Fluvastatin methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCZYIUKFAQNLG-DSJWGCTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111963 | |
| Record name | rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-53-0 | |
| Record name | rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93957-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Fluvastatin Methyl Ester
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthetic pathways leading to fluvastatin methyl ester, a key intermediate in the production of the cholesterol-lowering drug, Fluvastatin. This document delves into the core chemical principles, offering not just procedural steps but also the rationale behind the methodologies, ensuring a deep and applicable understanding of the synthesis.
Introduction: The Significance of Fluvastatin
Fluvastatin was the first entirely synthetic HMG-CoA reductase inhibitor, or "statin," introduced to the market.[1] Unlike its predecessors, which were derived from fungal metabolites, fluvastatin's synthetic origin allows for greater structural modification and optimization.[2][3] It is widely prescribed for the treatment of hypercholesterolemia, effectively reducing levels of total and low-density lipoprotein (LDL) cholesterol.[1][3] The synthesis of its methyl ester is a critical step that dictates the purity, yield, and stereochemical outcome of the final active pharmaceutical ingredient.
Core Synthetic Strategies: A Convergent Approach
The industrial synthesis of fluvastatin and its esters typically employs a convergent strategy. This involves the separate synthesis of two key fragments: the indole core and the chiral side-chain, which are then coupled. This approach is generally preferred over a linear synthesis as it allows for greater efficiency and easier purification of intermediates.[4]
A prevalent and well-documented route to this compound involves the stereoselective reduction of a keto-ester intermediate. This key transformation establishes the desired syn-1,3-diol stereochemistry in the side chain, which is crucial for the drug's biological activity.
Key Synthetic Pathway: Stereoselective Reduction
A widely adopted method for synthesizing this compound involves the reduction of (E)-7-[3-(4-fluorophenyl)-l-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester.[5][6] This process is designed to selectively produce the syn-diol isomer.
Experimental Protocol: Stereoselective Ketone Reduction
Objective: To stereoselectively reduce the C-5 ketone of the heptenoic acid methyl ester intermediate to a hydroxyl group, yielding this compound.
Starting Material: (E)-7-[3-(4-fluorophenyl)-l-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester.
Reagents and Solvents:
-
Methoxy diethylborane (Et₂BOMe)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
n-Hexane
Procedure:
-
Chelation: Under a nitrogen atmosphere, dissolve the starting keto-ester in anhydrous ethanol.
-
Add methoxy diethylborane (Et₂BOMe) to the solution. The borane reagent acts as a chelating agent, coordinating with the hydroxyl and keto groups of the substrate. This chelation creates a rigid six-membered ring intermediate, which sterically directs the subsequent reduction.
-
Reduction: Cool the reaction mixture and slowly add a solution of sodium borohydride (NaBH₄). The hydride attacks the ketone from the less hindered face of the chelated intermediate, resulting in the preferential formation of the syn-diol.
-
Work-up and Extraction: Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).[5][7] Once complete, extract the mixture with ethyl acetate and brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate it under vacuum.
-
Crystallization: Crystallize the crude product from n-hexane to yield pure this compound.[5][7]
Rationale for Reagent Selection:
-
Methoxy diethylborane (Et₂BOMe): This reagent is crucial for achieving high diastereoselectivity. It forms a stable chelate with the β-hydroxy ketone, which locks the conformation of the molecule and directs the hydride attack.
-
Sodium borohydride (NaBH₄): A mild and selective reducing agent, suitable for reducing ketones in the presence of esters.
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Overall Yield | ~90% | [5] |
| syn/anti Ratio | 98:2 | [5] |
| Reaction Time | ~5 hours | [5] |
Workflow Visualization
Caption: Workflow for the stereoselective reduction of the keto-ester intermediate.
Alternative Synthetic Approaches
While the stereoselective reduction is a common method, other strategies have been developed for the synthesis of fluvastatin and its intermediates. These often focus on different ways to construct the core indole structure or to introduce the side chain.
One notable alternative involves a Heck reaction . This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon bond between the indole core and the side chain.[8] Another approach utilizes a Wittig-type reaction to form the double bond in the heptenoic acid side chain.[9]
From Methyl Ester to Fluvastatin Sodium
The final step in the synthesis of the active pharmaceutical ingredient is the saponification of the methyl ester to the corresponding sodium salt.
Experimental Protocol: Saponification
Objective: To hydrolyze the methyl ester of fluvastatin to the sodium salt of fluvastatin.
Reagents and Solvents:
-
This compound
-
Ethanol
-
1 N Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Water
Procedure:
-
Hydrolysis: Add a 1 N aqueous solution of sodium hydroxide. Stir the mixture and monitor the reaction by HPLC.[5][7]
-
Solvent Removal: Once the reaction is complete, remove the solvent under vacuum.
-
Purification: Dissolve the resulting solid in water and wash with diethyl ether to remove any unreacted ester or organic impurities.
-
Isolation: Lyophilize the aqueous phase to obtain the final Fluvastatin sodium salt.[5]
Chemical Transformation Diagram
Caption: Saponification of this compound to fluvastatin sodium.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process that hinges on the principles of stereoselective synthesis. The use of chelation-controlled reduction is a testament to the sophisticated strategies employed in modern pharmaceutical manufacturing to ensure the production of single-isomer drugs. Ongoing research in this area continues to explore more efficient and environmentally friendly catalytic methods, including the use of solid catalysts for esterification and other key transformations.[10] These advancements aim to reduce costs, minimize waste, and improve the overall sustainability of the manufacturing process.
References
- 1. Fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. A review of current clinical findings with fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Process For The Preparation Of Fluvastatin And Its Intermediates [quickcompany.in]
- 5. WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents [patents.google.com]
- 6. EP1634870A1 - Process and intermediates for the selective synthesis of Fluvastatin - Google Patents [patents.google.com]
- 7. EP1799642A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CN1740155A - Process and intermediates for the selective synthesis of fluvastatin and use thereof - Google Patents [patents.google.com]
- 10. A highly active and robust solid catalyst provides high yields of esters by continuous flow | RIKEN [riken.jp]
Physicochemical properties of Fluvastatin methyl ester
An In-Depth Technical Guide to the Physicochemical Properties of Fluvastatin Methyl Ester
Abstract
Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, serves as a cornerstone in the management of hypercholesterolemia.[1] Its methyl ester derivative is a key intermediate in synthetic routes and a potential pro-drug candidate, making a thorough understanding of its physicochemical properties essential for researchers, process chemists, and formulation scientists.[2] This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, presenting both established data and detailed, field-proven experimental protocols for their determination. The methodologies are described with an emphasis on the underlying scientific principles, ensuring a self-validating approach to data generation critical for drug development and regulatory compliance.
Introduction: The Significance of this compound
This compound (C₂₅H₂₈FNO₄) is the methylated form of Fluvastatin, a competitive inhibitor of HMG-CoA reductase.[1] While the parent drug is a racemate of the (3R,5S) and (3S,5R) enantiomers, the methyl ester's properties are paramount for controlling purity, stability, and reaction kinetics during synthesis.[1] Furthermore, esterification of the carboxylic acid can significantly alter properties like lipophilicity and membrane permeability, which are critical determinants of a molecule's pharmacokinetic profile. Understanding these properties is not merely an academic exercise; it is a fundamental requirement for process optimization, formulation development, and ensuring the quality and stability of the final active pharmaceutical ingredient (API).
This document serves as a practical guide for the scientific professional, moving beyond a simple recitation of data to explain the causality behind the experimental design for characterizing this important molecule.
Core Physicochemical Properties: A Data-Driven Overview
A summary of the key physicochemical properties of this compound is presented below. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides a useful starting point but requires empirical verification.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₂₅H₂₈FNO₄ | N/A | [3] |
| Molecular Weight | 425.49 g/mol | Calculated | [3][4] |
| CAS Number | 93957-53-0 (racemate/unspecified) | N/A | [2][5][6] |
| 786710-21-2 ((3R,5S,E)-isomer) | N/A | [7] | |
| Appearance | Pale Yellow Solid | Experimental | [2][8] |
| Melting Point | 125-127 °C | Experimental | [2] |
| Boiling Point | 627.5 ± 55.0 °C | Predicted | [2] |
| Density | 1.18 ± 0.1 g/cm³ | Predicted | [2] |
| pKa | 13.54 ± 0.20 (most basic) | Predicted | [2] |
| Solubility | Slightly soluble in Chloroform and heated Methanol | Experimental | [2][8] |
Experimental Protocols for Physicochemical Characterization
The following sections detail robust, standards-compliant methodologies for the empirical determination of this compound's key properties.
Workflow for Comprehensive Physicochemical Profiling
The logical flow of characterization ensures that data from one experiment informs the next, creating an efficient and scientifically sound workflow.
Caption: Workflow for physicochemical characterization.
Melting Point Determination (Adapted from OECD Guideline 102)
The melting point is a fundamental indicator of purity. For crystalline solids, a sharp melting range suggests high purity, while a broad range can indicate impurities or the presence of multiple polymorphic forms.[9][10]
Principle: This protocol utilizes the capillary method, where a small, packed sample is heated at a controlled rate in a calibrated apparatus until the phase transition from solid to liquid is visually observed.
Methodology:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove residual solvents. Gently pulverize the solid into a fine powder using an agate mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Heating (Scouting): Heat the block rapidly to determine an approximate melting temperature. This prevents unnecessary time spent on the precise determination.
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube.
-
Controlled Heating: Begin heating at a rate of 1-2 °C per minute. A slow heating rate is essential for accurately observing the onset and completion of melting.
-
Observation & Reporting: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). Report the result as a melting range. For this compound, this is expected to be in the 125-127 °C range.[2]
Causality Insight: The choice of a slow heating rate near the melting point minimizes thermal lag between the sample and the thermometer, ensuring the recorded temperature accurately reflects the sample's temperature.
Aqueous Solubility Determination (Adapted from OECD Guideline 105)
Aqueous solubility is a critical parameter that directly influences dissolution rate and bioavailability. Given the lipophilic nature of statins and their esters, low aqueous solubility is anticipated.[11][12] The shake-flask method is the gold standard for this determination.[13]
Principle: An excess amount of the solid is equilibrated with a specified aqueous medium at a constant temperature. The concentration of the dissolved substance in a filtered aliquot of the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Caption: Decision tree for selecting a solubility method.
Methodology:
-
Medium Preparation: Prepare buffered aqueous solutions at relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to simulate physiological conditions and assess the impact of potential ionization.
-
Equilibration: Add an excess amount of this compound solid to flasks containing the prepared buffers. The excess solid ensures that saturation is achieved.
-
Incubation: Seal the flasks and agitate them in a thermostatically controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours). A preliminary time-course experiment should be run to confirm that equilibrium is reached.
-
Phase Separation: Allow the flasks to stand undisturbed at the same temperature to let undissolved solids settle.
-
Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles. The first few drops should be discarded to prevent bias from filter adsorption.
-
Quantification: Quantify the concentration of this compound in the filtrate using a validated, stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of the analyte in the same medium must be used.
-
Reporting: Report the solubility in mg/mL or µg/mL for each pH and temperature condition.
Causality Insight: Using buffered media is essential because the solubility of ionizable compounds can be highly pH-dependent. Filtration is a critical step; failure to remove microscopic particles will lead to a significant overestimation of the true thermodynamic solubility.
Lipophilicity Determination: LogD (Shake-Flask Method)
Lipophilicity, expressed as the octanol-water distribution coefficient (LogD at a specific pH), is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14] For ionizable molecules, LogD is more physiologically relevant than LogP.
Principle: The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution. After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient. The "shake-flask" method is the benchmark technique.[15][16][17]
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol (reagent grade) and the desired aqueous buffer (e.g., pH 7.4 phosphate buffer) for 24 hours to ensure mutual saturation. Separate the phases and allow them to clear. This step is critical to prevent volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: In a screw-cap vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.
-
Equilibration: Gently agitate the vial on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). Avoid vigorous shaking that can cause emulsification.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from the n-octanol phase and another from the aqueous phase.
-
Quantification: Determine the concentration of this compound in each aliquot using a validated HPLC-UV method.
-
Calculation: Calculate LogD using the formula: LogD_pH = log₁₀ ([Concentration]_octanol / [Concentration]_aqueous)
-
Reporting: Report the LogD value along with the specific pH of the buffer used.
Causality Insight: Pre-saturation of the solvents is non-negotiable. It ensures that the volumes of the organic and aqueous phases do not change during the partitioning experiment, which would invalidate the concentration measurements and the final LogD calculation. Centrifugation provides a sharp, clean interface, which is superior to simple gravitational settling and minimizes cross-contamination during sampling.
Caption: Experimental workflow for Shake-Flask LogD determination.
Stability Assessment (Adapted from ICH Q1A Guidelines)
Evaluating the intrinsic stability of a drug intermediate is crucial for defining storage conditions, re-test periods, and identifying potential degradation products that could compromise the final API.
Principle: The this compound is subjected to accelerated stress conditions (acid, base, oxidation, heat, and light). The degradation is monitored over time using a validated stability-indicating HPLC method, which can separate the intact compound from all potential degradation products.[18][19]
Methodology:
-
Method Development: Develop and validate an HPLC method capable of resolving this compound from its known impurities and potential degradants (e.g., the parent carboxylic acid from hydrolysis, and oxidation products). A C18 column with a gradient elution of acetonitrile and a phosphate buffer is often a good starting point.[5][20]
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., 60°C). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve in 0.1 M NaOH at room temperature. The ester linkage is highly susceptible to base hydrolysis, so degradation may be rapid. Sample at shorter intervals.
-
Oxidation: Dissolve in a solution of 3% H₂O₂ at room temperature. The indole ring system is a potential site for oxidation.
-
Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the samples from each stress condition using the stability-indicating HPLC method.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the parent compound peak at each time point to ensure no degradants are co-eluting.
-
Reporting: Report the percentage of degradation under each condition. Identify major degradants if possible using techniques like LC-MS.
Causality Insight: The goal of forced degradation is not to completely destroy the molecule but to achieve 5-20% degradation. This level of degradation is sufficient to demonstrate the separation capability of the analytical method and to generate enough of the degradants for potential identification without the reaction becoming overly complex.
Conclusion
The physicochemical properties of this compound are foundational to its successful use in pharmaceutical development. The data and protocols presented in this guide provide a robust framework for its characterization. By employing these validated methodologies and understanding the scientific rationale behind each step, researchers and drug development professionals can generate high-quality, reliable data. This ensures not only a comprehensive understanding of the molecule's behavior but also provides the trustworthy foundation required for process scale-up, formulation design, and regulatory submission.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. This compound | MM0676.09-0025 | CAS 93957-53-0 | LGC Standards [lgcstandards.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound CAS#: 93957-53-0 [chemicalbook.com]
- 9. laboratuar.com [laboratuar.com]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form | Semantic Scholar [semanticscholar.org]
- 20. oarjpublication.com [oarjpublication.com]
Introduction: Fluvastatin and the Role of its Methyl Ester Derivative
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fluvastatin Methyl Ester
Fluvastatin is a fully synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, belonging to the statin class of drugs.[1] It is widely utilized in clinical settings to manage hypercholesterolemia by lowering cholesterol levels.[2] The topic of this guide is this compound. In drug development, ester derivatives of carboxylic acid-containing drugs are commonly synthesized to function as prodrugs.[3][4] These prodrugs are often more lipophilic than the parent acid, enhancing their absorption and cellular permeability. Once inside the body or cell, endogenous esterases hydrolyze the ester bond, releasing the active carboxylic acid form of the drug.[3] While direct in vitro mechanistic studies on this compound are not extensively reported in the literature, it is scientifically established that it functions as a precursor to fluvastatin.[5] Therefore, this guide will focus on the in vitro mechanism of action of fluvastatin, the active moiety responsible for the therapeutic effects. We will delve into its primary enzymatic inhibition, the downstream consequences on isoprenoid biosynthesis, and its pleiotropic effects on various cellular signaling pathways. The experimental protocols provided are foundational for researchers investigating the in vitro activities of statins.
Part 1: The Primary Target - Competitive Inhibition of HMG-CoA Reductase
The principal mechanism of action of fluvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[1] By binding to the active site of HMG-CoA reductase, fluvastatin prevents the substrate from binding, thereby halting the downstream production of cholesterol.[7]
Experimental Protocol: In Vitro HMG-CoA Reductase Activity Assay
This protocol describes a spectrophotometric assay to measure HMG-CoA reductase activity in cell lysates by monitoring the oxidation of its co-enzyme, NADPH.[8][9]
1. Preparation of Cell Lysates:
-
Culture cells of interest (e.g., human hepatoma cells like HepG2) to 80-90% confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the cellular proteins.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. HMG-CoA Reductase Activity Assay:
-
Prepare a reaction mixture in a 96-well plate. Each well should contain:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 0.8 mM HMG-CoA to each well.[8]
-
Immediately measure the absorbance at 340 nm using a microplate reader.
-
Continue to monitor the decrease in absorbance at 340 nm every minute for 15-30 minutes.[8]
3. Data Analysis:
-
Calculate the rate of NADPH oxidation by determining the slope of the linear portion of the absorbance vs. time curve.
-
Compare the rates of reaction in the presence of different concentrations of fluvastatin to the vehicle control to determine the inhibitory activity.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Part 2: Downstream Consequences - Halting the Isoprenoid Biosynthesis Pathway
The inhibition of HMG-CoA reductase has profound effects that extend beyond cholesterol depletion. The mevalonate pathway is also responsible for the synthesis of various non-sterol isoprenoids, which are vital for numerous cellular functions.[10] Key isoprenoid intermediates that are depleted by fluvastatin treatment include farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[10] These molecules serve as lipid attachments for the post-translational modification of small GTP-binding proteins, such as those in the Ras and Rho families.[10] This process, known as prenylation, is essential for the proper membrane localization and function of these signaling proteins.
Caption: The Cholesterol Biosynthesis Pathway and the inhibitory action of Fluvastatin.
Experimental Approach: Assessing Isoprenoid Synthesis
Quantifying the levels of isoprenoid precursors can be achieved through advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[11]
Conceptual Workflow:
-
Treat cells with fluvastatin or vehicle control for a specified duration.
-
Quench metabolic activity and extract intracellular metabolites.[12]
-
Analyze the cell extracts using LC-MS to separate and quantify the levels of FPP and GGPP.[11]
-
Compare the levels of these isoprenoids in fluvastatin-treated cells to control cells to determine the extent of inhibition of their synthesis.
Part 3: Pleiotropic Effects - Beyond Cholesterol Lowering
The inhibition of isoprenoid synthesis is the underlying mechanism for many of the so-called "pleiotropic" effects of statins, which are independent of their cholesterol-lowering properties.
Modulation of the Rho/Rho Kinase (ROCK) Signaling Pathway
The Rho family of small GTPases, particularly RhoA, plays a critical role in regulating the actin cytoskeleton, cell adhesion, and migration. The function of RhoA is dependent on its geranylgeranylation for membrane localization and activation. By depleting the cellular pool of GGPP, fluvastatin prevents the prenylation of RhoA, leading to its inactivation.[13]
This protocol details the steps to assess the levels of total and active (membrane-bound) RhoA in cells treated with fluvastatin.[14][15][16]
1. Cell Treatment and Lysate Preparation:
-
Treat cultured cells (e.g., vascular smooth muscle cells) with fluvastatin or vehicle control.
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells and separate the cytosolic and membrane fractions using a cellular fractionation kit according to the manufacturer's protocol.
-
Determine the protein concentration of both fractions.
2. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein from the cytosolic and membrane fractions onto a polyacrylamide gel.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for RhoA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative amounts of RhoA in the cytosolic and membrane fractions. A decrease in membrane-associated RhoA in fluvastatin-treated cells indicates reduced activation.
Caption: Fluvastatin-mediated inhibition of the RhoA/ROCK signaling pathway.
Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Function
Fluvastatin has been shown to improve endothelial function by increasing the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide (NO).[17] This effect is partly mediated by the inhibition of the Rho/ROCK pathway, as active RhoA can destabilize eNOS mRNA.
This protocol outlines the steps to measure the relative mRNA expression of the eNOS gene (NOS3) in endothelial cells.[18][19][20]
1. Cell Culture and RNA Extraction:
-
Culture human umbilical vein endothelial cells (HUVECs) and treat them with fluvastatin or vehicle control for a specified time (e.g., 24 hours).[18]
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry.
2. cDNA Synthesis:
-
Reverse transcribe a standardized amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with random primers.[18]
3. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing:
- cDNA template
- Forward and reverse primers for the NOS3 gene
- Forward and reverse primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization
- A suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[18]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the NOS3 gene and the housekeeping gene in all samples.
-
Calculate the relative expression of the NOS3 gene using the ΔΔCt method.[20] An increase in the relative expression in fluvastatin-treated cells compared to the control indicates upregulation of the gene.
Impact on Cell Viability and Proliferation
By interfering with fundamental cellular processes, fluvastatin can affect cell viability and proliferation, often in a cell-type-dependent manner. In some cancer cell lines, for instance, fluvastatin has been shown to inhibit growth and induce apoptosis.[7]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[21][22][23]
1. Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control in triplicate.[21]
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Gently shake the plate to ensure complete solubilization.
3. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
Part 4: Data Presentation and Interpretation
The quantitative data generated from the described in vitro assays should be presented clearly and concisely to facilitate interpretation.
Table 1: HMG-CoA Reductase Inhibition by Fluvastatin
| Fluvastatin Conc. (µM) | Rate of NADPH Oxidation (mOD/min) | % Inhibition |
| 0 (Vehicle) | 10.5 ± 0.8 | 0 |
| 0.1 | 8.2 ± 0.6 | 21.9 |
| 1 | 5.1 ± 0.4 | 51.4 |
| 10 | 1.9 ± 0.2 | 81.9 |
| 100 | 0.5 ± 0.1 | 95.2 |
| Data are presented as mean ± standard deviation. |
Table 2: Effect of Fluvastatin on Cell Viability (MTT Assay)
| Cell Line | Fluvastatin Conc. (µM) | % Viability (48h) |
| HepG2 | 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 | |
| 10 | 78.1 ± 6.1 | |
| 50 | 45.6 ± 3.9 | |
| HUVEC | 0 (Vehicle) | 100 ± 6.5 |
| 1 | 98.2 ± 5.9 | |
| 10 | 92.4 ± 7.3 | |
| 50 | 85.7 ± 8.1 | |
| Data are presented as mean ± standard deviation. |
Conclusion
The in vitro mechanism of action of fluvastatin, the active form of this compound, is multifaceted. Its primary action is the potent and competitive inhibition of HMG-CoA reductase, which directly curtails the cholesterol biosynthesis pathway. This enzymatic blockade leads to a reduction in essential isoprenoid intermediates, which in turn mediates the pleiotropic effects of the drug. These include the modulation of key signaling pathways like the Rho/ROCK cascade and the enhancement of eNOS function. Furthermore, these molecular events can translate into significant effects on cellular processes such as proliferation and viability. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate these mechanisms in a laboratory setting.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Two-step pathway for isoprenoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling | Publicación [silice.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Regulation of endothelial nitric oxide synthase and endothelin-1 expression by fluvastatin in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Suitable Reference Genes for Real-Time PCR Analysis of Statin-Treated Human Umbilical Vein Endothelial Cells | PLOS One [journals.plos.org]
- 19. Gene Expression Analysis of Endothelial Cells Exposed to Shear Stress Using Multiple Parallel-plate Flow Chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Differentially Expressed Genes in Endothelial Cells Following Tumor Cell Adhesion, and the Role of PRKAA2 and miR-124-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Evidence of Statins’ Protective Role against COVID-19 Hallmarks | MDPI [mdpi.com]
- 22. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Analysis of Fluvastatin Methyl Ester
Introduction
Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1] Its methyl ester derivative, while not a commercial drug product, serves as a crucial intermediate in synthesis and a reference compound in metabolic and impurity profiling studies.[2] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm identity, and elucidate its structure. This guide provides a comprehensive exploration of the multi-faceted spectral analysis of Fluvastatin methyl ester, grounded in established analytical principles and field-proven insights. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering not just data, but the causal reasoning behind the analytical choices.
Molecular Structure and Key Functional Groups
A foundational understanding of the molecular structure of this compound is essential for interpreting its spectral data. The molecule is characterized by a fluorophenyl-substituted indole core linked to a (3R,5S,E)-7-hydroxy-6-enoate methyl ester side chain.
-
Fluorophenyl group: This aromatic ring will produce characteristic signals in NMR and IR spectroscopy.
-
Indole ring system: A bicyclic aromatic amine, contributing to the UV chromophore and exhibiting unique NMR and IR signals.
-
Isopropyl group: Attached to the indole nitrogen, this will show a distinct doublet and septet in ¹H NMR.
-
Heptenoate methyl ester chain: This chiral side chain contains two secondary hydroxyl groups, a carbon-carbon double bond in the E-configuration, and a methyl ester terminus. Each of these features will provide a unique spectral signature.
Caption: Key functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be complex, with distinct regions corresponding to the aromatic, olefinic, aliphatic, and methyl protons. The spectrum of the parent drug, Fluvastatin, provides a strong basis for these assignments.[3]
Expected Chemical Shifts (δ) in CDCl₃:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Key Insights |
| Aromatic protons (Fluorophenyl & Indole) | 6.8 - 7.5 | Multiplets | The fluorine atom will cause splitting of the adjacent protons on the fluorophenyl ring. |
| Olefinic protons (-CH=CH-) | 5.5 - 6.7 | Doublet of doublets | The large coupling constant (J ≈ 16 Hz) will confirm the E-configuration of the double bond. |
| Carbinol protons (-CH-OH) | 3.8 - 4.5 | Multiplets | These protons are diastereotopic and will show complex splitting patterns. |
| Methoxy protons (-OCH₃) | ~3.7 | Singlet | A sharp singlet integrating to three protons is a definitive marker for the methyl ester. |
| Isopropyl methine proton (-CH(CH₃)₂) | 4.8 - 5.2 | Septet | The splitting pattern arises from coupling to the six equivalent methyl protons. |
| Aliphatic chain protons (-CH₂-) | 1.4 - 2.5 | Multiplets | These protons will exhibit complex splitting due to the adjacent chiral centers. |
| Isopropyl methyl protons (-CH(CH₃)₂) | ~1.6 | Doublet | A characteristic doublet integrating to six protons. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (signal-to-noise dependent)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate all signals and reference the spectrum to the TMS peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
| Carbon Assignment | Expected Chemical Shift (ppm) | Key Insights |
| Ester Carbonyl (-COO-) | ~172 | The presence of this downfield signal is indicative of the ester functional group. |
| Aromatic/Olefinic Carbons | 110 - 165 | The carbon attached to fluorine will show a large one-bond C-F coupling constant. |
| Carbinol Carbons (-CH-OH) | 65 - 75 | These signals confirm the presence and environment of the hydroxyl-bearing carbons. |
| Methoxy Carbon (-OCH₃) | ~51 | A characteristic signal for the methyl ester carbon. |
| Aliphatic Carbons | 20 - 50 | Includes the isopropyl and heptenoate chain carbons. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Instrumentation: Utilize a 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled ¹³C NMR
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. The molecular weight of this compound is 425.5 g/mol .[4]
Expected Fragmentation Pattern (Electron Ionization - EI):
A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. For this compound, key expected fragments include:
-
[M]+•: The molecular ion at m/z 425.
-
[M - OCH₃]+: Loss of the methoxy group, resulting in a fragment at m/z 394.
-
[M - COOCH₃]+: Loss of the entire methyl ester group, leading to a fragment at m/z 366.
-
Cleavage of the heptenoate chain: Fragmentation at various points along the aliphatic chain will yield a series of smaller ions.
-
Fragments corresponding to the stable indole-fluorophenyl core: These will be prominent peaks in the spectrum.
Experimental Protocol: GC-MS
For volatile derivatives like methyl esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Caption: A typical workflow for GC-MS analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorptions (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl groups |
| 3100-3000 | C-H stretch | Aromatic and olefinic C-H |
| 2980-2850 | C-H stretch | Aliphatic C-H |
| ~1735 | C=O stretch | Ester carbonyl |
| ~1600, ~1500 | C=C stretch | Aromatic rings |
| ~1250, ~1100 | C-O stretch | Ester and hydroxyl C-O |
| ~840 | C-H out-of-plane bend | para-disubstituted benzene |
The key difference from the IR spectrum of Fluvastatin is the absence of the broad carboxylic acid O-H stretch and the presence of a sharp, strong ester C=O stretch around 1735 cm⁻¹.[5]
Experimental Protocol: FT-IR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The indole and fluorophenyl rings of this compound constitute a significant chromophore.
Expected Absorption Maxima (λmax):
The UV spectrum of Fluvastatin in methanol shows a λmax at approximately 305 nm.[6] The methyl ester is expected to have a very similar λmax, as the esterification of the carboxylic acid has a minimal effect on the main chromophore.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) in the chosen solvent.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and another with the sample solution.
-
Scan the sample from 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion
The spectral analysis of this compound is a multi-technique endeavor that provides a complete picture of its molecular structure and purity. ¹H and ¹³C NMR define the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and provides fragmentation data for structural confirmation, FT-IR identifies the key functional groups, and UV-Vis spectroscopy characterizes the chromophore. By employing the protocols and interpreting the data as outlined in this guide, researchers and drug development professionals can confidently characterize this important Fluvastatin derivative, ensuring the integrity and quality of their work.
References
An In-depth Technical Guide to the Stereochemistry of Fluvastatin Methyl Ester
Preamble: The Imperative of Chirality in Statin Therapy
In the landscape of pharmaceutical sciences, stereochemistry is not a mere academic curiosity; it is a fundamental determinant of a drug's efficacy, safety, and metabolic fate. This principle is profoundly evident in the statin class of HMG-CoA reductase inhibitors. Fluvastatin, the first entirely synthetic statin, serves as a compelling case study.[1] It is commercially produced as a racemic mixture of two enantiomers, yet its therapeutic action is almost exclusively derived from one.[1][2] This guide provides a detailed exploration of the stereochemical intricacies of Fluvastatin and its key synthetic precursor, Fluvastatin methyl ester. We will dissect its molecular architecture, delineate the stereoselective synthesis pathways, and present robust analytical methodologies for the critical task of chiral separation and characterization. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of this widely prescribed therapeutic agent.
Molecular Architecture: Identifying the Chiral Loci
Fluvastatin's structure contains two stereogenic centers, or chiral carbons, within its heptenoic acid side chain, specifically at the C3 and C5 positions.[3] This gives rise to four possible stereoisomers (2n, where n=2), existing as two pairs of enantiomers.[3][4] The commercially available drug is a racemic mixture of the (+)-3R,5S and (-)-3S,5R enantiomers.[1][3] These are known as the erythro or syn diastereomers, referring to the relative configuration of the two hydroxyl groups. The other two possible stereoisomers, (3R,5R) and (3S,5S), are the threo or anti diastereomers and are typically considered impurities in the synthetic process.[5]
The pharmacological activity of Fluvastatin is highly enantiospecific. The inhibitory effect on HMG-CoA reductase resides almost entirely in the (3R,5S)-enantiomer.[1][2] In vitro assays have shown this enantiomer to be at least 30-fold more potent than its (3S,5R) counterpart.[6] This stark difference in activity underscores the critical importance of stereocontrol during synthesis and the necessity for precise analytical methods to quantify the enantiomeric composition of the final drug substance.
Caption: Molecular structure of Fluvastatin with chiral centers at C3 and C5 highlighted.
The Four Faces of Fluvastatin: Stereoisomer Relationships
Understanding the relationship between the four stereoisomers is fundamental. The (3R,5S) and (3S,5R) isomers are non-superimposable mirror images of each other, defining them as an enantiomeric pair. Likewise, the (3R,5R) and (3S,5S) isomers form a second enantiomeric pair. Any isomer from the first pair is a diastereomer of any isomer from the second pair (e.g., (3R,5S) and (3R,5R) are diastereomers), meaning they are stereoisomers that are not mirror images.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of Fluvastatin Methyl Ester
For professionals in research, drug discovery, and development, understanding the nuanced activity of pharmaceutical compounds is paramount. This guide provides a deep dive into the biological activities of Fluvastatin methyl ester, a derivative of the synthetic statin, Fluvastatin. We will move beyond simple descriptions to explore the mechanistic underpinnings of its action, the rationale behind experimental design, and detailed protocols for its characterization.
Introduction: Fluvastatin and the Significance of its Methyl Ester Derivative
Fluvastatin is a well-established member of the statin class of drugs, which are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the rate-limiting step in the mevalonate pathway, the metabolic route for cholesterol biosynthesis.[1] As the first entirely synthetic HMG-CoA reductase inhibitor, its unique indole-based structure confers distinct pharmacological properties.[1][3]
The subject of this guide, this compound, is a chemical derivative of the active Fluvastatin acid. In many contexts, particularly in chemical synthesis and laboratory research, it serves as an intermediate or precursor to the active pharmaceutical ingredient.[4] A central hypothesis governing its biological activity is that it functions as a pro-drug : a biologically inactive compound that is metabolized in the body to produce a drug. This guide is structured around this premise, detailing the necessary activation step and the subsequent cascade of biological effects.
Section 1: The Pro-drug Hypothesis: Esterase-Mediated Activation
The fundamental difference between Fluvastatin and its methyl ester is the carboxylic acid moiety, which is esterified in the latter. For the compound to effectively bind to the active site of HMG-CoA reductase, this ester must be hydrolyzed to yield the free carboxylic acid. This conversion is typically accomplished by intracellular carboxylesterases, ubiquitous enzymes that cleave ester bonds.
The experimental validation of this hypothesis is a critical first step in characterizing the compound. It requires demonstrating that the biological effects of the methyl ester are diminished or absent in the presence of potent esterase inhibitors, and that its activity is comparable to the parent acid form over time as conversion occurs.
Caption: Pro-drug activation pathway of this compound.
Section 2: Primary Biological Activity: HMG-CoA Reductase Inhibition
The canonical mechanism of action for all statins is the inhibition of HMG-CoA reductase (HMGR).[5] By competitively binding to the enzyme's active site, Fluvastatin blocks the conversion of HMG-CoA to mevalonic acid, effectively depleting the downstream pool of isoprenoids and cholesterol.[1] This primary activity can be quantified by determining the half-maximal inhibitory concentration (IC50).
Comparative Inhibitory Potency of Statins
| Compound | IC50 (nM) for HMG-CoA Reductase |
| Rosuvastatin | 5.4[6] |
| Atorvastatin | 8.2[6] |
| Simvastatin | 11.2[6] |
| Fluvastatin | 28 [6] |
| Pravastatin | 44.1[6] |
| Lovastatin | 44.1[6] |
Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
This protocol is designed to be self-validating by including necessary controls to ensure the observed inhibition is specific and mechanistically sound.
Objective: To determine the IC50 of this compound against recombinant human HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich or Creative BioMart)[7][8]
-
Recombinant human HMG-CoA reductase (catalytic domain)[8][9]
-
Substrates: HMG-CoA, NADPH[7]
-
Test Compounds: this compound, Fluvastatin sodium (positive control), Pravastatin (reference control)[10]
-
Rescue Agent: Mevalonic acid[11]
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[8]
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader
Methodology:
-
Compound Preparation: Prepare stock solutions of this compound, Fluvastatin sodium, and Pravastatin in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound to test a range of concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing assay buffer, HMG-CoA, and the test compound at its desired final concentration. Causality Note: The substrates are added in excess to ensure the enzyme's velocity is the limiting factor.
-
Enzyme Addition & Initiation: Initiate the reaction by adding a fixed amount of HMG-CoA reductase to each well. The reaction measures the rate of NADPH consumption, which is monitored by the decrease in absorbance at 340 nm.[7]
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every 20-30 seconds for 10-15 minutes.[8]
-
Control Wells (Self-Validation):
-
Negative Control: Reaction mixture with vehicle (DMSO) only. This establishes the baseline 100% enzyme activity.
-
Positive Control: Reaction with a known concentration of Fluvastatin sodium or Pravastatin. This validates that the assay system is responsive to inhibition.
-
Blank Control: Reaction mixture without the enzyme to control for non-enzymatic NADPH oxidation.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the negative control (as 100% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.[10]
-
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluvastatin (Lescol, Lescol XL): Statin Drug Side Effects, Dosage [medicinenet.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound CAS#: 93957-53-0 [chemicalbook.com]
- 5. Fluvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 8. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
Fluvastatin Methyl Ester: A Pivotal Precursor in the Synthesis of Fluvastatin Sodium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, plays a crucial role in managing hypercholesterolemia.[1][2] The efficiency, scalability, and purity of its manufacturing process are paramount. This technical guide provides an in-depth examination of the synthetic route to Fluvastatin that utilizes Fluvastatin Methyl Ester as a key intermediate. We will dissect the strategic rationale for employing a methyl ester precursor, detail the critical chemical transformations involved, present validated experimental protocols, and discuss the analytical methodologies required to ensure the synthesis of a high-purity active pharmaceutical ingredient (API). This document is intended for professionals in drug development and chemical research seeking a comprehensive understanding of this specific synthetic pathway.
The Strategic Role of Ester Precursors in Statin Synthesis
In multi-step organic synthesis, particularly for complex molecules like statins, the carboxylic acid moiety is often temporarily converted into an ester. This strategy, known as using a "protecting group," serves several critical functions: it enhances solubility in organic solvents, prevents unwanted side reactions of the acidic proton, and allows for easier purification of intermediates via techniques like chromatography or crystallization.
The choice of ester—commonly methyl, ethyl, or tert-butyl—is a critical decision dictated by the overall synthetic strategy. While tert-butyl esters are frequently used in fluvastatin synthesis to avoid a lactonization side-reaction, the methyl ester route presents a viable and established alternative.[3][4] The selection often involves a trade-off between the ease of introduction, stability throughout intermediate steps, and the conditions required for the final deprotection (hydrolysis) step.
Synthetic Pathway: From Keto Ester to Fluvastatin Diol Methyl Ester
The synthesis of the crucial diol functionality in the fluvastatin side chain is achieved through a diastereoselective reduction of a keto ester precursor. This step is fundamental to establishing the correct stereochemistry, which is essential for the drug's biological activity.
Workflow: Diastereoselective Reduction
Caption: Workflow for the stereoselective synthesis of Fluvastatin Diol Methyl Ester.
Mechanism and Rationale: Achieving the syn-Diol
The conversion of the β-hydroxy keto ester to the target syn-1,3-diol is a cornerstone of statin synthesis. A common and effective method is the Narasaka-Prasad reduction.[5] The process begins with the reaction of the keto ester with a chelating agent, such as diethylmethoxyborane (Et₂BOMe), which forms a six-membered cyclic boronate complex with the existing hydroxyl and keto groups.[6] This complex locks the conformation of the molecule, and the subsequent addition of a reducing agent, typically sodium borohydride (NaBH₄), delivers a hydride ion from the sterically less hindered face. This directed attack results in the formation of the desired syn-diol with high diastereoselectivity.
Experimental Protocol: Diastereoselective Reduction
This protocol is adapted from established methodologies for statin synthesis.[5][6]
-
Preparation: Under an inert argon atmosphere, dissolve the precursor, (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-3-hydroxy-5-oxo-6-heptenoic acid methyl ester (HI-Me), in a 4:1 mixture of anhydrous tetrahydrofuran (THF) and methanol.
-
Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. Add diethylmethoxyborane (1.2 equivalents) dropwise, ensuring the temperature remains constant. Stir for 30 minutes to allow for complete formation of the boronate complex.
-
Reduction: Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. It is critical to maintain the temperature below -75 °C to maximize diastereoselectivity.
-
Quenching: After stirring for 3 hours at -78 °C, quench the reaction by the slow, dropwise addition of acetic acid, followed by a 30% aqueous solution of hydrogen peroxide (H₂O₂).
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product into ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Fluvastatin Diol Methyl Ester. The product can be further purified by recrystallization from a suitable solvent like n-hexane to enhance purity.[6]
The Core Transformation: Saponification to Fluvastatin Sodium
The final step in the synthesis is the hydrolysis of the methyl ester to yield the sodium salt of the carboxylic acid. This is achieved through a base-catalyzed hydrolysis reaction, commonly known as saponification.
Mechanism of Base-Catalyzed Ester Hydrolysis
Saponification is a classic nucleophilic acyl substitution reaction. Unlike its acid-catalyzed counterpart, it is an irreversible process.[7][8] The hydroxide ion (⁻OH) from sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group. The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion) to form a carboxylate salt and methanol. This final acid-base step is thermodynamically highly favorable and drives the reaction to completion.[8]
Caption: The irreversible mechanism of base-catalyzed ester hydrolysis (saponification).
Experimental Protocol: Hydrolysis to Fluvastatin Sodium
This protocol synthesizes information from various established industrial and laboratory procedures.[6][9][10]
-
Dissolution: Dissolve the purified Fluvastatin Diol Methyl Ester (1.0 equivalent) in ethanol (approximately 10-20 volumes).
-
Hydrolysis: Prepare a solution of sodium hydroxide (0.98 equivalents) in water (0.8-1.0 volumes). Add the NaOH solution to the ester solution and stir the mixture at ambient temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress using HPLC until the starting material is consumed (typically 5-6 hours).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Aqueous Work-up: Add water to the residue to form a clear aqueous solution. To remove any unhydrolyzed ester and non-polar impurities, extract the aqueous solution with a water-immiscible solvent such as t-butyl methyl ether (MTBE).[4][10] This step is crucial for achieving high purity.
-
Isolation: The final aqueous solution containing pure Fluvastatin Sodium can be concentrated and the product isolated by lyophilization (freeze-drying) to yield a solid amorphous or crystalline powder.[9]
Quantitative Data Summary
| Parameter | Value/Reagent | Molar Equivalents | Rationale |
| Starting Material | Fluvastatin Diol Methyl Ester | 1.0 | The precursor to be hydrolyzed. |
| Reagent | Sodium Hydroxide (NaOH) | 0.97 - 1.0 | A slight sub-stoichiometric amount can be used to minimize residual base in the final product. |
| Solvent System | Ethanol / Water | ~10-20 volumes | Provides solubility for both the organic ester and the inorganic base, facilitating the reaction. |
| Temperature | 20-25 °C (Ambient) | N/A | Sufficient for the reaction to proceed to completion without promoting side reactions. |
| Reaction Time | ~5-6 hours | N/A | Typical time required for complete hydrolysis, should be confirmed by HPLC monitoring. |
Process Validation and Analytical Control
Ensuring the identity, purity, and quality of the final Fluvastatin Sodium API is non-negotiable. A robust set of analytical methods must be employed throughout the synthesis.
| Analytical Technique | Application | Purpose |
| HPLC (High-Performance Liquid Chromatography) | Reaction monitoring, purity assessment, impurity quantification. | The primary tool for quantitatively tracking the disappearance of the methyl ester and the formation of fluvastatin. Crucial for detecting and quantifying process-related impurities, such as the anti-isomer.[11][12] |
| TLC (Thin-Layer Chromatography) | Rapid, qualitative reaction monitoring. | A fast, inexpensive method to quickly check for the presence or absence of the starting material during the reaction.[13][14] |
| ¹H-NMR & ¹³C-NMR Spectroscopy | Structural confirmation of intermediates and final product. | Confirms the chemical structure by analyzing the magnetic properties of atomic nuclei, ensuring the correct molecule has been synthesized.[13] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Provides the exact mass of the synthesized molecule, confirming its elemental composition.[13] |
| Capillary Electrophoresis (CE) | Purity analysis and determination in formulations. | An alternative or complementary technique to HPLC for assessing purity and analyzing the final drug product.[15] |
The primary impurity of concern is the diastereomeric anti-isomer of fluvastatin. The stereoselective reduction step is designed to minimize its formation, and the subsequent purification and extraction steps in the hydrolysis work-up can further reduce its concentration in the final API.[4][12]
Conclusion
The synthetic route to Fluvastatin via its methyl ester precursor is a robust and well-characterized pathway. The strategic use of a diastereoselective reduction allows for the crucial establishment of the syn-diol stereochemistry. The final saponification step is an efficient and irreversible transformation that yields the desired sodium salt. By implementing rigorous process controls and comprehensive analytical validation, this method provides a reliable and effective means for the industrial production of high-purity Fluvastatin sodium, a vital medication in the treatment of cardiovascular disease.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. WO2007023503A1 - A process for the preparation of fluvastatin sodium - Google Patents [patents.google.com]
- 4. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents [patents.google.com]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. WO2005040113A1 - Processes for the preparation of a polymorph of fluvastatin sodium - Google Patents [patents.google.com]
- 10. EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]
- 11. ijnrd.org [ijnrd.org]
- 12. veeprho.com [veeprho.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to the Commercial Availability and Application of Fluvastatin Methyl Ester
This technical guide provides an in-depth overview of Fluvastatin methyl ester, a key derivative of the synthetic statin Fluvastatin, for research and development applications. We will explore its commercial availability, critical quality attributes, and practical experimental considerations. This document is intended for researchers, scientists, and drug development professionals who require a reliable source of information on procuring and utilizing this compound in a laboratory setting.
Introduction to Fluvastatin and its Methyl Ester Derivative
Fluvastatin is a well-established member of the statin class of drugs, which are prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases.[1] It was the first entirely synthetic HMG-CoA reductase inhibitor to be marketed. The primary mechanism of action for all statins, including Fluvastatin, is the competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase.[1][2][3] This enzyme catalyzes the rate-limiting step in the hepatic synthesis of cholesterol.[1][2] By blocking this enzyme, Fluvastatin reduces the liver's ability to produce cholesterol, which in turn leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells and increased clearance of LDL-cholesterol (often termed "bad cholesterol") from the bloodstream.[1][4]
This compound (C₂₅H₂₈FNO₄) is a derivative of Fluvastatin where the carboxylic acid group has been esterified to a methyl group.[5][6] This modification is often utilized in research and synthesis contexts. In many laboratory applications, the methyl ester form can serve as an intermediate or a reference compound.[6] It is crucial for researchers to source high-purity this compound to ensure the accuracy and reproducibility of experimental results.
Commercial Sourcing and Specifications
This compound is available from several reputable chemical suppliers that cater to the research and pharmaceutical development communities. When procuring this compound, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) to confirm its identity, purity, and quality.[7]
Table 1: Commercial Availability and Key Specifications of this compound
| Supplier/Brand | Product Name/Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| TRC (Toronto Research Chemicals) | This compound | 93957-53-0 | C₂₅H₂₈FNO₄ | 425.49 | >90% |
| Clearsynth | This compound | 93957-53-0 | C₂₅H₂₈FNO₄ | 425.5 | Not Specified (CoA Provided)[7] |
| LGC Standards (Mikromol) | This compound | 93957-53-0 | C₂₅H₂₈FNO₄ | 425.20 | Not Specified (Pharmaceutical Reference Standard)[8][9] |
| SynZeal | This compound | 786710-21-2 | C₂₅H₂₈FNO₄ | 425.5 | Not Specified (Characterization Data Provided)[10] |
Note: CAS numbers and other specifications should always be confirmed with the specific supplier and the product's CoA at the time of purchase. Some suppliers may list different CAS numbers for stereoisomers or related compounds.
Physicochemical Properties and Laboratory Handling
Proper handling and storage are paramount to maintaining the integrity and stability of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | methyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | [5][11] |
| CAS Number | 93957-53-0 (common); 786710-21-2 (specific isomer) | [5][10][12] |
| Molecular Formula | C₂₅H₂₈FNO₄ | [5][6] |
| Molecular Weight | 425.5 g/mol | [5] |
| Appearance | Neat solid/powder | [6] |
| Long-term Storage | 2-8 °C in a well-closed container | [5] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Fluvastatin sodium salt is soluble in DMSO and DMF (~10 mg/ml) and slightly soluble in ethanol (~0.5 mg/ml).[13] | [13] |
Protocol 1: Handling and Storage
The causality behind these steps is to prevent degradation from moisture, light, and temperature fluctuations, which can compromise the compound's purity and activity.
-
Receiving: Upon receipt, immediately transfer the container to a refrigerator set to 2-8°C for long-term storage, as recommended.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles and contamination of the bulk supply, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) if it will be used over an extended period.
-
Protection: Keep the container tightly sealed to prevent moisture absorption and protect from direct light.
Protocol 2: Preparation of a Stock Solution (e.g., 10 mM in DMSO)
This protocol ensures the compound is fully dissolved and provides a stable, concentrated stock for further dilutions. The choice of DMSO is based on its common use as a solvent for poorly water-soluble compounds in biological assays.[13]
-
Calculation: Determine the mass of this compound needed. For a 10 mM solution in 1 ml of DMSO:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 425.5 g/mol * 1000 mg/g = 4.255 mg
-
-
Weighing: Carefully weigh 4.255 mg of this compound powder in a microcentrifuge tube.
-
Dissolution: Add 1 ml of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C. For Fluvastatin sodium salt, stability is at least two years at -20°C in its solid form.[13] Aqueous solutions are not recommended for storage beyond one day.[13]
Mechanism of Action: Inhibition of the Mevalonate Pathway
Fluvastatin acts by competitively inhibiting HMG-CoA reductase, the enzyme that converts HMG-CoA to mevalonic acid.[1][4] This is a critical, rate-limiting step in the cholesterol biosynthesis pathway.[1] The inhibition of this step is the foundational principle of its lipid-lowering effect.
Caption: Fluvastatin competitively inhibits HMG-CoA reductase.
Experimental Application: A Self-Validating Cell-Based Workflow
A common research application is to assess the biological activity of this compound in vitro. The following protocol outlines a workflow to measure its effect on cellular cholesterol levels, incorporating self-validating controls for trustworthiness.
Protocol 3: In Vitro Assay of HMG-CoA Reductase Inhibition
This workflow is designed to validate the inhibitory effect of the procured this compound on cholesterol synthesis in a human liver cell line (e.g., HepG2).
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) until they reach 80-90% confluency.
-
Seeding: Seed the cells into a 96-well plate at a density of ~20,000 cells/well and allow them to adhere overnight.
-
Treatment Preparation:
-
Prepare serial dilutions of the this compound stock solution in cell culture media to achieve final concentrations ranging from 1 nM to 10 µM.
-
Vehicle Control (VC): Prepare media with the same final concentration of DMSO as the highest drug concentration well. This is critical to ensure that the solvent itself does not affect the cells.
-
Untreated Control (UTC): Prepare media with no additions.
-
Positive Control (PC): If available, use a known batch of Fluvastatin or another statin to compare efficacy.
-
-
Dosing: Remove the old media from the cells and add 100 µL of the prepared treatment media to the respective wells. Incubate for 24-48 hours.
-
Cholesterol Quantification: After incubation, lyse the cells and measure the total cholesterol content using a commercially available cholesterol quantification kit (e.g., a fluorometric or colorimetric assay).
-
Data Analysis:
-
Normalize the cholesterol reading of each well to its protein content to account for any differences in cell number.
-
Calculate the percentage of cholesterol synthesis inhibition relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cholesterol synthesis is inhibited). The expected result is a dose-dependent decrease in cholesterol levels in the Fluvastatin-treated wells.
-
Caption: Workflow for a cell-based cholesterol inhibition assay.
References
- 1. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]
- 2. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound | MM0676.09-0025 | CAS 93957-53-0 | LGC Standards [lgcstandards.com]
- 9. This compound | MM0676.09-0025 | CAS 93957-53-0 | LGC Standards [lgcstandards.com]
- 10. This compound | 786710-21-2 | SynZeal [synzeal.com]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. pschemicals.com [pschemicals.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Note: Fluvastatin Methyl Ester as a Robust Internal Standard for the HPLC Quantification of Fluvastatin
Abstract
This application note presents a detailed protocol for the use of fluvastatin methyl ester as an internal standard (IS) in the quantitative analysis of fluvastatin by High-Performance Liquid Chromatography (HPLC). The inclusion of an internal standard is a critical practice in chromatography to enhance the accuracy and precision of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response.[1][2][3] this compound is an ideal candidate due to its structural similarity to fluvastatin, ensuring comparable behavior during extraction and chromatographic separation, while being distinct enough for clear resolution.[4][5] This guide provides comprehensive, step-by-step methodologies for sample preparation, HPLC analysis, and method validation in accordance with international regulatory guidelines, intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for an Internal Standard
In quantitative HPLC analysis, the goal is to establish a precise relationship between the detector response (peak area or height) and the concentration of the analyte. The external standard method, which relies on this direct relationship, is susceptible to errors from various sources, including sample loss during preparation, inconsistencies in injection volume, and fluctuations in detector response.[1][2]
The internal standard method mitigates these issues by introducing a known concentration of a non-interfering compound—the internal standard—to all samples, calibrators, and quality controls.[6][7] Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area.[6] This ratiometric approach effectively normalizes the analysis, as any procedural variations will likely affect both the analyte and the internal standard to a similar degree, thus preserving the ratio and leading to more reliable and reproducible results.[1][3]
Why this compound?
The selection of an appropriate internal standard is governed by several key criteria:
-
It should not be naturally present in the sample matrix.[1][6]
-
It must be completely resolved from the analyte and any other matrix components.[1]
-
It should elute in proximity to the analyte.[1]
Fluvastatin is a synthetic statin drug used to lower cholesterol.[8][9] Its methyl ester derivative is an excellent choice as an internal standard for fluvastatin quantification. The esterification of the carboxylic acid group creates a molecule with very similar physicochemical properties and chromatographic behavior, yet allows for distinct separation on a reversed-phase HPLC column. This structural similarity ensures that it behaves almost identically to fluvastatin during sample extraction and analysis, providing a reliable reference point.[5]
Physicochemical Properties of Fluvastatin and its Methyl Ester
Understanding the properties of both the analyte and the internal standard is fundamental to method development. The primary structural difference is the conversion of the carboxylic acid in fluvastatin to a methyl ester, which slightly increases its lipophilicity (LogP) and molecular weight.
| Property | Fluvastatin | This compound | Reference |
| Chemical Structure | (Structure not available) | ||
| Molecular Formula | C₂₄H₂₆FNO₄ | C₂₅H₂₈FNO₄ | [10][11] |
| Molecular Weight | 411.5 g/mol | 425.5 g/mol | [10][11] |
| LogP (Predicted) | ~4.5 | >4.5 (Expected) | [12] |
| Key Functional Group | Carboxylic Acid | Methyl Ester |
Experimental Protocols
Materials and Reagents
-
Reference Standards: Fluvastatin Sodium (USP or equivalent), this compound (analytical grade).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade).
-
Reagents: Formic Acid or Orthophosphoric Acid (analytical grade), Ammonium Acetate (analytical grade).
-
Biological Matrix (if applicable): Blank human plasma, serum, or other relevant biological fluid.
-
Equipment: HPLC system with UV or PDA detector, analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, 0.45 µm syringe filters.
Preparation of Solutions
Protocol 1: Stock and Working Solution Preparation
-
Fluvastatin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fluvastatin Sodium and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.
-
Fluvastatin Working Solutions (for Calibration Curve): Perform serial dilutions of the Fluvastatin Stock Solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the Internal Standard Stock Solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 10 µg/mL. This concentration should be chosen to yield a detector response similar to that of the analyte in the mid-range of the calibration curve.
Sample Preparation Workflow
The following protocol describes a protein precipitation method for plasma samples. This is a common and efficient technique for cleaning up biological samples before HPLC analysis.
Protocol 2: Plasma Sample Preparation
-
Pipette 100 µL of the sample (blank plasma, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the Internal Standard Working Solution (10 µg/mL) to all tubes except the blank matrix. Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
HPLC Method and Validation
Recommended Chromatographic Conditions
The following conditions serve as a robust starting point for the analysis of fluvastatin and this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 305 nm |
| Injection Volume | 20 µL |
| Internal Standard | This compound |
Rationale: A C18 column is ideal for separating moderately lipophilic compounds like statins.[13][14][15] A buffered mobile phase controls the ionization state of fluvastatin's carboxylic acid, ensuring consistent retention and peak shape. The detection wavelength of 305 nm provides good sensitivity for fluvastatin.[16]
Method Validation Protocol
A rigorous validation process is essential to ensure that the analytical method is suitable for its intended purpose. The protocol should be conducted in accordance with established guidelines such as ICH Q2(R1) and FDA guidance on bioanalytical method validation.[17][18][19][20][21][22]
Protocol 3: Analytical Method Validation
-
System Suitability:
-
What: A test to ensure the chromatographic system is performing adequately before running any samples.
-
How: Inject a mid-range standard solution five times.
-
Why & Acceptance Criteria: To verify system precision and performance. The relative standard deviation (RSD) for retention time and peak area should be <2%. Tailing factor should be <2, and theoretical plates >2000.
-
-
Specificity and Selectivity:
-
What: The ability of the method to differentiate and quantify the analyte and IS in the presence of other components in the sample matrix.
-
How: Analyze at least six different blank matrix samples to check for interfering peaks at the retention times of fluvastatin and this compound.
-
Why: To ensure that endogenous matrix components do not affect the accuracy of the results.
-
-
Linearity:
-
What: The ability to produce results that are directly proportional to the concentration of the analyte.
-
How: Prepare and analyze a set of at least five calibration standards across the expected concentration range. Plot the peak area ratio (Fluvastatin/IS) against the nominal concentration.
-
Why & Acceptance Criteria: To establish the range over which the assay is quantitative. The correlation coefficient (r²) should be ≥ 0.995.
-
-
Accuracy and Precision:
-
What: Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements.
-
How: Analyze Quality Control (QC) samples at three concentrations (low, medium, high) in replicates (n=5). Perform this on the same day (intra-day precision) and on three different days (inter-day precision).
-
Why & Acceptance Criteria: To determine the systematic error (accuracy) and random error (precision) of the method. The mean value should be within ±15% of the nominal value (accuracy), and the RSD should not exceed 15% (precision).[23]
-
-
Limit of Quantitation (LOQ):
-
What: The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.
-
How: Determined as the lowest concentration on the calibration curve that meets the accuracy and precision criteria (±20% and ≤20% RSD, respectively).
-
Why: Defines the lower limit of the method's useful range.
-
-
Stability:
-
What: Evaluation of the chemical stability of the analyte and IS in the biological matrix under various storage and processing conditions.
-
How: Analyze QC samples after subjecting them to:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Short-Term Stability: Stored at room temperature for a specified period (e.g., 4-24 hours).
-
Long-Term Stability: Stored at -20°C or -80°C for an extended period.
-
Post-Preparative Stability: Kept in the autosampler for a specified period.
-
-
Why: To establish reliable sample storage and handling procedures.
-
Data Analysis and Interpretation
The concentration of fluvastatin in an unknown sample is determined using the linear regression equation derived from the calibration curve.
Calculation Steps:
-
Obtain the peak areas for Fluvastatin (Analyte) and this compound (IS) from the chromatogram of the unknown sample.
-
Calculate the Peak Area Ratio: Ratio = Peak Area of Analyte / Peak Area of IS.
-
Use the calibration curve equation (y = mx + c), where y is the peak area ratio, x is the concentration, m is the slope, and c is the intercept.
-
Calculate the concentration of the analyte: Concentration = (Peak Area Ratio - Intercept) / Slope.
Conclusion
The use of this compound as an internal standard provides a highly reliable and robust method for the quantitative analysis of fluvastatin by HPLC. Its structural similarity ensures that it effectively compensates for variations during sample handling and analysis, leading to significant improvements in accuracy and precision. The detailed protocols for sample preparation, chromatographic analysis, and method validation provided herein offer a comprehensive framework for implementing this method in a research or regulated laboratory environment, ensuring data of the highest quality and integrity.
References
- 1. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 2. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 3. Purpose of Internal Standard? - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. youtube.com [youtube.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 10. Fluvastatin, (3R,5S)- | C24H26FNO4 | CID 446155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 786710-21-2 | SynZeal [synzeal.com]
- 12. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 15. oarjpublication.com [oarjpublication.com]
- 16. researchgate.net [researchgate.net]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 22. starodub.nl [starodub.nl]
- 23. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Quantitative Analysis of Fluvastatin Methyl Ester in Biological Matrices Using LC-MS/MS: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluvastatin methyl ester in biological matrices, such as plasma. Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is widely prescribed to lower cholesterol levels. Its methyl ester form is often used as an intermediate in synthesis and can be a target for analysis in various research contexts. This guide details the rationale behind the selection of methods for sample preparation, chromatographic separation, and mass spectrometric detection. It provides step-by-step protocols and discusses critical parameters for method validation in accordance with international regulatory guidelines.
Introduction: The Rationale for a Dedicated Method
Fluvastatin is a crucial therapeutic agent in the management of hypercholesterolemia.[1] The accurate quantification of Fluvastatin and its derivatives, such as the methyl ester, is paramount in drug metabolism, pharmacokinetic studies, and in the quality control of its synthesis processes. This compound, an intermediate in some synthetic routes, may also be present as an impurity or a metabolite, necessitating a specific and sensitive analytical method for its detection and quantification.[2]
LC-MS/MS stands as the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and wide dynamic range. This application note is designed for researchers, scientists, and drug development professionals, providing a detailed framework for establishing a reliable LC-MS/MS method for this compound.
Physicochemical Properties and Mass Spectrometric Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.
Table 1: Physicochemical Properties of Fluvastatin and its Methyl Ester
| Property | Fluvastatin | This compound |
| Chemical Formula | C₂₄H₂₆FNO₄ | C₂₅H₂₈FNO₄ |
| Molecular Weight | 411.47 g/mol | 425.49 g/mol |
| Charge State in ESI | Primarily negative ion mode [M-H]⁻ or positive ion mode [M+H]⁺ | Primarily positive ion mode [M+H]⁺ |
The addition of a methyl group in this compound increases its molecular weight by 14 Da. This structural modification also influences its polarity and ionization behavior. While Fluvastatin can be analyzed in both positive and negative ion modes, the methyl ester is expected to ionize more efficiently in the positive ion mode due to the presence of the ester functional group and the nitrogen atom in the indole ring, which can be readily protonated.
Predicting Fragmentation for Multiple Reaction Monitoring (MRM)
In tandem mass spectrometry, the precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented in the collision cell to generate specific product ions. The selection of precursor-product ion transitions is critical for the selectivity of the MRM method.
-
Precursor Ion: For this compound, the protonated molecule [M+H]⁺ will have an m/z of 426.5.
-
Product Ions: The fragmentation of esters in mass spectrometry often involves the neutral loss of the alcohol moiety (methanol, CH₃OH, 32 Da) or the loss of the entire ester group.[3] Additionally, fragmentation can occur along the heptenoic acid side chain. Based on the structure of this compound, likely product ions would result from the neutral loss of methanol (m/z 394.5) and water (m/z 408.5), or fragmentation of the side chain.
Table 2: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 426.5 | 394.5 (Loss of CH₃OH) | 282.3 (Side chain cleavage) |
| Fluvastatin-d6 Methyl Ester (IS) | 432.5 | 400.5 (Loss of CH₃OH) | 288.3 (Side chain cleavage) |
Experimental Workflow and Protocols
A robust bioanalytical method requires a well-defined workflow from sample receipt to final data analysis.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[5]
-
Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (Fluvastatin-d6 methyl ester in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately nonpolar compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient | 30% B to 95% B over 5 minutes | A gradient elution ensures efficient separation from endogenous matrix components and timely elution of the analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| MS/MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Promotes the formation of [M+H]⁺ ions for this compound. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150°C | A standard source temperature to aid in desolvation. |
| Desolvation Gas Flow | 800 L/hr | To efficiently remove solvent from the ESI plume. |
| Collision Gas | Argon | An inert gas for collision-induced dissociation. |
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation should be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10][11][12]
Caption: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
Table 4: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The closeness of repeated measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Data Presentation and Interpretation
A well-developed method will yield high-quality data. Below are examples of expected results.
(Example Chromatogram - to be generated based on experimental data) A representative chromatogram would be presented here showing the separation of this compound and its deuterated internal standard from the biological matrix.
(Example Calibration Curve - to be generated based on experimental data) A calibration curve would be displayed here, demonstrating the linear relationship between the peak area ratio (analyte/IS) and the concentration of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an LC-MS/MS method for the quantification of this compound in biological matrices. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, and by adhering to the principles of bioanalytical method validation, researchers can establish a reliable and robust method suitable for a variety of applications in drug development and research. The causality-driven approach to method development ensures a deep understanding of the analytical process, leading to high-quality, reproducible data.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents [patents.google.com]
- 3. GCMS Section 6.14 [people.whitman.edu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. hhs.gov [hhs.gov]
Application Notes and Protocols for the Use of Fluvastatin Methyl Ester in HMG-CoA Reductase Enzymatic Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Fluvastatin methyl ester as a reference inhibitor in enzymatic assays for 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation strategies to ensure robust and reliable results.
Introduction: The Significance of HMG-CoA Reductase Inhibition
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, a critical metabolic route for cholesterol biosynthesis.[1] Its inhibition is a well-established therapeutic strategy for lowering plasma cholesterol levels, thereby reducing the risk of cardiovascular diseases.[2] Statins, a class of drugs that act as competitive inhibitors of HMG-CoA reductase, are widely prescribed for this purpose.[3][4]
Fluvastatin, a synthetic statin, effectively blocks the conversion of HMG-CoA to mevalonic acid.[5][6] this compound, a derivative of Fluvastatin, serves as a valuable tool in research and drug discovery for studying the inhibition of HMG-CoA reductase. Its application in enzymatic assays allows for the screening of novel inhibitors and the characterization of enzyme kinetics.
Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase
Fluvastatin functions as a competitive inhibitor of HMG-CoA reductase.[2][4] Its molecular structure mimics the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme.[4] This binding event prevents the substrate from accessing the active site, thereby halting the catalytic reaction and the subsequent production of mevalonate. The inhibitory effect of statins like Fluvastatin leads to a decrease in intracellular cholesterol concentration, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[7]
Signaling Pathway Diagram
Caption: HMG-CoA Reductase pathway and inhibition by Fluvastatin.
Principle of the Enzymatic Assay
The activity of HMG-CoA reductase is determined by monitoring the oxidation of the cofactor NADPH to NADP⁺, which is consumed during the reduction of HMG-CoA to mevalonate.[1][8] This reaction can be conveniently measured by the decrease in absorbance at 340 nm, as NADPH has a characteristic absorbance at this wavelength while NADP⁺ does not.[7][9] The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.
When an inhibitor such as this compound is introduced, the rate of NADPH consumption decreases, leading to a slower reduction in absorbance. The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10][11]
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting the HMG-CoA reductase inhibition assay using this compound as a reference inhibitor. The protocol is designed for a 96-well microplate format, which is suitable for inhibitor screening.
Materials and Reagents
| Reagent/Material | Recommended Source/Specifications |
| HMG-CoA Reductase (HMGR) | Recombinant human, catalytic domain |
| HMG-CoA (substrate) | ≥95% purity |
| NADPH (cofactor) | ≥95% purity |
| This compound | ≥98% purity |
| Assay Buffer | 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT |
| DMSO | Anhydrous, ≥99.9% |
| 96-well UV-transparent microplate | Flat bottom |
| Microplate spectrophotometer | Capable of kinetic reads at 340 nm |
| Multichannel pipette |
Reagent Preparation
-
Assay Buffer: Prepare a 1X working solution of the assay buffer and keep it on ice.
-
NADPH Solution: Prepare a 400 µM working solution of NADPH in the assay buffer. This solution should be prepared fresh and protected from light.
-
HMG-CoA Solution: Prepare a 400 µM working solution of HMG-CoA in the assay buffer.
-
HMG-CoA Reductase Solution: Thaw the enzyme on ice. Dilute the enzyme stock with cold assay buffer to a working concentration that produces a linear rate of NADPH consumption. The optimal concentration should be determined empirically.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.[12]
-
This compound Dilutions: Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for IC₅₀ determination. It is crucial to maintain a consistent final DMSO concentration across all wells.
Assay Procedure
The following procedure is for a single well in a 96-well plate. Prepare wells for blank, no-inhibitor control, and various inhibitor concentrations in triplicate.
-
Plate Setup:
-
Blank Wells: Add assay buffer and all reaction components except the enzyme.
-
No-Inhibitor (Enzyme Activity) Wells: Add assay buffer in place of the inhibitor.
-
Inhibitor Wells: Add the desired concentration of this compound.[10]
-
-
Reagent Addition:
-
To each well, add the components in the following order:
-
Assay Buffer
-
This compound solution or vehicle (for controls)
-
NADPH solution
-
HMG-CoA solution
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.[10]
-
Initiate the Reaction: Add the HMG-CoA reductase solution to all wells except the blank wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[10]
Experimental Workflow Diagram
Caption: Experimental workflow for HMG-CoA reductase inhibition assay.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of enzyme inhibition for each concentration of this compound: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100 Where:
-
V₀ control is the initial velocity of the no-inhibitor control.
-
V₀ inhibitor is the initial velocity in the presence of the inhibitor.
-
-
Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Expected Results
The IC₅₀ value for Fluvastatin is reported to be in the nanomolar range. For instance, the racemic mixture of Fluvastatin has a reported IC₅₀ between 40-100 nM in human liver microsomes, while the more active (3R,5S)-enantiomer has an IC₅₀ of approximately 8 nM.[11][13] The IC₅₀ value obtained for this compound should be in a comparable range, although slight variations may occur due to the ester modification.
| Compound | System | IC₅₀ (nM) |
| Fluvastatin (racemic) | Human Liver Microsomes | 40 - 100[13] |
| (3R,5S)-Fluvastatin | Not specified | 8[11] |
| Atorvastatin | Not specified | 8.2[11] |
| Simvastatin | Not specified | 11.2[11] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme, incorrect buffer pH, degraded NADPH or HMG-CoA | Verify enzyme activity with a positive control. Check buffer pH. Prepare fresh NADPH and HMG-CoA solutions. |
| High background signal | Contaminated reagents, non-enzymatic NADPH oxidation | Use high-purity reagents. Run a blank control without the enzyme. |
| Inconsistent results | Pipetting errors, temperature fluctuations | Use calibrated pipettes. Ensure uniform temperature across the plate. |
| Poor curve fit for IC₅₀ | Inappropriate inhibitor concentration range, compound precipitation | Test a wider range of inhibitor concentrations. Check the solubility of this compound in the final assay volume. |
Conclusion
This document provides a robust framework for the application of this compound in HMG-CoA reductase enzymatic assays. By following the detailed protocols and understanding the underlying principles, researchers can confidently utilize this compound as a reference inhibitor for screening and characterizing novel modulators of cholesterol biosynthesis. Adherence to good laboratory practices and careful data analysis are paramount for obtaining accurate and reproducible results.
References
- 1. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 2. Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. youtube.com [youtube.com]
- 4. Fluvastatin - Proteopedia, life in 3D [proteopedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fluvastatin - Wikipedia [en.wikipedia.org]
- 7. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | MM0676.09-0025 | CAS 93957-53-0 | LGC Standards [lgcstandards.com]
- 13. Fluvastatin sodium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
Application Notes & Protocols: Fluvastatin Methyl Ester in Cell Culture
Introduction: Beyond Lipid-Lowering - Fluvastatin as a Tool in Cellular Biology
Fluvastatin is a fully synthetic, third-generation statin recognized for its role as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, the committed, rate-limiting step in the biosynthesis of cholesterol.[3][4] By blocking this pivotal enzyme, Fluvastatin not only curtails the production of cholesterol but also depletes a range of crucial non-sterol isoprenoid intermediates downstream, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][6]
These isoprenoids are essential lipid anchors for the post-translational modification (prenylation) of small GTPase proteins (e.g., Ras, Rho, Rac), which are critical regulators of myriad cellular processes including proliferation, apoptosis, cytoskeletal organization, and intracellular trafficking.[6][7] This pleiotropic action, extending far beyond cholesterol modulation, makes Fluvastatin a powerful pharmacological tool for investigating cellular signaling pathways in vitro.[5][8]
This guide provides a comprehensive protocol for the use of Fluvastatin methyl ester in cell culture experiments. While the more common form used in literature is the water-soluble sodium salt, the methyl ester represents a more lipophilic variant. This key difference necessitates specific handling and solubilization procedures, which are detailed herein to ensure reproducible and scientifically valid results.
Mechanism of Action: The Mevalonate Pathway
The primary target of Fluvastatin is HMG-CoA Reductase (HMGCR). Inhibition of HMGCR leads to a reduction in the cellular pool of mevalonate, affecting all downstream products. This provides multiple avenues for experimental investigation, from studying the direct effects of cholesterol depletion to the complex signaling consequences of impaired protein prenylation.[9]
Caption: Fluvastatin inhibits HMG-CoA reductase, blocking the entire mevalonate pathway.
Materials and Reagent Preparation
Physicochemical Data & Solubility
A critical distinction for experimental design is the form of Fluvastatin used. This compound is significantly more lipophilic than its sodium salt counterpart and is practically insoluble in aqueous solutions. Therefore, Dimethyl Sulfoxide (DMSO) is the required solvent for preparing primary stock solutions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Solvent | Solubility |
| Fluvastatin (Free Acid) | C₂₄H₂₆FNO₄ | 411.47 | DMSO | High |
| This compound | C₂₅H₂₈FNO₄ | 425.49 | Anhydrous DMSO | High |
| Fluvastatin Sodium Salt | C₂₄H₂₅FNNaO₄ | 433.45 | DMSO, Water | 50-87 mg/mL (DMSO)[8] |
Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which is essential for accurate and reproducible downstream dilutions.[10][11]
Materials:
-
This compound (MW: 425.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance and weighing paper
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 425.49 g/mol × 1000 mg/g = 4.255 mg
-
-
Weighing: In a sterile environment (e.g., laminar flow hood), carefully weigh out 4.26 mg of this compound powder and transfer it to a sterile conical tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Sterilization (Optional): If sterility is a major concern for long-term experiments, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[8]
Storage and Stability
Proper storage is paramount to maintaining the compound's activity. Incorrect storage can lead to degradation and experimental variability.[8][12]
| Format | Storage Temperature | Approximate Stability | Notes |
| Solid Powder | -20°C | ≥ 2 years | Store desiccated and protected from light. |
| Stock Solution in DMSO | -20°C | ~1 month | Suitable for frequent use. |
| Stock Solution in DMSO | -80°C | ~6 months | Recommended for long-term storage.[8][12] |
| Aqueous Working Solution | 2-8°C | ≤ 1 day | Prepare fresh from stock for each experiment. |
Experimental Protocol: Cell Treatment
This section outlines a general workflow for treating adherent cells in culture with this compound.
Caption: General experimental workflow for Fluvastatin treatment in cell culture.
Step-by-Step Guide
-
Cell Seeding: Plate cells at a density appropriate for the assay duration, ensuring they are in the logarithmic growth phase and do not reach over-confluence by the experiment's end. Allow cells to adhere and recover for 18-24 hours.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Perform serial dilutions to achieve the final desired concentrations.[8] Example for 10 µM: Add 1 µL of the 10 mM stock to 999 µL of medium to create a 10 µM working solution.
-
Crucial Control: Prepare a Vehicle Control by adding the same volume of DMSO to the medium as used for the highest drug concentration. For instance, if the highest concentration is 25 µM (a 1:400 dilution), the vehicle control should contain 0.25% DMSO. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced effects.[8]
-
-
Cell Treatment: Carefully aspirate the old medium from the cell culture plates. Gently add the prepared media containing this compound or the vehicle control.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired experimental duration (e.g., 24, 48, or 72 hours).
Recommended Working Concentrations
The optimal concentration of Fluvastatin is highly dependent on the cell line and the biological question. A dose-response experiment is always recommended as a first step.
| Cell Line(s) | Concentration Range | Incubation Time | Observed Effect | Reference |
| Endometrial Cancer (RL95-2, KLE) | 5 - 20 µM | 72 h | Suppression of proliferation, invasion, and migration. | [13] |
| Melanoma (A-375) | 25 - 100 µM | 72 h | ~50% inhibition of cell viability. | [14] |
| Non-small Cell Lung Cancer (A549) | < 40 µM | 24 - 48 h | Dose-dependent inhibition of cell growth. | [4] |
| Human Aortic Smooth Muscle (hASMC) | 100 nM | Not specified | Inhibition of superoxide formation. | [8] |
| Peripheral Blood Mononuclear (PBMCs) | 5 µM | Not specified | Study of inflammasome activation. | [8] |
Validation and Downstream Analysis
A robust experimental design includes methods to validate that the observed cellular effects are due to the intended mechanism of action.
Primary Validation: Target Engagement
-
Cholesterol Biosynthesis Assay: The most direct method to confirm HMGCR inhibition is to measure the de novo synthesis of cholesterol. This can be achieved using commercial colorimetric or fluorometric assay kits that quantify total cellular cholesterol.[15][16] A significant reduction in cholesterol in Fluvastatin-treated cells compared to vehicle control confirms target engagement.[17]
-
Rescue Experiment: To prove the effect is specifically due to mevalonate pathway inhibition, co-treat cells with Fluvastatin and excess mevalonate or a downstream product like GGPP. The reversal or "rescue" of the Fluvastatin-induced phenotype (e.g., restoring cell viability) is strong evidence of on-target activity.[7]
Secondary Assays: Cellular Phenotypes
-
Cell Viability & Proliferation Assays: These assays quantify the effect of Fluvastatin on cell number.
-
Tetrazolium Reduction (MTT/XTT): Measures mitochondrial reductase activity in viable cells.[18][19]
-
Resazurin Reduction: A fluorescent-based assay where viable cells reduce resazurin to the fluorescent resorufin.[20]
-
ATP Quantification: Measures ATP levels, as only viable cells can synthesize ATP.[20]
-
-
Apoptosis Assays: Determine if cell death is occurring via apoptosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitate forms in media | Drug concentration exceeds solubility limit in aqueous media. | Ensure final DMSO concentration is sufficient to maintain solubility. Prepare working solutions fresh and mix thoroughly before adding to cells. |
| No observable effect | Drug is inactive; concentration is too low; incubation is too short. | Verify storage conditions and age of stock solution. Perform a dose-response (0.1 µM - 100 µM) and time-course (24-96 h) experiment. |
| High toxicity in vehicle control | Final DMSO concentration is too high. | Recalculate dilutions. Ensure the final DMSO concentration does not exceed 0.5%, and is ideally below 0.1%.[8] |
| High variability between replicates | Inconsistent cell seeding; inaccurate dilutions; edge effects in plate. | Use a multichannel pipette for seeding and treatment. Do not use the outer wells of the plate for experimental conditions. Perform serial dilutions for accuracy.[8] |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluvastatin - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. phytotechlab.com [phytotechlab.com]
- 11. csstc.org [csstc.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Fluvastatin suppresses the proliferation, invasion, and migration and promotes the apoptosis of endometrial cancer cells by upregulating Sirtuin 6 (SIRT6) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simvastatin enhances irinotecan-induced apoptosis in prostate cancer via inhibition of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Application Notes and Protocols: Fluvastatin Methyl Ester for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rationale for Fluvastatin Methyl Ester in Preclinical Research
Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2] Its primary mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] This inhibition leads to a reduction in hepatic cholesterol synthesis, an upregulation of LDL receptors, and consequently, a decrease in circulating LDL cholesterol.[3] Beyond its well-documented lipid-lowering effects, fluvastatin exhibits pleiotropic properties, including anti-inflammatory and endothelial function-improving effects, which contribute to its cardiovascular protective benefits.[4]
The use of this compound, a more lipophilic derivative of the parent drug, in in vivo animal studies offers distinct advantages. The esterification of the carboxylic acid group enhances the compound's ability to traverse cellular membranes, potentially leading to altered pharmacokinetic and pharmacodynamic profiles. This increased lipophilicity can be particularly advantageous when investigating the non-lipid-lowering, pleiotropic effects of statins in various tissues.
This guide provides a comprehensive overview of the critical considerations and detailed protocols for conducting in vivo animal studies with this compound. It is designed to equip researchers with the necessary knowledge to design robust experiments, ensure data integrity, and adhere to the highest ethical standards in animal research.
The Science Behind the Study: Mechanism of Action and Experimental Considerations
A thorough understanding of the molecular mechanisms underpinning the action of fluvastatin is paramount for designing meaningful in vivo studies.
The Mevalonate Pathway: The Target of Fluvastatin
Fluvastatin's therapeutic effect is rooted in its inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway.[] This pathway is not only responsible for cholesterol synthesis but also for the production of numerous non-sterol isoprenoids. These isoprenoids are crucial for various cellular processes, including the post-translational modification of signaling proteins like Ras and Rho.[6] By inhibiting this pathway, fluvastatin can modulate these signaling cascades, contributing to its pleiotropic effects.[7]
Diagram: The Mevalonate Pathway and the Site of Fluvastatin Inhibition
Caption: Fluvastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis and isoprenoid production.
Choosing the Right Animal Model
The selection of an appropriate animal model is critical for the translational relevance of the research. Several rodent models are commonly used in hyperlipidemia and atherosclerosis research.[8][9]
| Animal Model | Key Characteristics | Common Applications |
| C57BL/6J Mice | Susceptible to diet-induced atherosclerosis.[10] | Studying early-stage lesion development. |
| ApoE-/- Mice | Genetically deficient in apolipoprotein E, leading to severe hypercholesterolemia and spontaneous atherosclerosis.[10][11] | Investigating advanced atherosclerotic plaque formation and stability. |
| LDLR-/- Mice | Lack the LDL receptor, resulting in elevated LDL cholesterol levels, particularly on a high-fat diet.[10] | Modeling familial hypercholesterolemia. |
| Wistar & Sprague-Dawley Rats | Often used for diet-induced hyperlipidemia models.[8][9] | General screening of lipid-lowering agents. |
| New Zealand White Rabbits | Highly sensitive to dietary cholesterol, developing hypercholesterolemia and atherosclerotic lesions that resemble human plaques.[11][12] | Studying the progression and regression of atherosclerosis. |
The choice of model will depend on the specific research question. For instance, if the primary goal is to assess the lipid-lowering efficacy of this compound, a diet-induced hyperlipidemic rat or rabbit model may be suitable.[8][12] However, to investigate the effects on atherosclerotic plaque development, genetically modified mouse models like ApoE-/- or LDLR-/- are often preferred.[10]
Formulation and Administration of this compound
As a lipophilic compound, this compound requires careful formulation to ensure adequate bioavailability for in vivo studies.[13]
-
Vehicle Selection: Due to its poor water solubility, this compound should be formulated in a lipid-based vehicle. Common choices include:
-
Route of Administration: The most common route for statin administration in animal studies is oral gavage, which mimics the clinical route of administration in humans.
-
Dosage Considerations: The appropriate dose of this compound will depend on the animal model and the specific research question. It is advisable to conduct a dose-ranging study to determine the optimal dose that achieves the desired biological effect without causing toxicity. Previous studies with fluvastatin in animal models have used a range of doses, which can serve as a starting point.[16][17]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for conducting an in vivo study with this compound. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.[18][19][20]
General Experimental Workflow
Diagram: In Vivo Study Workflow for this compound
Caption: A typical workflow for an in vivo study with this compound.
Protocol for a Diet-Induced Hyperlipidemia Model in Rats
Objective: To evaluate the lipid-lowering efficacy of this compound in a high-fat diet-induced hyperlipidemic rat model.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
High-fat diet (e.g., 45% kcal from fat) and standard chow
-
This compound
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
Lipid analysis kits (for total cholesterol, triglycerides, LDL-C, HDL-C)
Procedure:
-
Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the start of the experiment. Provide ad libitum access to standard chow and water.
-
Induction of Hyperlipidemia: Switch the diet of the experimental groups to a high-fat diet for 4-8 weeks to induce hyperlipidemia. A control group should remain on standard chow.
-
Group Assignment: Randomly assign the hyperlipidemic rats to the following groups (n=8-10 per group):
-
Vehicle control (high-fat diet + vehicle)
-
This compound (low dose in vehicle)
-
This compound (medium dose in vehicle)
-
This compound (high dose in vehicle)
-
-
Treatment: Administer the vehicle or this compound solution daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Monitoring: Monitor the animals daily for any clinical signs of toxicity. Record body weight weekly.
-
Blood Collection: Collect blood samples from the tail vein or retro-orbital sinus at baseline (before treatment) and at the end of the study.
-
Lipid Analysis: Separate plasma by centrifugation and analyze for total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available kits.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the lipid levels between the different treatment groups.
Data Interpretation and Troubleshooting
-
Pharmacokinetics: Fluvastatin is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[21][22][23] The half-life is relatively short, ranging from 1-2 hours in monkeys to 4-7 hours in dogs.[21] It is primarily excreted in the feces.[21][22]
-
Potential for Drug Interactions: Fluvastatin is metabolized primarily by CYP2C9.[22][24] Co-administration with inhibitors or inducers of this enzyme may alter its pharmacokinetics.
-
Adverse Effects: At high doses, statins can cause myopathy and hepatotoxicity.[4][25] It is crucial to monitor for signs of these adverse effects in animal studies, such as elevated liver enzymes (ALT, AST) and muscle enzymes (creatine kinase). In dogs, doses of ≥ 24 mg/kg/day were lethal, and at ≥ 8 mg/kg/day, adverse effects such as reduced weight gain, emesis, and elevated liver enzymes were observed.[17]
Ethical Considerations in Animal Research
All research involving animals must be conducted in a humane and ethical manner. Key principles include:
-
The 3Rs (Replacement, Reduction, and Refinement): Researchers should strive to replace animal use with non-animal alternatives where possible, reduce the number of animals used to the minimum necessary to obtain statistically significant results, and refine experimental procedures to minimize animal pain and distress.[18]
-
IACUC Approval: All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[19]
-
Humane Endpoints: Clear criteria for humane endpoints should be established to ensure that animals are euthanized before they experience significant pain or distress.[18]
-
Reporting: The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparent and comprehensive reporting of animal research.[26]
Conclusion
The use of this compound in in vivo animal studies provides a valuable tool for investigating the therapeutic potential of statins beyond their lipid-lowering effects. By carefully considering the experimental design, animal model, and formulation, researchers can generate robust and reproducible data that contributes to our understanding of the complex pharmacology of this important class of drugs. Adherence to strict ethical guidelines is paramount to ensure the welfare of the animals used in this research.
References
- 1. Fluvastatin - Proteopedia, life in 3D [proteopedia.org]
- 2. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Direct vascular effects of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. mdpi.com [mdpi.com]
- 11. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. HMG CoA reductase inhibitors. In vivo effects on carotid intimal thickening in normocholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The safety evaluation of fluvastatin, an HMG-CoA reductase inhibitor, in beagle dogs and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 21. Disposition of fluvastatin, an inhibitor of HMG-COA reductase, in mouse, rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical Pharmacokinetics of Fluvastatin | Semantic Scholar [semanticscholar.org]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Home | ARRIVE Guidelines [arriveguidelines.org]
Application Notes and Protocols: Fluvastatin Methyl Ester in Statin Pharmacokinetic Studies
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Fluvastatin Methyl Ester in Pharmacokinetic Analysis
Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2] Its primary mechanism involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol biosynthesis.[2][3] A comprehensive understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing therapeutic efficacy and ensuring patient safety.
In the bioanalytical laboratory, the quantification of a drug in complex biological matrices like plasma or serum necessitates a robust and reliable methodology. A key component of such methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). The IS is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known concentration to samples and calibrators. Its purpose is to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the quantification.
This compound, a derivative of fluvastatin, serves as an exemplary internal standard in pharmacokinetic studies of the parent drug. Its structural similarity ensures that it behaves comparably to fluvastatin during extraction, chromatography, and ionization. However, its distinct molecular weight allows for its unambiguous differentiation from fluvastatin by the mass spectrometer. This application note provides a detailed guide on the utilization of this compound in the design and execution of robust pharmacokinetic studies of fluvastatin.
Physicochemical Properties: Fluvastatin and this compound
A fundamental understanding of the physicochemical properties of both the analyte and the internal standard is critical for method development.
| Property | Fluvastatin | This compound |
| Chemical Formula | C24H26FNO4 | C25H28FNO4 |
| Molecular Weight | 411.5 g/mol [4] | 425.5 g/mol |
| Solubility | Freely soluble in methanol, ethanol & water[5] | Expected to be more lipophilic and less water-soluble than fluvastatin |
| pKa | Not explicitly found, but as a carboxylic acid, it will be acidic. | The esterification of the carboxylic acid removes the acidic proton. |
| LogP | Not explicitly found, but described as relatively hydrophilic compared to other statins.[6] | Expected to have a higher LogP than fluvastatin due to increased lipophilicity. |
Note: The properties of this compound are inferred from its chemical structure relative to fluvastatin.
The Pharmacokinetic Profile of Fluvastatin: A Synopsis
Fluvastatin is administered as a racemic mixture of the (+)-3R,5S and (-)-3S,5R enantiomers, with the (+)-3R,5S form being over 30 times more active.[7] Following oral administration, it is rapidly and almost completely absorbed.[8] However, it undergoes extensive first-pass metabolism in the liver, resulting in a systemic bioavailability of approximately 19-29%.[2][8]
Metabolism: The primary route of fluvastatin metabolism is through oxidation, predominantly mediated by the cytochrome P450 isoenzyme CYP2C9 (approximately 75%).[9] Other contributing enzymes include CYP2C8 (~5%) and CYP3A4 (~20%).[9] The major metabolites are the 5-hydroxy and 6-hydroxy derivatives, as well as an N-desisopropyl metabolite.[1][6] These metabolites are pharmacologically active but do not circulate systemically in significant concentrations.[9]
Transport: The hepatic uptake of statins is mediated by organic anion transporting polypeptides (OATPs), particularly OATP1B1.[10][11] Genetic variations in the gene encoding OATP1B1 (SLCO1B1) can influence the pharmacokinetics of many statins.[12][13] However, the impact of SLCO1B1 polymorphisms on fluvastatin exposure appears to be enantiospecific, affecting only the active 3R,5S-enantiomer.[3][14]
Excretion: Fluvastatin and its metabolites are primarily eliminated in the feces (about 90-95%), with less than 6% of the dose excreted in the urine.[6][9]
Diagram: Fluvastatin Pharmacokinetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ClinPGx [clinpgx.org]
- 4. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Pharmacokinetics of fluvastatin after single and multiple doses in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Organic Anion Transporting Polypeptide (OATP1B1/SLCO1B1) Genetic Polymorphism on Statin Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. mdpi.com [mdpi.com]
- 13. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantiospecific Pharmacogenomics of Fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluvastatin Methyl Ester in Chiral Separation Studies
Introduction: The Criticality of Chiral Purity for Fluvastatin
Fluvastatin, a synthetic statin, is a cornerstone in the management of hypercholesterolemia. It functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The therapeutic efficacy of Fluvastatin is stereospecific, residing primarily in its (3R, 5S)-enantiomer. The (3S, 5R)-enantiomer is known to be significantly less active. This stereoselectivity underscores the regulatory and clinical necessity for robust analytical methods capable of resolving and quantifying the enantiomers of Fluvastatin. Such methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations, as well as for conducting detailed pharmacokinetic and pharmacodynamic studies.
The conversion of Fluvastatin to its methyl ester derivative is a strategic derivatization step often employed to enhance its chromatographic behavior. Esterification can lead to improved peak shape, better solubility in mobile phases commonly used in chiral chromatography, and potentially altered enantioselective interactions with the chiral stationary phase (CSP), thereby facilitating a more effective and reproducible separation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fluvastatin methyl ester in chiral separation studies, with a focus on High-Performance Liquid Chromatography (HPLC).
Physicochemical Profile: Fluvastatin vs. This compound
A comparative overview of the key physicochemical properties of Fluvastatin and its methyl ester is presented below. The esterification of the carboxylic acid moiety notably alters the molecule's polarity and, consequently, its chromatographic characteristics.
| Property | Fluvastatin | This compound |
| Chemical Formula | C₂₄H₂₆FNO₄ | C₂₅H₂₈FNO₄ |
| Molecular Weight | 411.47 g/mol | 425.50 g/mol |
| Chiral Centers | Two (C3 and C5) | Two (C3 and C5) |
| Key Functional Groups | Carboxylic acid, Hydroxyl, Fluoro, Phenyl, Indole | Methyl ester, Hydroxyl, Fluoro, Phenyl, Indole |
| Polarity | Higher | Lower |
| Typical Chromatographic Suitability | Reversed-Phase HPLC | Normal-Phase HPLC, Supercritical Fluid Chromatography (SFC) |
Chiral Separation of this compound via High-Performance Liquid Chromatography (HPLC)
The cornerstone of successful chiral separation lies in the selection of an appropriate chiral stationary phase (CSP) and the meticulous optimization of the mobile phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and success in resolving a wide array of chiral compounds, including the enantiomers of this compound.
Proposed Mechanism of Chiral Recognition
The enantioselective separation on polysaccharide-based CSPs is predicated on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differential stability of these complexes dictates the retention times of the individual enantiomers. The chiral recognition mechanism is a multifactorial interplay of various intermolecular forces, including:
-
Hydrogen Bonding: Interactions between the hydroxyl and ester groups of this compound and the carbamate or ester functionalities on the polysaccharide backbone of the CSP.
-
π-π Interactions: Stacking interactions between the aromatic rings (phenyl and indole) of the analyte and the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.
-
Steric Hindrance: The three-dimensional arrangement of the analyte's substituents relative to the chiral cavities or grooves of the CSP.
Caption: Intermolecular forces driving chiral recognition.
Detailed Experimental Protocol for Chiral HPLC
1. Sample Preparation: Esterification of Fluvastatin
-
Standard Preparation: Accurately weigh and dissolve Fluvastatin sodium salt in methanol to a concentration of 1 mg/mL.
-
Esterification Reaction: To 1 mL of the Fluvastatin solution, add 2-3 drops of concentrated sulfuric acid. Cap the vial and heat at 60°C for 4-6 hours.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the this compound with a suitable organic solvent such as ethyl acetate (2 x 2 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a gentle stream of nitrogen.
-
Final Sample: Reconstitute the dried residue in the mobile phase to a final concentration of approximately 100 µg/mL.
2. Optimized HPLC Conditions
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or an equivalent amylose-based CSP.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 10 µL.
Caption: Step-by-step experimental workflow.
3. Data Analysis and Interpretation
-
System Suitability: Before sample analysis, perform replicate injections of the prepared standard to ensure system suitability. Key parameters include:
-
Resolution (Rs): A resolution of ≥ 1.5 between the enantiomeric peaks is desirable for accurate quantification.
-
Tailing Factor (T): Should be ≤ 2.0 for both peaks.
-
Reproducibility: The relative standard deviation (RSD) for retention times and peak areas should be ≤ 2.0%.
-
-
Enantiomeric Purity Calculation: The enantiomeric excess (%ee) can be calculated using the peak areas of the two enantiomers: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Troubleshooting Guide for Chiral Separation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | - Inappropriate CSP.- Suboptimal mobile phase composition. | - Screen different types of polysaccharide-based CSPs (e.g., cellulose-based).- Systematically vary the ratio of n-hexane to the alcohol modifier (e.g., 95:5, 85:15).- Try a different alcohol modifier (e.g., ethanol). |
| Peak Tailing or Broadening | - Secondary interactions with the stationary phase.- Sample overload. | - Add a small amount of an acidic or basic additive to the mobile phase (e.g., 0.1% trifluoroacetic acid or diethylamine). Note: This can significantly alter selectivity.- Reduce the injection volume or sample concentration. |
| Long Retention Times | - Mobile phase is too weak. | - Increase the percentage of the alcohol modifier in the mobile phase. |
| Irreproducible Retention Times | - Fluctuation in column temperature.- Inconsistent mobile phase preparation. | - Use a column thermostat to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase. |
Conclusion
The derivatization of Fluvastatin to its methyl ester, coupled with chiral HPLC using a polysaccharide-based stationary phase, presents a robust and reliable methodology for the enantioselective analysis of this important pharmaceutical compound. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this method in research and quality control laboratories. The principles and techniques described can be adapted and extended to the chiral separation of other structurally related compounds.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluvastatin Methyl Ester Solubility
Welcome to the technical support guide for Fluvastatin methyl ester. This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. As a synthetic intermediate and a more lipophilic derivative of Fluvastatin, the methyl ester form presents unique handling requirements. This guide provides in-depth, experience-driven advice and protocols to ensure reliable and reproducible experimental outcomes.
Part 1: Foundational Understanding & Physicochemical Properties
This section addresses the fundamental properties of this compound, which are the root cause of most solubility issues. Understanding these characteristics is the first step in effective troubleshooting.
Q1: How does this compound differ from Fluvastatin sodium salt, and why does it matter for solubility?
A1: The primary difference lies in the modification of the carboxylic acid group. Fluvastatin sodium salt is the deprotonated, ionic form of the parent carboxylic acid, making it relatively water-soluble. In contrast, this compound has this polar carboxylic acid group converted into a non-polar methyl ester.
-
Causality: This esterification removes the primary site for ionization and hydrogen bonding with water. The result is a significant increase in lipophilicity (fat-solubility) and a corresponding dramatic decrease in aqueous solubility. Therefore, protocols and solvents suitable for the sodium salt are often inappropriate for the methyl ester, leading to common solubility failures.
Q2: What are the specific solubility characteristics of this compound?
A2: Direct, quantitative solubility data for this compound is not as widely published as for the parent drug. However, based on its chemical structure and available data, a clear profile emerges. The compound is a solid, often appearing as a pale yellow powder. Its solubility is generally poor in aqueous solutions and limited in some organic solvents.
Table 1: Solubility Profile of Fluvastatin Derivatives
| Compound | Solvent | Reported Solubility | Reference |
| This compound | Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble (may require heat) | ||
| Fluvastatin Sodium Salt | DMSO | ~10 mg/mL to 100 mg/mL | |
| Water | ~18 mg/mL to 30 mg/mL | ||
| Ethanol | ~0.5 mg/mL (practically insoluble) | ||
| PBS (pH 7.2) | ~0.2 mg/mL |
This table highlights the stark contrast in solubility. While the sodium salt has appreciable aqueous solubility, the methyl ester is expected to be virtually insoluble in water and requires organic solvents for initial dissolution.
Part 2: Preparation of Stock and Working Solutions
Proper preparation of a high-concentration stock solution is critical for accurate downstream dilutions and avoiding precipitation.
Q3: What is the best practice for preparing a high-concentration stock solution of this compound?
A3: For non-aqueous stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solvating power for lipophilic compounds.
-
Rationale: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules. It is also miscible with water and most cell culture media, facilitating the preparation of working solutions. However, it is crucial to use anhydrous (dry) DMSO , as moisture can reduce the solubility of hydrophobic compounds and potentially promote hydrolysis of the ester over long-term storage.
Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound (Molecular Weight: 425.5 g/mol ) required. For 1 mL of a 10 mM stock, you will need 4.255 mg.
-
Weigh Compound: Accurately weigh the solid compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Promote Dissolution: Vortex the tube vigorously. If particles remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid dissolution. Ensure the solution is completely clear before proceeding.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store at -20°C, protected from light and moisture. This practice minimizes freeze-thaw cycles which can degrade the compound.
Q4: My compound won't fully dissolve in DMSO, or a precipitate forms in my stock solution upon storage. What should I do?
A4: This issue typically arises from using non-anhydrous DMSO, attempting too high a concentration, or improper storage.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.
-
Apply Gentle Heat/Sonication: As described in the protocol, warm the solution to 37°C or sonicate briefly. Avoid excessive heat, which could degrade the compound.
-
Re-evaluate Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit. Prepare a new solution at a lower concentration (e.g., 5 mM).
-
**Check
-
Technical Support Center: Fluvastatin Methyl Ester Stability & Degradation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Fluvastatin methyl ester. This guide provides in-depth, experience-driven answers and troubleshooting protocols for stability testing and the analysis of degradation products. Our goal is to equip you with the scientific rationale and practical steps needed to conduct robust and reliable experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of Fluvastatin and its methyl ester.
Q1: What is this compound and why is its stability critical?
Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor (statin) used to lower cholesterol.[1] this compound is often an intermediate in the synthesis of the active pharmaceutical ingredient (API), Fluvastatin sodium.[2]
The stability of this ester is critical for two primary reasons:
-
Process Control: During synthesis, the degradation of the methyl ester intermediate can lead to the formation of impurities that may carry over into the final API, impacting its purity, safety, and efficacy.[3]
-
Reference Standard Integrity: If this compound is used as a reference standard for impurity analysis, its own stability is paramount. A degraded standard would lead to inaccurate quantification of impurities in the final drug product.
Q2: What are the primary regulatory guidelines for stability testing?
The foundational guidelines are provided by the International Council for Harmonisation (ICH). Specifically, the ICH Q1A(R2) guideline details the requirements for stability testing of new drug substances and products.[4] This guideline outlines the necessary data package for a registration application, including conditions for long-term, intermediate, and accelerated stability studies.[5][6] Forced degradation studies, while part of stress testing mentioned in ICH Q1A(R2), are essential for developing and validating stability-indicating analytical methods.
Q3: What is a forced degradation study, and what are the typical stress conditions?
A forced degradation, or stress testing, study involves intentionally exposing a drug substance to conditions more severe than those used in accelerated stability testing.[7][8] The primary goals are to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[9][10] This information is crucial for developing specific, stability-indicating analytical methods that can separate the API from all potential degradation products.
The minimum stress conditions recommended by ICH and regulatory bodies are summarized below.[7][11]
| Stress Condition | Typical Reagents and Parameters | Rationale & Targeted Moieties |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 70-80°C) for several hours.[9][12] | Simulates gastric conditions and targets acid-labile groups like esters and ethers. Fluvastatin is known to be unstable in acidic conditions.[9] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 70-80°C) for several hours.[9][12] | Targets base-labile groups, particularly the ester in this compound, leading to saponification. Statins are often sensitive to alkaline hydrolysis.[9] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature or heated.[9][12] | Investigates susceptibility to oxidative degradation. The indole ring and the allylic alcohol system in Fluvastatin are potential sites for oxidation. |
| Thermal Degradation | Dry heat (e.g., 80-105°C) for an extended period (e.g., 24 hours).[9][12] | Evaluates the intrinsic thermal stability of the molecule in the solid state. |
| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[13] | Assesses light sensitivity. Fluvastatin is known to be extremely sensitive to light, forming photoproducts.[14][15][16] |
Q4: What are the known degradation pathways and products of Fluvastatin?
Fluvastatin's structure contains several reactive sites, making it susceptible to degradation. The primary pathways include:
-
Acid-Catalyzed Degradation: Under acidic conditions, Fluvastatin undergoes dehydration of its diol side chain, followed by intramolecular cyclization to form the corresponding Fluvastatin lactone .[17][18] This is a common process-related impurity and degradant for many statins.[19][20]
-
Photodegradation: Exposure to UV light can lead to complex reactions. A major photoproduct has been identified as a benzocarbazole-like compound , which is formed through intramolecular cyclization.[15] This photoproduct has been shown to be a potent photosensitizer.
-
Oxidation: The indole nucleus and side chain are susceptible to oxidation, potentially forming hydroxylated species such as 6-hydroxy fluvastatin .[19]
The table below summarizes some known related compounds and degradation products.
| Degradation Product / Impurity | Potential Origin |
| Fluvastatin Lactone | Acid-catalyzed degradation, thermal stress.[18][19] |
| Benzocarbazole-like photoproduct | Photodegradation (UV light exposure).[15] |
| 6-Hydroxy Fluvastatin | Oxidative degradation, metabolism.[19] |
| Anti-isomer (3S,5R) | A stereochemical impurity from synthesis, can also be enriched during side-processes like lactonization.[21] |
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during stability analysis.
Q: I'm seeing unexpected peaks in the HPLC chromatogram of my stressed this compound sample. How do I approach their identification?
A: The appearance of new peaks is the expected outcome of a forced degradation study. A systematic approach is required to identify them. The goal is to distinguish between degradants, artifacts from the stress reagents, and impurities from the starting material.
Here is a logical workflow to follow:
Caption: Workflow for identifying unknown degradation products.
Step-by-Step Explanation:
-
Analyze Controls: Always run an unstressed sample and a "blank" sample (containing only the stress reagents and solvent). This helps you immediately eliminate peaks that are either impurities in your starting material or artifacts from the reagents (e.g., peroxide stabilizers).[22]
-
Use a Photodiode Array (PDA) Detector: A PDA detector is invaluable. It can assess the spectral homogeneity (purity) of a peak and provide a UV spectrum. Comparing the UV spectrum of the unknown peak to that of Fluvastatin can indicate if the core chromophore (the indole ring system) is intact.
-
Perform LC-MS/MS Analysis: This is the most powerful tool for identification.[10]
-
The initial Mass Spectrometry (MS) scan will provide the molecular weight of the unknown compound.
-
Tandem MS (MS/MS) will fragment the molecule, providing structural clues. For example, a loss of 32 Da might suggest the loss of a methoxy group (-OCH₃) from the ester, while a loss of 18 Da often indicates the loss of water.[23]
-
-
Propose and Confirm Structure: Based on the molecular weight, fragmentation data, and knowledge of Fluvastatin's chemistry, you can propose a likely structure. Final confirmation often requires isolation and analysis by NMR or comparison with a synthesized reference standard.
Q: My this compound sample is degrading much faster than expected. What could be the cause?
A: Unusually rapid degradation can point to several issues beyond the molecule's intrinsic stability.
-
Contaminants: Trace amounts of metal ions or other reactive impurities in your sample or solvents can catalyze degradation reactions.
-
Inappropriate pH: If your sample is dissolved in an unbuffered aqueous solution, the pH can drift to be highly acidic or basic, accelerating hydrolysis.
-
Packaging and Storage Issues: Fluvastatin is light-sensitive.[24] Storing samples in clear glass vials on a lab bench can lead to rapid photodegradation. Similarly, improper container closure can expose the sample to atmospheric oxygen and humidity.[25][26]
-
Excipient Interaction: If you are analyzing a formulated product, an interaction between the drug substance and an excipient can accelerate degradation.[26]
Self-Validating Actions:
-
Always use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents.
-
Store all solutions and solid samples protected from light (e.g., in amber vials) and at appropriate temperatures (e.g., 2-8°C).[16]
-
When preparing aqueous solutions, use a suitable buffer system if the experiment allows.
Q: I'm experiencing poor peak shape and retention time shifts in my stability-indicating HPLC method. How can I fix this?
A: A robust HPLC method is essential for accurate stability data. Here are common issues and their solutions.[27][28][29]
| Issue | Likely Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the analyte and active sites on the column packing.- Column overload. | - Ensure mobile phase pH suppresses analyte ionization (for Fluvastatin, pH ~3.0-3.2 is effective).[30][31]- Use a high-quality, end-capped C18 column.- Reduce sample concentration. |
| Peak Fronting | - Column overload.- Sample solvent is much stronger than the mobile phase. | - Dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[27] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[27]- Use a column oven to maintain a constant temperature.- Flush the column after use and consider replacing it if performance continues to decline. |
| Split Peaks | - Clogged inlet frit or void in the column.- Injector issue (e.g., bad rotor seal). | - Try reversing and flushing the column (check manufacturer's instructions first).- If the issue persists after changing the column, service the injector.[32] |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. They must be adapted and fully validated for your specific application.
Protocol 1: Forced Degradation of this compound
This protocol is designed to generate a sufficient level of degradation (typically 5-20%) to identify products without completely consuming the parent compound.[9]
1. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Control: Dilute the stock solution with a 50:50 mixture of water and methanol to a final concentration of 100 µg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to 10 mL with 50:50 water:methanol.[12]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 1 hour. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with 50:50 water:methanol.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to 10 mL with 50:50 water:methanol.[12]
-
Thermal Degradation (Solid): Place ~10 mg of solid this compound powder in an oven at 105°C for 24 hours. Cool, then dissolve and dilute to a final concentration of 100 µg/mL.[12]
-
Photodegradation: Expose the stock solution in a quartz cuvette to light as specified in ICH Q1B. Dilute to a final concentration of 100 µg/mL.
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This method provides a robust starting point for separating Fluvastatin from its potential degradation products.[27][30][31]
-
Instrumentation: HPLC with PDA or UV Detector.
-
Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: 20 mM Phosphate buffer, pH adjusted to 3.2 with phosphoric acid.
-
B: Acetonitrile
-
C: Methanol
-
Isocratic Elution: A:B:C (30:20:50 v/v/v).
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 27°C.
-
Detection Wavelength: 235 nm.[30]
-
Injection Volume: 20 µL.
-
Diluent: Mobile phase or 50:50 water:methanol.
Caption: Simplified acid degradation pathway of Fluvastatin.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. sciex.com [sciex.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. The phototoxicity of fluvastatin, an HMG-CoA reductase inhibitor, is mediated by the formation of a benzocarbazole-like photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. db.cbg-meb.nl [db.cbg-meb.nl]
- 17. sphinxsai.com [sphinxsai.com]
- 18. researchgate.net [researchgate.net]
- 19. veeprho.com [veeprho.com]
- 20. tandfonline.com [tandfonline.com]
- 21. EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]
- 22. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 23. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EP2124904A1 - Stable sustained release formulations of fluvastatin - Google Patents [patents.google.com]
- 25. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 26. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 27. benchchem.com [benchchem.com]
- 28. ijprajournal.com [ijprajournal.com]
- 29. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 30. researchgate.net [researchgate.net]
- 31. VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 32. youtube.com [youtube.com]
Technical Support Center: A Guide to Preventing Degradation of Fluvastatin Methyl Ester in Solution
Section 1: Frequently Asked Questions (FAQs): Understanding the Core Stability Challenges
This section addresses the most common issues and questions that arise when working with Fluvastatin methyl ester solutions. Understanding the "why" behind these phenomena is the first step toward effective prevention.
Q1: What are the primary causes of this compound degradation in solution?
A1: this compound is vulnerable to four primary degradation pathways. Recognizing these is critical for designing stable experiments. The principal concerns are:
-
Hydrolysis: As an ester, the molecule is highly susceptible to hydrolysis of the methyl ester bond, especially under acidic or basic conditions, which yields the active drug, fluvastatin carboxylic acid, and methanol.[1][2][3] Statins are generally known to be susceptible to hydrolysis.[4][5]
-
Photodegradation: Fluvastatin is extremely sensitive to light.[6] Exposure to daylight or UV radiation can cause rapid degradation, forming a variety of photoproducts.[1][7] Complete degradation can occur within a single day of exposure.[1] Some of these photoproducts may exhibit greater toxicity than the parent compound.[7][8]
-
Oxidation: The molecule can be degraded by oxidative stress, for instance, in the presence of peroxides or other oxidizing agents.[1][9]
-
Thermal Stress: Elevated temperatures act as a catalyst for all degradation processes, accelerating the rates of hydrolysis, oxidation, and other reactions.[1][4]
Q2: My this compound solution has developed a yellow tint. What does this signify?
A2: A visible color change is a clear indicator of chemical degradation. For the closely related fluvastatin sodium, a colored precipitate has been specifically reported to form under acidic conditions when refluxed with 1 N HCl.[10] This is likely due to the formation of complex degradation products from the indole core. If you observe any color change or precipitation, the solution's purity is compromised, and it should be discarded immediately to avoid unreliable experimental outcomes.[1]
Q3: I am observing multiple unexpected peaks in my HPLC/LC-MS analysis. What are they?
A3: The appearance of new peaks is a classic sign of sample degradation.[1] Depending on the specific stressor, these peaks could represent several different species:
-
Fluvastatin Carboxylic Acid: The primary product of hydrolysis.
-
Lactone By-products: Intramolecular cyclization can lead to the formation of fluvastatin lactone, a common impurity for statins.[11]
-
Isomers: The anti-isomer of fluvastatin is a known process impurity and potential degradant.[2][11]
-
Oxidized Derivatives: Products resulting from reactions with oxygen or peroxides.[9]
-
Photoproducts: If exposed to light, complex structures like benzocarbazole-like compounds can form.[7]
To identify these peaks, it is best practice to perform a forced degradation study (see Protocol 4) to generate these degradants intentionally and compare their retention times.
Q4: My cell-based assay results are inconsistent or show lower-than-expected efficacy. Could compound degradation be the cause?
A4: Absolutely. This is a very common issue. The standard conditions of a cell culture incubator (37°C, aqueous media with a pH around 7.4, exposure to incubator lights) are conducive to the degradation of this compound.[1] The compound's stability in aqueous media is very limited, often for less than 24 hours.[1][12] To mitigate this, you must always add freshly prepared working solution (diluted from a frozen organic stock) to your cell culture medium immediately before treating the cells.[1]
Section 2: Core Protocols for Maximizing Stability
Adhering to strict preparation and storage protocols is the most effective strategy for preventing degradation.
Protocol 1: Preparation of High-Concentration Organic Stock Solutions
Rationale: Preparing a concentrated stock solution in a suitable organic solvent is the foundation of stable long-term storage. Anhydrous DMSO is the recommended solvent due to its high solvating power and compatibility with most cell culture applications at low final concentrations (<0.1%).[13]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance and positive displacement pipette
Procedure:
-
Pre-treatment: Before opening, allow the anhydrous DMSO vial to warm to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM). Vortex thoroughly. If needed, a brief sonication in a water bath can aid dissolution.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes. This is a critical step to avoid repeated freeze-thaw cycles which introduce moisture and accelerate degradation.[13]
-
Storage: Store the aliquots as specified in Table 2.
Protocol 2: Preparation of Aqueous Working Solutions for Experiments
Rationale: Aqueous solutions are significantly less stable.[12] This protocol emphasizes the "prepare fresh" principle to ensure the compound's integrity at the point of use.
Procedure:
-
Thaw Stock: Remove a single aliquot of the organic stock solution from the freezer and thaw it at room temperature.
-
Prepare Diluent: Pre-warm your aqueous diluent (e.g., cell culture medium, PBS) to the experimental temperature.
-
Serial Dilution (Recommended): To ensure accurate pipetting and homogenous mixing, perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of the aqueous diluent.
-
Next, use this intermediate solution to prepare your final working concentrations.
-
-
Mixing: Immediately after adding the compound to the aqueous medium, vortex or invert the tube gently to ensure it is evenly dispersed.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your experimental system. This is crucial for distinguishing compound effects from solvent effects.[13]
-
Use Immediately: Use the freshly prepared aqueous working solution without delay. Do not store aqueous solutions. [12]
Section 3: Data Summaries & Visual Guides
Table 1: Solubility Data for Fluvastatin Sodium
(Note: Data is for the sodium salt, which serves as a close proxy for the ester in organic solvents. Solubility in aqueous buffers will differ.)
| Solvent | Solubility | Reference(s) |
| DMSO | 50 - 87 mg/mL | [13] |
| Dimethylformamide (DMF) | ~10 mg/mL | [12] |
| Ethanol | ~0.5 mg/mL | [12] |
| PBS (pH 7.2) | ~0.2 mg/mL | [12] |
Table 2: Recommended Storage Conditions and Expected Stability
| Form | Solvent | Temperature | Expected Stability | Reference(s) |
| Solid Powder | N/A | -20°C | ≥ 2 years | [12] |
| Stock Solution | DMSO | -80°C | ~6 months | [13] |
| Stock Solution | DMSO | -20°C | ~1 month | [13] |
| Aqueous Working Solution | Cell Media / PBS | 2-8°C | ≤ 1 day (Not Recommended) | [12] |
Diagram 1: Key Degradation Pathways of this compound
Caption: Primary degradation pathways for this compound.
Section 4: Troubleshooting and Analytical Workflows
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Inconsistent or lower-than-expected efficacy in biological assays. | Degradation of the compound in aqueous cell culture medium at 37°C.[1] | 1. Prepare Fresh: Always prepare working solutions immediately before adding to cells.[1]2. Minimize Light: Protect plates from light during incubation.3. Confirm Stock Concentration: Use an analytical method (e.g., HPLC) to verify the concentration of your organic stock before use. |
| Appearance of unknown peaks in HPLC/LC-MS chromatograms. | The sample has degraded during preparation, storage, or the experimental procedure. The new peaks are degradants.[1] | 1. Review Handling: Was the sample left at room temperature? Exposed to light?2. Perform Forced Degradation: Intentionally degrade a sample (see Protocol 4) to help identify if the unknown peaks match known degradants.[1]3. Use a Validated Method: Ensure your HPLC method is stability-indicating (see Protocol 3). |
| Visible change in solution color or formation of precipitate. | Significant chemical degradation, likely acid-catalyzed.[10] | Discard Immediately. The solution is no longer viable for experimental use. Review preparation steps to identify potential sources of acid contamination or prolonged storage. |
Protocol 3: General Stability-Indicating HPLC Method
Rationale: A stability-indicating method is one that can accurately separate the intact drug from its degradation products, allowing for a true measure of stability. This is a general method based on published literature.
| Parameter | Specification | Reference(s) |
| Column | C18 (e.g., ODS Hypersil, 250x4.6 mm, 5 µm) | [10][14] |
| Mobile Phase | Methanol : Water (e.g., 80:20, v/v) or Acetonitrile : Phosphate Buffer | [10][15] |
| Flow Rate | 1.0 mL/min | [1][10] |
| Detection Wavelength | 305 nm | [1][15] |
| Column Temperature | Ambient | [1] |
| Injection Volume | 20 µL | [1] |
Protocol 4: Forced Degradation Study Workflow
Rationale: This study intentionally exposes the drug to harsh conditions to produce its likely degradation products. This is essential for validating that your analytical method can detect these impurities and for understanding the molecule's intrinsic stability.[4][5]
-
Prepare Samples: Prepare several aliquots of your this compound solution at a known concentration (e.g., 1 mg/mL in a suitable solvent).
-
Apply Stress Conditions (in separate, protected vials):
-
Acid Hydrolysis: Add 1 N HCl and incubate at 80°C for 2 hours.[1]
-
Base Hydrolysis: Add 1 N NaOH and incubate at 80°C for 2 hours.[1]
-
Oxidative Degradation: Add 30% H₂O₂ and store at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Reflux an aqueous solution at 60°C for 30 minutes.[1]
-
Photodegradation: Expose a solution in a clear vial to direct daylight or a UV lamp for 24-48 hours.[1][16]
-
-
Neutralize and Dilute: After the incubation period, cool the acid and base samples and neutralize them. Dilute all samples to the target concentration for HPLC analysis.
-
Analyze: Run all samples, including an unstressed control, on your stability-indicating HPLC method.
-
Evaluate: Compare the chromatograms to identify the retention times of the degradation products formed under each condition.
Diagram 2: Recommended Experimental Workflow
Caption: Workflow from storage to experimental use.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]
- 3. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ijnrd.org [ijnrd.org]
- 16. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Shape in Fluvastatin Methyl Ester Analysis
Welcome to the technical support center for chromatographic analysis of Fluvastatin and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape for Fluvastatin methyl ester. Here, we will delve into the root causes of peak asymmetry and provide actionable, step-by-step solutions grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2] Fluvastatin, with a pKa of about 4.5, can carry a negative charge at neutral or higher pH, leading to these undesirable interactions.[3] Other causes can include column overload, low mobile phase buffer concentration, or issues with the column itself like a partially blocked frit.[2][4]
Q2: What causes the peak for this compound to show fronting?
Peak fronting is less common than tailing but can occur due to column overload, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[5][6] If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to distort and front.[6]
Q3: Can the mobile phase pH significantly impact the peak shape of this compound?
Absolutely. The pH of the mobile phase is a critical parameter for ionizable compounds like the parent compound, Fluvastatin.[7][8] While the methyl ester is less ionizable, the overall chromatographic conditions established for Fluvastatin are often adapted for its esters. Maintaining a consistent and appropriate pH, typically 2 units below the analyte's pKa to ensure it's in a single ionic form, is crucial for achieving symmetrical peaks.[9][10] A pH close to the analyte's pKa can lead to the presence of both ionized and unionized forms, resulting in peak distortion.[11]
Q4: What type of column is best suited for analyzing this compound?
A reversed-phase C18 column is the most common choice for Fluvastatin and its related compounds.[12][13][14] To minimize peak tailing from silanol interactions, it is highly recommended to use a modern, high-purity, end-capped C18 column.[15][16] These columns have fewer accessible silanol groups, leading to improved peak symmetry for potentially basic or acidic compounds.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific peak shape problems encountered during the analysis of this compound.
Issue: Peak Tailing
Peak tailing is characterized by an asymmetry factor (As) greater than 1.2, where the latter half of the peak is broader than the front half. This can compromise resolution and lead to inaccurate integration.[17]
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
-
Secondary Silanol Interactions:
-
Cause: Residual silanol groups (Si-OH) on the silica-based stationary phase can interact with polar functional groups on the analyte through hydrogen bonding or ion-exchange mechanisms.[16][18][19] This causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
-
Solution Protocol:
-
Mobile Phase pH Adjustment: For the parent compound, Fluvastatin, which is acidic, lowering the mobile phase pH to around 3.0-3.2 helps to suppress the ionization of the carboxylic acid group and also protonates the silanol groups, minimizing secondary interactions.[12][14] While the methyl ester is not acidic, maintaining this low pH is good practice.
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, creating a more inert surface.[15][20]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can improve peak shape by more effectively controlling the mobile phase pH at the column surface and masking residual silanol sites.[15][21] However, be mindful of buffer solubility in the organic portion of the mobile phase.
-
-
-
Column Overload:
-
Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear relationship between the concentration in the stationary and mobile phases, which often manifests as peak tailing for acidic or basic compounds.[2][22]
-
Solution Protocol:
-
Reduce Injection Volume: Sequentially reduce the injection volume (e.g., from 20 µL to 10 µL, then 5 µL) and observe if the peak shape improves.
-
Dilute the Sample: Prepare and inject a more dilute sample. If the peak shape becomes more symmetrical, the original issue was likely column overload.[2]
-
-
-
Physical Column Issues:
-
Cause: If all peaks in the chromatogram are tailing, it often points to a physical problem at the column inlet.[4][17] This can be a partial blockage of the inlet frit by particulates from the sample or system, or the formation of a void in the packing material.[2][4]
-
Solution Protocol:
-
Use In-line Filters and Guard Columns: Prevent particulates from reaching the analytical column by using an in-line filter and a guard column.[4]
-
Column Backflushing: Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (compatible with the stationary phase) to waste. This can sometimes dislodge particulates from the inlet frit.[4]
-
Column Replacement: If the problem persists after backflushing, the column may be irreversibly damaged and should be replaced.[22]
-
-
Issue: Peak Fronting
Peak fronting, where the asymmetry factor (As) is less than 0.9, appears as a sharp leading edge with a sloping tail on the left side of the peak.
-
Sample Solvent Mismatch:
-
Cause: Dissolving the sample in a solvent that is significantly stronger (more eluting power) than the mobile phase is a common cause of peak fronting.[6] The strong solvent carries the analyte band through the top of the column too quickly, causing distortion.
-
Solution Protocol:
-
Dissolve in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[6]
-
Use a Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can adequately dissolve the this compound.
-
-
-
Column Overload (Concentration Effect):
-
Cause: While often associated with tailing, very high sample concentrations can sometimes lead to fronting, especially in certain mobile phases.[5]
-
Solution Protocol:
-
Dilute the Sample: As with tailing, dilute the sample and re-inject. If fronting is reduced, concentration overload was the cause.
-
-
Issue: Split Peaks
Split peaks can appear as two distinct, closely eluted peaks or as a "shoulder" on the main peak.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. plantarchives.org [plantarchives.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. moravek.com [moravek.com]
- 9. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 10. agilent.com [agilent.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. oarjpublication.com [oarjpublication.com]
- 13. ijnrd.org [ijnrd.org]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromanik.co.jp [chromanik.co.jp]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. benchchem.com [benchchem.com]
- 21. phenomenex.com [phenomenex.com]
- 22. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Matrix Effects in the Analysis of Fluvastatin Methyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects during the analysis of Fluvastatin methyl ester. As your dedicated support partner, we understand that robust and reliable bioanalysis is critical. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you overcome these analytical hurdles.
A Word from the Scientist: Why Focus on this compound?
While Fluvastatin is the active pharmaceutical ingredient, you are likely working with its methyl ester derivative for specific analytical reasons. Often, derivatization to a methyl ester is performed to:
-
Improve Chromatographic Resolution: By converting the polar carboxylic acid group of Fluvastatin to a less polar methyl ester, you can achieve better peak shape and separation, particularly in gas chromatography (GC).
-
Enhance Sensitivity in GC-MS: The methyl ester is more volatile than the parent acid, making it suitable for GC-MS analysis.
-
Alter Fragmentation Patterns in MS/MS: Derivatization can lead to more specific and reproducible fragmentation patterns, which can be beneficial for quantification.
However, this derivatization step adds a layer of complexity to your sample preparation and can influence how your analyte interacts with the biological matrix during analysis. This guide will address the specific challenges that arise from this workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant signal suppression for this compound in my plasma samples compared to my standards in pure solvent. What is causing this?
Answer:
You are likely encountering a phenomenon known as matrix-induced ion suppression , a common challenge in LC-MS/MS bioanalysis.[1][2]
The Causality:
When you inject a prepared sample from a biological matrix (like plasma) into an LC-MS/MS system, your analyte of interest (this compound) is not the only compound entering the mass spectrometer's ion source. Co-eluting endogenous components from the plasma, such as phospholipids, salts, and proteins, can interfere with the ionization of your target analyte.[3] This interference reduces the number of analyte ions that are formed and subsequently detected, leading to a suppressed signal.[3]
This compound, being more hydrophobic than its parent compound, has a higher affinity for reversed-phase chromatographic columns. This can cause it to co-elute with endogenous lipids and phospholipids from the plasma, which are notorious for causing ion suppression in electrospray ionization (ESI).[4]
Visualizing the Problem: The Mechanism of Ion Suppression
The following diagram illustrates how matrix components can interfere with the ionization of your analyte in the ESI source.
Caption: Competing ionization of matrix components reduces analyte signal.
Question 2: How can I confirm that what I'm seeing is a matrix effect and not another issue with my method?
Answer:
A systematic evaluation is necessary to confirm matrix effects. The most widely accepted method is the post-extraction spike analysis .[2] This experiment isolates the effect of the matrix on the detector response.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Process blank plasma (without analyte or IS) through your entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE). In the final step, spike the extracted blank matrix with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike the analyte and IS into blank plasma before starting the sample preparation procedure.
-
-
Analyze and Calculate the Matrix Factor (MF):
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Interpreting the Results:
| Matrix Factor (MF) | Interpretation | Implication |
| MF = 1 | No matrix effect | Your sample preparation is effective at removing interferences. |
| MF < 1 | Ion Suppression | Matrix components are hindering the ionization of your analyte. |
| MF > 1 | Ion Enhancement | Matrix components are amplifying the ionization of your analyte. |
A significant deviation from an MF of 1 (e.g., < 0.8 or > 1.2) indicates a problematic matrix effect that needs to be addressed.
Question 3: My results confirm ion suppression. What are the best strategies to mitigate this for this compound?
Answer:
Mitigating matrix effects involves a multi-pronged approach focusing on improving sample cleanup, optimizing chromatography, and considering your derivatization strategy.
Strategy 1: Enhance Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte. Since this compound is relatively non-polar, it is well-suited for Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
| Method | Protocol | Pros | Cons |
| Protein Precipitation (PPT) | Add 3 parts of cold acetonitrile to 1 part plasma. Vortex and centrifuge to pellet proteins. Evaporate the supernatant and reconstitute. | Fast and simple. | Least effective at removing phospholipids and other interferences.[4] |
| Liquid-Liquid Extraction (LLE) | Adjust plasma pH to ~5.0. Extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Evaporate the organic layer and reconstitute. | More selective than PPT; good for removing salts and polar interferences. | Can be labor-intensive; solvent selection is critical. |
| Solid-Phase Extraction (SPE) | Use a reverse-phase (e.g., C8 or C18) or mixed-mode cation exchange cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte with an organic solvent. | Highly selective and provides the cleanest extracts.[4] | Can be more expensive and requires method development. |
Recommendation: For this compound, SPE is the preferred method for minimizing matrix effects due to its high efficiency in removing phospholipids.
Strategy 2: Optimize Chromatographic Conditions
The goal of chromatography is to separate your analyte from any remaining matrix components before they enter the mass spectrometer.
-
Increase Retention: A longer retention time for this compound can move it away from the "void volume" where highly polar, unretained matrix components elute. You can achieve this by using a lower percentage of organic solvent in your mobile phase at the start of your gradient.
-
Use a Longer Column or Smaller Particle Size: This increases the resolving power of your separation, providing better separation between your analyte and co-eluting interferences.
-
Employ a Diverter Valve: Program the diverter valve to send the initial part of the chromatographic run (containing salts and polar interferences) to waste instead of the MS source.
Strategy 3: Re-evaluate Your Derivatization and Internal Standard Strategy
-
Derivatization Timing: If you are derivatizing before extraction, you might be altering the extraction efficiency. Consider performing the derivatization on the dried extract post-cleanup. A common method for creating methyl esters is using a reagent like methanolic HCl or BF3/methanol.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal IS is a version of your analyte labeled with stable isotopes (e.g., ¹³C or ²H), such as Fluvastatin-d6 methyl ester. A SIL-IS will have nearly identical chemical and physical properties to your analyte. It will co-elute and experience the same degree of ion suppression, allowing for accurate correction and reliable quantification.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting matrix effects.
References
Technical Support Center: Fluvastatin Methyl Ester Bioanalysis
Welcome to the technical support resource for the bioanalysis of fluvastatin and its methyl ester. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantitative analysis in biological matrices. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own methods effectively.
Introduction: The Analytical Challenge of Fluvastatin
Fluvastatin is a synthetic HMG-CoA reductase inhibitor used to treat hypercholesterolemia.[1] Its bioanalysis is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2] Fluvastatin methyl ester, while not the active pharmaceutical ingredient, is a common metabolite, impurity, or derivatization product that may require accurate quantification.
The primary challenge in the bioanalysis of these compounds lies in their chemical nature. Fluvastatin is a hydrophilic carboxylic acid, but it also possesses a large, hydrophobic indole ring system.[3] This amphipathic character, combined with its known instability, makes developing a robust sample preparation method a critical, non-trivial step.[4][5] Fluvastatin is susceptible to degradation, forming isomers and lactone by-products, and its methyl ester is prone to hydrolysis back to the parent acid.[4][6]
This guide will walk you through the critical decision-making processes for sample preparation, offering solutions to common pitfalls and providing validated starting points for your method development.
Core Principles & Key Decisions in Sample Preparation
The goal of sample preparation is to isolate the analyte from a complex biological matrix, remove interferences, and concentrate it for analysis, typically by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][7] The choice of technique is a balance between recovery, cleanliness, throughput, and cost.
Choosing Your Extraction Strategy
There are three primary strategies for fluvastatin sample preparation: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2]
-
Protein Precipitation (PPT): The simplest and fastest method. It involves adding a large volume of organic solvent (like acetonitrile or methanol) to the plasma sample to crash out proteins.[8][9]
-
Why choose it? High throughput, low cost.
-
Why avoid it? It is a non-selective technique that leaves behind many other matrix components, such as phospholipids, leading to significant matrix effects and potential ion suppression in LC-MS/MS.[9]
-
-
Liquid-Liquid Extraction (LLE): A workhorse technique where the analyte is partitioned from the aqueous sample into an immiscible organic solvent based on its relative solubility.[7]
-
Why choose it? Excellent for removing non-volatile, inorganic salts and highly polar matrix components. Can yield very clean extracts if the solvent system and pH are optimized. High recoveries for fluvastatin have been reported with this method.[10][11]
-
Why avoid it? Can be labor-intensive, difficult to automate, and may require large volumes of organic solvents. Emulsion formation can also be a problem.
-
-
Solid-Phase Extraction (SPE): A highly selective and versatile technique where the analyte is retained on a solid sorbent while interferences are washed away.[12][13]
-
Why choose it? Provides the cleanest extracts, minimizing matrix effects. It is highly tunable by selecting different sorbent chemistries (e.g., reversed-phase, ion-exchange) and is easily automated for high-throughput applications.[2][13]
-
Why avoid it? Higher cost per sample and requires more extensive method development compared to PPT or LLE.
-
Workflow Decision Diagram
The following diagram illustrates a logical path for selecting the appropriate sample preparation technique based on your analytical requirements.
Caption: Decision tree for selecting a sample preparation method.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for extracting fluvastatin and its methyl ester?
Answer: pH control. Fluvastatin is a carboxylic acid with a pKa around 4.2. To efficiently extract it from an aqueous matrix into an organic solvent (LLE) or retain it on a reversed-phase sorbent (SPE), you must neutralize its charge. This is achieved by acidifying the sample to a pH at least 2 units below the pKa (e.g., pH ≤ 2.2). At this pH, the carboxyl group is protonated (-COOH), making the molecule significantly less polar and more amenable to partitioning into organic phases or binding to hydrophobic sorbents. Several validated methods extract fluvastatin at a pH of 4.0 to 5.0.[3][10] For the methyl ester, which is neutral, pH control is less critical for extraction efficiency but remains crucial for preventing base-catalyzed hydrolysis.
Q2: How can I prevent the hydrolysis of this compound back to the parent acid during sample preparation?
Answer: This is a critical stability concern. Ester hydrolysis is catalyzed by both acid and base, and also by plasma enzymes (esterases).[6] To prevent this:
-
Work Quickly and Keep Samples Cold: Minimize the time samples spend at room temperature. Perform extractions on ice and store extracts at low temperatures (e.g., 4°C in the autosampler).[14]
-
Control pH: Avoid strongly acidic or basic conditions. A mildly acidic pH (e.g., 4-5) is often a good compromise for maintaining the stability of both the ester and the parent acid.[3]
-
Inhibit Enzymes: If enzymatic degradation is suspected, consider adding an esterase inhibitor like sodium fluoride to your collection tubes, although this must be validated to ensure it doesn't interfere with the assay.
Q3: My recovery is low and inconsistent. What are the likely causes?
Answer: Low and variable recovery often points to several potential issues:
-
Incorrect pH: As discussed in Q1, ensure the sample pH is optimized for your extraction method.
-
Insufficient Vortexing/Mixing: During LLE, ensure vigorous mixing to maximize the surface area contact between the aqueous and organic phases.
-
Inappropriate LLE Solvent: Fluvastatin is relatively polar for a statin. While highly nonpolar solvents like hexane are poor choices, moderately polar, water-immiscible solvents like methyl tert-butyl ether (MTBE), diisopropyl ether, or ethyl acetate are effective.[10][15][16]
-
SPE Breakthrough: During SPE, the analyte may not be retained if the sorbent is not properly conditioned, the sample is loaded too quickly, or the wash solvent is too strong (contains too much organic content).
-
Analyte Instability: Fluvastatin is known to be unstable, forming by-products.[4][5] If samples are not handled properly (e.g., protected from light, kept at a stable pH and temperature), degradation can occur, leading to an apparent loss of the target analyte.
Q4: Which internal standard (IS) should I use for this compound?
Answer: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, i.e., Fluvastatin-d7 methyl ester. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-extracts and experiences the same matrix effects, providing the most accurate correction.[17] If a SIL-IS is unavailable, a close structural analog is the next best choice. Other statins or their esters could be considered, but they must be proven not to be present in study samples. For instance, some methods use Rosuvastatin or Warfarin as an IS for Fluvastatin.[10][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent pipetting of plasma, IS, or solvents.2. Incomplete protein precipitation.3. Emulsion formation during LLE.4. Inconsistent drying during SPE. | 1. Calibrate pipettes. Use a positive displacement pipette for viscous fluids like plasma.2. Ensure adequate vortexing after adding precipitation solvent.3. Centrifuge at higher speed/longer time. Try adding salt (salting-out) to break the emulsion.[14]4. Ensure SPE cartridges/wells are dried completely under vacuum/positive pressure before elution. |
| Poor Chromatographic Peak Shape (Tailing/Fronting) | 1. Residual matrix components (e.g., phospholipids) co-eluting with the analyte.2. Reconstitution solvent is too strong (high organic content).3. Sample overload on the analytical column. | 1. Improve sample cleanup. Switch from PPT to LLE or SPE. For SPE, add a stronger wash step.2. Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase.3. Dilute the final extract or inject a smaller volume. |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-eluting endogenous matrix components affecting analyte ionization.2. Phospholipids are a common cause when using PPT. | 1. Switch to a more selective sample preparation method like SPE.[13]2. Modify chromatographic conditions to separate the analyte from the region where matrix components elute.3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Analyte Signal Drifts in Autosampler | 1. Analyte instability in the reconstitution solvent.2. Hydrolysis of the methyl ester. | 1. Set the autosampler temperature to a lower value (e.g., 4-10°C).2. Investigate the stability of the analyte in different reconstitution solvents. A mildly acidic buffer might be necessary.3. Limit the time the sample plate sits in the autosampler before injection. |
Validated Starting Protocols
These protocols are intended as robust starting points. You must validate them for your specific application and laboratory conditions according to regulatory guidelines.[18]
Protocol 1: Liquid-Liquid Extraction (LLE)
This method is adapted from established procedures for fluvastatin and is designed for cleanliness and high recovery.[10][11]
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the working internal standard solution (e.g., Fluvastatin-d7 methyl ester in methanol). Vortex briefly.
-
Acidification: Add 20 µL of 1M formic acid to adjust the sample pH to approximately 4.0. Vortex for 10 seconds.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (~550 µL) to a clean tube, taking care not to disturb the protein pellet and aqueous layer.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol uses a polymeric reversed-phase sorbent, which offers excellent retention for a broad range of analytes and is robust to drying.
Step-by-Step Methodology:
-
Sample Pre-treatment: In a microcentrifuge tube, mix 100 µL of plasma with 10 µL of IS and 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds.
-
Sorbent Conditioning: Condition a polymeric SPE plate (e.g., 30 mg, 96-well format) with 500 µL of methanol, followed by 500 µL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
Wash Step 1 (Polar Interferences): Wash the sorbent with 500 µL of 5% methanol in water.
-
Wash Step 2 (Phospholipids): Wash the sorbent with 500 µL of 40% methanol in water.
-
Drying: Dry the SPE plate thoroughly under high vacuum or positive pressure for 10-15 minutes. This step is critical to ensure high recovery during elution.
-
Elution: Elute the analyte with 2 x 250 µL aliquots of methanol into a clean collection plate.
-
Evaporation & Reconstitution: Evaporate and reconstitute as described in the LLE protocol (Steps 8-9).
Performance Comparison of Extraction Methods
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | >90% (but non-selective) | Typically 85-100%[3][10] | Typically >90% |
| Extract Cleanliness | Poor | Good to Excellent | Excellent |
| Matrix Effect | High | Low to Moderate | Lowest |
| Throughput | High | Moderate | High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Dev. Time | Short | Moderate | Long |
Fluvastatin Stability & Degradation Pathways
Understanding the potential chemical transformations of fluvastatin and its methyl ester is key to developing a robust method. The primary concerns are hydrolysis of the ester and lactonization of the parent acid.
Caption: Key chemical stability pathways for Fluvastatin. (Note: Images are placeholders)
This diagram illustrates that the methyl ester can hydrolyze to the parent acid, which is often the intended analyte. Conversely, the parent acid can form a lactone under acidic conditions, removing it from quantification and representing a stability issue.[4] Both pathways are reversible. Your sample preparation should be designed to minimize these transformations.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel microextraction technique aided by air agitation using a natural hydrophobic deep eutectic solvent for the extraction of fluvastatin and empag ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05929D [pubs.rsc.org]
- 4. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 7. gcms.cz [gcms.cz]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. ijstr.org [ijstr.org]
- 10. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High-throughput salting-out assisted liquid/liquid extraction with acetonitrile for the simultaneous determination of simvastatin and simvastatin acid in human plasma with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 17. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Enhancing the Resolution of Fluvastatin Methyl Ester Enantiomers
Welcome to the technical support center dedicated to the chiral separation of Fluvastatin methyl ester enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental work. Drawing from established methodologies and field-proven insights, this resource aims to empower you to optimize your analytical workflows, troubleshoot effectively, and ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound enantiomers?
Fluvastatin possesses two chiral centers, resulting in a pair of enantiomers, (+)-3R,5S and (-)-3S,5R, in the racemic mixture of the drug.[1] Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques.[2] The core challenge lies in creating a chiral environment where the two enantiomers interact differently, allowing for their differential elution and subsequent quantification. This is typically achieved by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).[1]
Q2: Which HPLC modes are suitable for the chiral separation of this compound enantiomers?
Both normal-phase (NP) and reversed-phase (RP) HPLC methods have been successfully developed for the chiral resolution of Fluvastatin enantiomers.[1]
-
Normal-Phase (NP) HPLC: This mode often provides excellent selectivity for chiral separations. A common setup involves a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and an acidic additive (e.g., trifluoroacetic acid) on a polysaccharide-based CSP.[3][4][5]
-
Reversed-Phase (RP) HPLC: This mode is particularly advantageous for analyzing samples in aqueous matrices, such as plasma, making it suitable for bioanalytical applications.[1] An RP method would typically use a polar mobile phase (e.g., a mixture of acetonitrile, methanol, and water) with an acidic modifier (e.g., formic acid) on a robust CSP designed for aqueous conditions.[1][6][7]
The choice between NP-HPLC and RP-HPLC depends on the sample matrix, the desired sensitivity, and the available instrumentation.[1]
Q3: What are the recommended chiral stationary phases (CSPs) for this compound enantioseparation?
Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including Fluvastatin. The most frequently cited and effective CSPs are:
-
Chiralpak® AD: This column, based on amylose tris(3,5-dimethylphenylcarbamate), has demonstrated excellent performance in normal-phase mode for separating Fluvastatin enantiomers.[3][4][5]
-
Chiralcel® OD-R: This is a reversed-phase version of the cellulose tris(3,5-dimethylphenylcarbamate) CSP and is well-suited for the analysis of Fluvastatin in biological samples when used with aqueous-organic mobile phases.[1][6][7]
The selection of the CSP is a critical first step in method development, and screening both amylose- and cellulose-based columns can be a prudent strategy to achieve optimal separation.[8]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the chiral separation of this compound enantiomers.
Poor Resolution or Co-elution of Enantiomers
Problem: The peaks for the two enantiomers are not baseline-separated, or they elute as a single peak.
Causality and Solutions:
-
Inappropriate Mobile Phase Composition: The ratio of the mobile phase components is a critical factor influencing selectivity.
-
Normal-Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., hexane). A lower percentage of the modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Reversed-Phase: Adjust the ratio of the organic modifiers (acetonitrile and methanol) and the aqueous component. Fine-tuning these proportions can significantly impact the differential partitioning of the enantiomers.[3]
-
-
Incorrect Additive Concentration: Acidic additives play a crucial role in improving peak shape and selectivity for acidic compounds like Fluvastatin.
-
For NP-HPLC, the concentration of trifluoroacetic acid (TFA) can be optimized (typically around 0.1%).[3][4][5]
-
For RP-HPLC, formic acid (FA) is a common additive, also typically around 0.1%.[1][6][7] The concentration of the additive can influence the ionization state of the analyte and its interaction with the CSP.[9][10]
-
-
Suboptimal Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Lowering the temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.
-
Conversely, increasing the temperature can improve peak efficiency. It is advisable to evaluate a range of temperatures (e.g., 15°C to 40°C) to find the optimal balance between resolution and analysis time.[8]
-
-
Low Flow Rate: Reducing the flow rate can increase the interaction time between the enantiomers and the CSP, potentially leading to better resolution.[3]
Peak Tailing or Asymmetry
Problem: The peaks exhibit a tailing shape, leading to inaccurate integration and reduced resolution.
Causality and Solutions:
-
Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and active sites (e.g., residual silanols) on the silica support of the CSP.[3]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to peak tailing.[3]
-
Implement a regular column washing procedure. For polysaccharide-based CSPs, flushing with a strong solvent like 100% ethanol or isopropanol can be effective.[11]
-
Always filter samples before injection to remove particulate matter.
-
-
Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Whenever possible, dissolve the sample in the initial mobile phase.[3]
-
Peak Fronting
Problem: The peaks have a leading edge, which can also affect quantification and resolution.
Causality and Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[3]
-
Reduce the injection volume or dilute the sample.
-
-
Solvent Mismatch: Similar to peak tailing, a mismatch between the injection solvent and the mobile phase can cause peak fronting.[12] Ensure solvent compatibility.
Shifting Retention Times
Problem: The retention times of the enantiomer peaks are not consistent between injections.
Causality and Solutions:
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Use volumetric flasks for precise measurements. The mobile phase should be freshly prepared and thoroughly mixed.[3]
-
Column Equilibration: Chiral columns, especially in normal-phase mode, may require extended equilibration times to achieve a stable baseline and reproducible retention times. Equilibrate the column with the mobile phase until retention times are stable for consecutive injections.
-
Temperature Fluctuations: Lack of a column oven or significant variations in ambient temperature can cause retention time drift. Use a thermostatically controlled column compartment to maintain a constant temperature.[3]
-
Column "Memory Effect": Polysaccharide-based CSPs can exhibit a "memory effect" from previous mobile phases, particularly those containing acidic or basic additives.[13] If switching between different methods, ensure a thorough column flushing and re-equilibration protocol is followed.
Experimental Protocols
Protocol 1: Normal-Phase HPLC for In Vitro Samples
This method is adapted for the chiral separation of this compound enantiomers in samples from in vitro studies.[4][5]
1. Chromatographic System:
- HPLC system with a UV detector.
2. Column:
- Chiralpak® AD (250 x 4.6 mm, 5 µm).
3. Mobile Phase Preparation:
- Mix hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).
- Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.
4. Standard Solution Preparation:
- Prepare a stock solution of racemic this compound in the mobile phase.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
5. Sample Preparation:
- Dilute in vitro samples with the mobile phase to fall within the linear range of the assay.
- Filter all solutions through a 0.45 µm filter prior to injection.
6. Chromatographic Conditions:
- Flow rate: 0.5 mL/minute.[4][5]
- Column Temperature: Ambient.
- Injection Volume: 20 µL.
- Detection Wavelength: 239 nm.[4][5]
7. Data Analysis:
- Identify and integrate the peaks corresponding to the two this compound enantiomers.
- Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
- Determine the concentration of each enantiomer in the samples by interpolation from the calibration curve.
Protocol 2: Reversed-Phase HPLC for Bioanalytical Samples (e.g., Plasma)
This method is suitable for the enantioselective analysis of Fluvastatin in complex biological matrices.[1][6][7]
1. Sample Preparation (from Plasma):
- To 1 mL of plasma, add an internal standard (e.g., warfarin).
- Acidify the plasma to pH 5.0.
- Perform liquid-liquid extraction with 3 mL of diisopropyl ether.
- Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. Chromatographic System:
- HPLC system with a UV or Mass Spectrometric (MS/MS) detector.
3. Column:
- Chiralcel® OD-R.
4. Mobile Phase Preparation:
- Prepare a mixture of acetonitrile, methanol, and water in a ratio of 24:36:40 (v/v/v).
- Add 0.1% formic acid to the mixture.
- Filter and degas the mobile phase.
5. Chromatographic Conditions:
- Flow Rate: As recommended by the column manufacturer for optimal performance.
- Column Temperature: Ambient or controlled for reproducibility.
- Injection Volume: 20 µL.
- Detection:
- UV: 235 nm.[1]
- MS/MS: Monitor the transition of the protonated ion at m/z 410.6 > 348.2.[6][7]
6. Data Analysis:
- Identify the peaks for the Fluvastatin enantiomers and the internal standard based on their retention times.
- Integrate the peak areas and construct a calibration curve using the peak area ratio of each enantiomer to the internal standard.
- Quantify the amount of each enantiomer in the plasma samples.
Data Summary
| Parameter | Normal-Phase Method | Reversed-Phase Method |
| Chiral Stationary Phase | Chiralpak® AD (4.6 mm x 250 mm)[4][5] | Chiralcel® OD-R[1][6][7] |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1)[4][5] | Acetonitrile:Methanol:Water (24:36:40) + 0.1% Formic Acid[1][6][7] |
| Flow Rate | 0.5 mL/min[4][5] | To be optimized |
| Detection Wavelength | 239 nm (UV)[4][5] | 235 nm (UV) or MS/MS[1][6][7] |
| Application | In vitro samples | Bioanalytical samples (e.g., plasma) |
Visualized Workflows
Caption: General workflow for chiral HPLC analysis of Fluvastatin enantiomers.
Caption: Troubleshooting decision logic for common chiral separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomers and Their Resolution [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of fluvastatin enantiomers with <italic>in vitro</italic> cellular method-Academax [flo.academax.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Minimizing Ion Suppression of Fluvastatin Methyl Ester in LC-MS/MS Analysis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression when analyzing Fluvastatin methyl ester using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As your partner in the lab, I've structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your assays.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental concepts of ion suppression and how to diagnose it.
Q1: What is ion suppression, and why is it a significant problem for my this compound analysis?
A: Ion suppression is a type of matrix effect where the signal intensity of a target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] These interfering components compete with your analyte for ionization in the mass spectrometer's source, leading to a decreased number of analyte ions reaching the detector.[1][2] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis, often leading to underestimation of the analyte's concentration and poor assay reproducibility.[3][4]
The core issue is a competition for charge or disruption of the droplet evaporation process in the ion source.[4][5] If a high concentration of a matrix component elutes from the LC column at the same time as your this compound, it can monopolize the available energy and charge needed to create gas-phase ions, effectively "hiding" your analyte from the mass spectrometer.[1][4]
Q2: What are the most common sources of ion suppression in bioanalytical samples?
A: In complex biological matrices like plasma or serum, the primary culprits for ion suppression, particularly in positive electrospray ionization (+ESI) mode, are phospholipids from cell membranes.[3] These molecules are abundant (~1 mg/mL in plasma) and have a propensity to co-elute with many analytes.[3]
Other common sources include:
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, disrupting the spray and suppressing the signal.[5][6]
-
Endogenous Metabolites: Other small molecules naturally present in the sample can co-elute and interfere.[7]
-
Proteins and Peptides: While larger proteins are often removed, residual peptides can still cause suppression.[6]
-
Exogenous Components: Anticoagulants (like heparin), plasticizers from lab consumables, and dosing vehicles can all contribute to the matrix effect.[2][7]
Q3: How can I quickly diagnose if ion suppression is affecting my this compound signal?
A: The most direct method for visualizing ion suppression is a post-column infusion experiment .[4][6][8] This qualitative technique helps you identify the specific retention time windows in your chromatogram that are "dirty" and prone to suppression.[4][8]
The principle is simple: you continuously introduce a steady stream of your this compound standard into the solvent flow after the analytical column but before the MS ion source.[4][7] You then inject a blank, extracted matrix sample. If the matrix contains components that cause ion suppression, you will see a dip in the otherwise stable baseline signal of your infused standard at the retention time where those components elute.[4][9] A detailed protocol for this experiment is provided in Section 3.
Section 2: Troubleshooting & Optimization Guides
This section provides actionable, step-by-step guidance to overcome ion suppression.
Guide 1: Optimizing Sample Preparation to Remove Interferences
The most effective strategy to combat ion suppression is to remove the interfering components before the sample ever reaches the mass spectrometer.[1][10][11]
Q: My "protein precipitation" or "dilute-and-shoot" method shows significant ion suppression. What is the most logical next step?
A: Protein precipitation is a fast but non-selective sample preparation technique. While it removes a large portion of proteins, it leaves behind many other matrix components, especially phospholipids, which are a primary cause of ion suppression.[4][6][12] "Dilute-and-shoot" is even less selective and is generally not recommended for routine bioanalysis due to the high level of matrix introduction.[6][13]
The next logical step is to implement a more selective sample cleanup technique like Liquid-Liquid Extraction (LLE) or, preferably, Solid-Phase Extraction (SPE).[1][6]
Caption: Decision workflow for sample preparation.
LLE separates compounds based on their differential solubility in two immiscible liquids (typically aqueous and organic). Given Fluvastatin's pKa of ~4.5 and LogP of ~4.5, it is acidic and quite hydrophobic, making it a good candidate for LLE.[14]
Objective: To extract this compound from an aqueous matrix (plasma) into an organic solvent, leaving polar interferences like salts behind.
-
Step 1: Sample Pre-treatment: To 200 µL of plasma, add 50 µL of an internal standard solution.
-
Step 2: pH Adjustment: Add 100 µL of an acidic buffer (e.g., 100 mM ammonium acetate, pH 3.5) to neutralize the carboxyl group of Fluvastatin, maximizing its hydrophobicity.[15]
-
Step 3: Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Step 4: Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Step 5: Centrifuge: Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Step 6: Isolate: Carefully transfer the upper organic layer to a clean tube.
-
Step 7: Evaporate & Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of your mobile phase starting condition (e.g., 50:50 acetonitrile:water).
SPE offers a more targeted cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[16] For phospholipid removal, specialized SPE phases like HybridSPE® or Ostro™ are highly effective.[9][12][17] These employ zirconia-coated particles that have a strong affinity for the phosphate head group of phospholipids.[12][18]
Objective: To selectively remove proteins and phospholipids while recovering this compound.
-
Step 1: Protein Precipitation: In a collection plate or tube, add 300 µL of 1% formic acid in acetonitrile to 100 µL of plasma. Add your internal standard. Vortex for 1 minute.
-
Step 2: Centrifuge: Centrifuge for 10 minutes at >3000 x g to pellet the precipitated proteins.
-
Step 3: Load: Place a phospholipid removal SPE plate (e.g., 96-well HybridSPE®) on a vacuum manifold. Transfer the supernatant from Step 2 directly onto the SPE plate.
-
Step 4: Elute: Apply a gentle vacuum (~10 inHg). The eluate that passes through is your cleaned sample, free of proteins and phospholipids, ready for injection or evaporation/reconstitution if concentration is needed.[12] This "pass-through" method is simple and highly efficient.[16]
The table below illustrates the typical performance differences you can expect from various cleanup methods.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Phospholipid Removal SPE |
| Analyte Recovery (%) | 90-105% | 75-90% | >95% |
| Matrix Effect (%) | 40-70% (Suppression) | 80-95% | 95-105% (Minimal Effect) |
| Phospholipid Removal | Poor (<30%) | Moderate (~60%) | Excellent (>99%)[12] |
| Time/Sample | ~5 min | ~20 min | ~10 min |
| Selectivity | Low | Moderate | High |
Values are illustrative and should be experimentally determined during method validation.
Guide 2: Leveraging Chromatography for Separation
If ion suppression persists after optimizing sample preparation, the next step is to use your LC system to chromatographically separate your analyte from the interfering compounds.[8][10][13]
Q: I've improved my sample prep, but I still see some suppression where my peak elutes. How can I adjust my LC method?
A: The goal is to shift the retention time of this compound away from the "suppression zones" identified by your post-column infusion experiment.
-
Modify Your Gradient: A shallower gradient (i.e., a slower increase in the percentage of organic solvent) can significantly improve the resolution between your analyte and co-eluting matrix components. This is often the simplest and most effective first step.
-
Change Column Chemistry: If a standard C18 column isn't providing enough separation, consider a different stationary phase. A Phenyl-Hexyl phase, for example, offers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like Fluvastatin.
-
Increase Column Length or Decrease Particle Size: Using a longer column or one packed with smaller particles (e.g., switching from a 5 µm to a 1.8 µm particle) will increase chromatographic efficiency and resolving power, though it may also increase backpressure.
Caption: Shifting the analyte out of the suppression zone.
Section 3: Advanced Diagnostics - A Deeper Dive
For a definitive diagnosis of ion suppression, the post-column infusion experiment is your most powerful tool.
Q: How do I perform a post-column infusion experiment to precisely identify suppression zones?
A: This experiment provides a visual map of where your matrix is "dirty" and likely to cause suppression.[9][19]
Objective: To identify retention time regions where co-eluting matrix components cause ion suppression.
-
System Setup:
-
Prepare a standard solution of this compound in your mobile phase (e.g., 100 ng/mL).
-
Load this solution into a syringe and place it on a syringe pump.
-
Using a PEEK "T" fitting, connect the outlet of your LC column to one port, the syringe pump to the second port, and the inlet of your mass spectrometer's ion source to the third port.
-
-
Execution:
-
Start your standard LC-MS/MS method gradient, but do not make an injection.
-
Begin infusing the this compound standard at a low, constant flow rate (e.g., 5-10 µL/min). You should see a stable, elevated baseline for the this compound MRM transition.
-
Once the baseline is stable, inject a blank, extracted matrix sample (prepared using your standard protocol).
-
Monitor the this compound MRM signal throughout the entire chromatographic run.
-
-
Interpretation:
-
Stable Baseline: Regions where the signal remains constant are "clean" and free from significant suppression.
-
Signal Dip/Drop: A significant drop in the baseline signal indicates a region where matrix components are eluting and causing ion suppression.[4][19]
-
Signal Increase: Less commonly, you may see an increase, which indicates ion enhancement.
-
Caption: Schematic of a post-column infusion setup.
By using the insights from this guide, you are now equipped to systematically diagnose, troubleshoot, and ultimately minimize the ion suppression affecting your this compound analysis, leading to more robust and reliable data.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [ub-ir.bolton.ac.uk]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Fluvastatin Methyl Ester vs. Fluvastatin Sodium Salt in In Vitro Assays
For researchers in pharmacology and drug development, the choice between different forms of a compound can significantly impact experimental outcomes. This guide provides an in-depth comparison of Fluvastatin methyl ester and Fluvastatin sodium salt, two forms of a widely used HMG-CoA reductase inhibitor. By understanding their distinct physicochemical properties and behaviors in assay environments, scientists can make more informed decisions to ensure the accuracy and reproducibility of their results.
The Prodrug Principle: Unmasking Activity Intracellularly
Fluvastatin, in its active form, is a carboxylic acid. The sodium salt is the readily available, water-soluble form that directly inhibits the HMG-CoA reductase enzyme. In contrast, this compound is a prodrug form of Fluvastatin. This means that the methyl ester itself is biologically inactive, or significantly less active, against its target enzyme. Its efficacy in cell-based assays relies on its conversion to the active carboxylic acid form by intracellular enzymes.
The primary rationale for using the methyl ester form in specific experimental contexts is its enhanced lipophilicity. The esterification of the carboxylic acid group masks its polarity, making the molecule less water-soluble but more permeable to the lipid bilayers of cell membranes. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active Fluvastatin acid and methanol as a byproduct. This intracellular activation is a critical consideration when designing and interpreting cell-based assays.
Caption: Intracellular activation of this compound.
Physicochemical Properties: A Tale of Two Forms
The differing chemical structures of this compound and Fluvastatin sodium salt give rise to distinct physicochemical properties that dictate their handling and application in experimental settings.
| Property | This compound | Fluvastatin Sodium Salt | Rationale and Implications for Assays |
| Chemical Structure | Carboxylic acid group is esterified with a methyl group. | Sodium salt of the carboxylic acid. | The ester is more lipophilic and less polar, while the salt is hydrophilic and polar. |
| CAS Number | 93957-53-0[1] | 93957-55-2[2][3][4] | Ensures correct identification and procurement of the desired compound. |
| Molecular Formula | C25H28FNO4[1][5] | C24H25FNNaO4[2][4] | Reflects the addition of a methyl group versus a sodium ion. |
| Molecular Weight | 425.49 g/mol [5][6] | 433.45 g/mol [2][4] | Important for accurate molar concentration calculations. |
| Solubility | Predicted to be soluble in non-polar organic solvents (e.g., dichloromethane, diethyl ether) and less soluble in water. | Soluble in water and polar organic solvents like DMSO and ethanol; insoluble in non-polar organic solvents.[7] | Dictates the choice of solvent for stock solution preparation. The sodium salt is suitable for direct use in aqueous buffers, while the methyl ester requires an organic solvent like DMSO. |
| LogP (Fluvastatin free acid) | ~3.62[8] | - | The higher lipophilicity of the ester form enhances its ability to cross cell membranes via passive diffusion. The charged nature of the sodium salt hinders passive diffusion. |
| Stability | Susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH.[9] | Unstable in aqueous solutions, especially under acidic conditions. It is recommended to prepare fresh solutions for experiments.[7] | Both forms have limited stability in aqueous media. Stock solutions in anhydrous DMSO are more stable when stored at low temperatures. |
Choosing the Right Compound for Your Assay
The decision to use this compound or Fluvastatin sodium salt should be driven by the specific objectives of the experiment.
-
For cell-free assays , such as direct enzyme inhibition studies with purified HMG-CoA reductase, Fluvastatin sodium salt is the appropriate choice . The active carboxylic acid form is required for direct binding and inhibition of the enzyme. The methyl ester would show little to no activity in such a system as the necessary esterases for its activation are absent.
-
For cell-based assays , where the goal is to study the downstream cellular effects of HMG-CoA reductase inhibition (e.g., cytotoxicity, changes in gene expression, or cholesterol biosynthesis), This compound can be a valuable tool . Its enhanced cell permeability may lead to higher intracellular concentrations of the active drug compared to the sodium salt, which relies on both passive diffusion and potentially saturable active transport mechanisms for cellular entry. However, it is crucial to consider that the rate of intracellular hydrolysis can vary between cell types, depending on their esterase activity levels. This can introduce a variable in the effective intracellular concentration of the active drug. When using the sodium salt in cell-based assays, it is also effective, but the kinetics of its uptake might differ.
Experimental Protocols
Preparation of Stock Solutions
Fluvastatin Sodium Salt:
-
Weigh the desired amount of Fluvastatin sodium salt powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are stable for up to 6 months under these conditions.[7]
This compound:
-
Follow the same procedure as for the sodium salt, using anhydrous DMSO as the solvent.
-
Given its higher lipophilicity, ensure complete dissolution before aliquoting and storage.
HMG-CoA Reductase Activity Assay (Cell-Free)
This protocol is adapted from commercially available HMG-CoA reductase assay kits and is suitable for screening inhibitors.[10][11][12]
Caption: Workflow for a cell-free HMG-CoA reductase assay.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, with DTT)
-
Fluvastatin sodium salt (inhibitor)
-
96-well UV-transparent plate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare fresh working solutions of NADPH and HMG-CoA in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Fluvastatin sodium salt at various concentrations (or vehicle control)
-
HMG-CoA Reductase enzyme
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the HMG-CoA substrate solution to each well.
-
Immediately begin kinetic measurement of the absorbance at 340 nm every 30-60 seconds for 10-20 minutes at 37°C. The rate of NADPH oxidation is indicated by the decrease in absorbance.
-
Calculate the rate of reaction for each condition and determine the IC50 value for Fluvastatin sodium salt.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of the compounds on a cell line of interest.[13][14][15][16]
Caption: Workflow for a cell-based MTT cytotoxicity assay.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound and Fluvastatin sodium salt stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Fluvastatin sodium salt in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add the medium containing the different drug concentrations or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Conclusion and Recommendations
The choice between this compound and Fluvastatin sodium salt is not a matter of one being superior to the other, but rather a question of selecting the right tool for the specific scientific question at hand.
-
Fluvastatin sodium salt is the active form and should be used for cell-free enzymatic assays .
-
This compound acts as a cell-permeable prodrug, making it a potentially more potent option for cell-based assays , although variability in intracellular esterase activity should be considered.
For comprehensive studies, it may be insightful to use both compounds in parallel in cell-based assays. A direct comparison of their IC50 values can provide valuable information about the cell permeability and intracellular activation dynamics in your specific cell model. As always, appropriate vehicle controls are essential for valid data interpretation, especially when using DMSO to dissolve the methyl ester. By carefully considering the properties of each form, researchers can enhance the precision and reliability of their in vitro studies with Fluvastatin.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Fluvastatin Sodium - LKT Labs [lktlabs.com]
- 3. Fluvastatin, Sodium Salt [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | MM0676.09-0025 | CAS 93957-53-0 | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluvastatin | CAS#:93957-54-1 | Chemsrc [chemsrc.com]
- 9. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 13. Resveratrol for Protection against Statin Toxicity in C2C12 and H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. researchgate.net [researchgate.net]
- 16. journal.waocp.org [journal.waocp.org]
A Comparative Analysis of Fluvastatin Methyl Ester and Other Statin Esters: A Guide for Researchers
This guide provides an in-depth comparative analysis of Fluvastatin methyl ester and other statin esters, focusing on their physicochemical properties, pharmacological profiles, and the analytical methodologies essential for their study. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver actionable insights and robust experimental protocols.
Introduction: The Role of Statins and Their Ester Prodrugs
Statins are a cornerstone in the management of hypercholesterolemia, primarily functioning as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes a critical rate-limiting step in the biosynthesis of cholesterol. By inhibiting this pathway, statins effectively reduce circulating levels of low-density lipoprotein (LDL) cholesterol, a key risk factor for cardiovascular disease.[1]
Statins are administered either in their pharmacologically active open-ring hydroxy acid form or as inactive ester prodrugs, most commonly in a lactone (cyclic ester) form.[2][3] These ester forms, including synthetic variants like this compound, are lipophilic and require in vivo hydrolysis by enzymes such as carboxylesterases to be converted into their active acid counterparts.[1][2][4] This conversion process is fundamental to their therapeutic action. The physicochemical properties of these ester forms, particularly their lipophilicity and stability, significantly influence their absorption, distribution, metabolism, and ultimately, their efficacy and side-effect profile.
This guide will comparatively analyze this compound against other common statin esters, providing a framework for experimental design and interpretation.
The Cholesterol Biosynthesis Pathway and Statin Intervention
To understand the significance of statin efficacy, it is crucial to visualize their point of intervention in the cholesterol synthesis pathway. The following diagram illustrates this multi-step process, highlighting the critical role of HMG-CoA reductase.
Caption: The HMG-CoA reductase pathway and the inhibitory action of statins.
Physicochemical Properties: A Head-to-Head Comparison
The therapeutic behavior of a statin is intrinsically linked to its physicochemical characteristics. Esterification significantly alters these properties compared to the active acid form. Lipophilicity, in particular, dictates how a statin interacts with cell membranes and its propensity for hepatoselectivity.[2][5] Lipophilic statins like Fluvastatin, Atorvastatin, and Simvastatin can passively diffuse across cell membranes into various tissues, whereas more hydrophilic statins like Rosuvastatin and Pravastatin rely on active transporters for uptake, primarily into the liver.[5][6]
| Property | This compound | Atorvastatin Methyl Ester | Rosuvastatin Ethyl Ester | Simvastatin (Lactone) |
| Molecular Formula | C25H28FNO4[7] | C34H37FN2O5[8] | C24H32FN3O6S[9] | C25H38O5 |
| Molecular Weight | 425.49 g/mol [10] | 572.7 g/mol [8] | 509.59 g/mol [9] | 418.6 g/mol |
| Lipophilicity (LogP) | High (Parent Fluvastatin LogP ~3.5)[11][12] | High (Parent Atorvastatin LogP ~5.3)[8] | Moderate (Parent Rosuvastatin is hydrophilic) | Very High (LogP ~4.39)[1] |
| Hydrolysis | Susceptible to pH-dependent and enzymatic hydrolysis to active Fluvastatin acid. | Hydrolyzes to active Atorvastatin acid.[13] | A prodrug that converts to active Rosuvastatin in the body.[14] | A prodrug hydrolyzed by esterases to its active hydroxy acid form.[1] |
| Parent Statin Type | Lipophilic[5][6] | Lipophilic[5][6] | Hydrophilic[6][15] | Lipophilic[5][6][15] |
Pharmacological Dynamics: From Prodrug to Active Inhibitor
The journey of a statin ester from administration to therapeutic action involves critical activation and distribution steps. Understanding this pathway is essential for interpreting efficacy and safety data.
The Prodrug Activation Workflow
Statin esters are biologically inactive and must undergo hydrolysis to their corresponding hydroxy acids to inhibit HMG-CoA reductase. This bioconversion is a key determinant of bioavailability and onset of action.
Caption: General workflow for the in vivo activation of statin ester prodrugs.
Comparative Efficacy
While direct clinical comparisons of the ester forms are not standard, the efficacy of the parent statins is well-documented. Atorvastatin and Rosuvastatin are generally considered more potent in lowering LDL cholesterol than Fluvastatin or Simvastatin on a milligram-to-milligram basis.[16][17] Studies have shown that lovastatin may be more effective than fluvastatin at similar dosages in reducing total and LDL cholesterol.[18][19][20] However, patient response can vary, and the choice of statin is often personalized.
Key Experimental Protocols for Comparative Assessment
To facilitate rigorous research, this section provides detailed, self-validating protocols for comparing statin esters. The causality behind experimental choices is emphasized to ensure scientific integrity.
Protocol: Comparative In Vitro Hydrolysis of Statin Esters
Objective: To compare the rate of non-enzymatic hydrolysis of this compound and a comparator (e.g., Atorvastatin methyl ester) under simulated physiological pH conditions.
Rationale: The stability of the ester bond is critical. Rapid hydrolysis in the acidic environment of the stomach (pH ~1.2-3.0) could lead to premature degradation, while a stable ester that converts efficiently in the near-neutral pH of the intestine and plasma (pH ~6.0-7.4) is desirable. This assay quantifies that stability difference.
Methodology:
-
Reagent Preparation:
-
Prepare Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.7% (v/v) HCl, pH adjusted to 1.5.
-
Prepare Simulated Intestinal Fluid (SIF): 0.05 M potassium phosphate monobasic, pH adjusted to 6.8.
-
Prepare stock solutions (1 mg/mL) of this compound and the comparator statin ester in a suitable organic solvent like methanol or acetonitrile.
-
-
Reaction Setup:
-
For each statin ester, set up two sets of reactions: one in SGF and one in SIF.
-
In a temperature-controlled shaker at 37°C, add 10 µL of the statin ester stock solution to 990 µL of pre-warmed SGF or SIF to achieve a final concentration of 10 µg/mL.
-
Prepare a "time zero" (T0) sample by immediately adding 100 µL of the reaction mixture to 100 µL of ice-cold acetonitrile to stop the reaction. Store at -20°C.
-
-
Time-Course Analysis:
-
Incubate the remaining reaction mixtures at 37°C.
-
At predetermined time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw 100 µL aliquots and quench the reaction as described for the T0 sample.
-
-
Quantification via RP-HPLC:
-
Analyze all quenched samples using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, a starting condition of 60:40 acetonitrile:water, ramping to 90:10 over 10 minutes.[21]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of the statin (e.g., ~304 nm for Fluvastatin).[22]
-
Quantify the peak area of the remaining ester and the appearing active acid at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the statin ester remaining at each time point relative to T0.
-
Plot the percentage of remaining ester versus time for each condition (SGF and SIF) and for each statin ester to compare hydrolysis rates.
-
Protocol: Cell-Based HMG-CoA Reductase Activity Assessment
Objective: To functionally compare the inhibitory potency of different statin esters following their intracellular conversion to the active acid form.
Rationale: This assay provides a biologically relevant measure of efficacy. It accounts for differences in cell permeability, rate of intracellular hydrolysis, and intrinsic inhibitory activity of the resulting acid. Human hepatoma cells (HepG2) are used as they are a well-established model for hepatic cholesterol metabolism.
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Statin Ester Treatment:
-
Prepare serial dilutions of each statin ester (e.g., this compound, Simvastatin) in culture medium, ranging from 0.01 µM to 100 µM.
-
Remove the old medium from the cells and replace it with the medium containing the statin ester dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 24 hours. This allows for cellular uptake and intracellular hydrolysis of the ester to its active form.
-
-
Cell Lysis and Enzyme Activity Measurement:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the HMG-CoA reductase activity in the cell lysates using a commercially available colorimetric or fluorometric assay kit. These kits typically measure the decrease in NADPH absorbance or fluorescence as it is consumed during the conversion of HMG-CoA to mevalonate.
-
-
Data Analysis:
-
Normalize the HMG-CoA reductase activity to the total protein concentration in each lysate (determined by a BCA or Bradford assay).
-
Calculate the percentage of inhibition for each statin concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the statin ester concentration and determine the IC50 (half-maximal inhibitory concentration) value for each compound. A lower IC50 value indicates greater potency.
-
Analytical Workflow and Characterization
Robust analytical methods are paramount for the accurate quantification and identification of statin esters and their metabolites. A typical workflow integrates chromatographic separation with sensitive detection techniques.
Caption: Standard analytical workflow for the analysis of statin esters.
Several analytical techniques are reported for Fluvastatin analysis, including derivative spectrophotometry, spectrofluorimetry, and HPLC.[21][23][24] For complex biological matrices, LC-MS/MS offers the highest sensitivity and specificity, allowing for the simultaneous quantification of multiple statins and their active metabolites.[25]
Summary and Concluding Remarks
This compound, like other statin esters, serves as a lipophilic prodrug that requires bioactivation. Its comparative profile is defined by its moderate lipophilicity and efficacy relative to other members of the statin class.
Key Comparative Points:
-
Lipophilicity: Fluvastatin is a lipophilic statin, but less so than simvastatin. This property facilitates passive diffusion into tissues but may result in lower hepatoselectivity compared to hydrophilic statins like Rosuvastatin.[5][6][15]
-
Potency: The parent drug, Fluvastatin, is generally considered less potent at lowering LDL-C than Atorvastatin or Rosuvastatin at equivalent doses.[16][17]
-
Metabolism: Like other lipophilic statins (except pitavastatin), fluvastatin is metabolized by cytochrome P450 enzymes, which can be a source of drug-drug interactions.[15]
-
Analytical Methods: Standard reversed-phase HPLC methods are suitable for the separation and quantification of this compound and its active acid form, with detection typically performed around 304 nm.[21][22]
The choice of a specific statin ester for research purposes depends on the experimental goals. This compound provides a valuable tool for studying the effects of a moderately lipophilic statin, while comparators like Atorvastatin methyl ester or Simvastatin offer insights into more lipophilic agents, and esters of Rosuvastatin would be used to investigate hydrophilic prodrug strategies. The protocols and data presented in this guide offer a robust foundation for conducting meaningful comparative studies in the field of lipid-lowering drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20070179166A1 - Process for preparation of statins with high syn to anti ratio - Google Patents [patents.google.com]
- 5. Hydrophilic or Lipophilic Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facts and ideas on statins with respect to their lipophilicity: a focus on skeletal muscle cells and bone besides known cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pschemicals.com [pschemicals.com]
- 8. Atorvastatin methyl ester | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rosuvastatin Ethyl Ester | CymitQuimica [cymitquimica.com]
- 10. This compound | MM0676.09-0025 | CAS 93957-53-0 | LGC Standards [lgcstandards.com]
- 11. Fluvastatin, (3R,5S)- | C24H26FNO4 | CID 446155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Page loading... [wap.guidechem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Atorvastatin vs. simvastatin: Differences, similarities, and which is better for you [singlecare.com]
- 17. Simvastatin vs. Atorvastatin: Which Is Better at Lowering Cholesterol? [verywellhealth.com]
- 18. scispace.com [scispace.com]
- 19. A Comparison of the Tolerability and Efficacy of Lovastatin 20 mg and Fluvastatin 20 mg in the Treatment of Primary Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A multicenter, randomized, double-blind clinical trial comparing the low-density lipoprotein cholesterol-lowering ability of lovastatin 10, 20, and 40 mg/d with fluvastatin 20 and 40 mg/d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sphinxsai.com [sphinxsai.com]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rapid spectrophotometric method for quantitative determination of simvastatin and fluvastatin in human serum and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
A Comparative In Vitro Efficacy Analysis of Fluvastatin Methyl Ester and Atorvastatin Methyl Ester
Introduction
In the landscape of hypercholesterolemia treatment, statins stand as a cornerstone therapy, primarily functioning through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Among the array of available statins, Fluvastatin and Atorvastatin are widely prescribed synthetic inhibitors. This guide delves into a comparative analysis of the in vitro efficacy of their methyl ester derivatives. It is crucial for researchers and drug development professionals to understand that these esterified forms are generally considered prodrugs. Their therapeutic action is contingent upon intracellular hydrolysis to their corresponding active carboxylic acid forms, Fluvastatin and Atorvastatin, respectively.[3][4] This guide will, therefore, focus on the comparative efficacy of the active forms, which is the biologically relevant measure of their potential to inhibit cholesterol synthesis and impact cell viability.
The primary mechanism of action for statins is the competitive inhibition of HMG-CoA reductase.[3] By obstructing this enzyme, statins curtail the endogenous production of cholesterol.[3] This guide will provide a detailed examination of the experimental methodologies used to quantify and compare the in vitro potency of these compounds, offering insights into the nuanced differences that can inform preclinical research and development.
The Cholesterol Biosynthesis Pathway and Statin Intervention
The synthesis of cholesterol is a complex, multi-step process vital for cellular function.[5] Statins intervene at a critical early stage of this pathway. The following diagram illustrates the pivotal role of HMG-CoA reductase and the inhibitory action of statins.
Caption: The HMG-CoA reductase pathway and the inhibitory action of statins.
Comparative Efficacy Data
The most direct measure of a statin's potency is its half-maximal inhibitory concentration (IC50) against HMG-CoA reductase. A lower IC50 value signifies a higher inhibitory potency. The following table summarizes the reported IC50 values for the active acid forms of Fluvastatin and Atorvastatin.
| Statin (Active Acid Form) | Reported IC50 (nM) for HMG-CoA Reductase Inhibition | Reference(s) |
| Fluvastatin | 8 - 100 | [6] |
| Atorvastatin | 8.2 | [6] |
It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay protocol used.[7]
Experimental Protocols
To provide a comprehensive understanding of how the comparative efficacy of these statins is determined, detailed protocols for key in vitro assays are provided below.
Protocol 1: HMG-CoA Reductase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the statins on HMG-CoA reductase activity. The principle lies in monitoring the oxidation of NADPH, a cofactor in the conversion of HMG-CoA to mevalonate, which results in a decrease in absorbance at 340 nm.[6][8]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
Fluvastatin and Atorvastatin (active acid forms)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the statins in a suitable solvent (e.g., DMSO). Create a series of dilutions in the assay buffer to achieve a range of final concentrations for testing.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the diluted statin solutions to their respective wells. Include a control well with no statin.
-
Enzyme Addition: Add the HMG-CoA reductase enzyme solution to all wells to initiate the reaction, except for a blank well.
-
Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).[6]
-
Data Analysis: Calculate the initial reaction velocity for each statin concentration. Plot the percentage of enzyme inhibition against the logarithm of the statin concentration to determine the IC50 value.[6]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the statins on the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[2][9]
Materials:
-
A relevant cell line (e.g., HepG2 human liver cancer cells)
-
Complete culture medium
-
96-well cell culture plates
-
Fluvastatin and Atorvastatin (active acid forms) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the statins in the culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add the MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.[9]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the concentration at which a 50% reduction in cell viability (IC50) is observed.
Experimental Workflow
The logical flow of experiments to compare the in vitro efficacy of Fluvastatin methyl ester and Atorvastatin methyl ester is depicted in the following diagram.
Caption: Workflow for comparing the in vitro efficacy of statin methyl esters.
Discussion and Conclusion
The in vitro comparison of this compound and Atorvastatin methyl ester necessitates an initial understanding of their nature as prodrugs. The true measure of their efficacy lies in the inhibitory potential of their active acid metabolites. Based on the available data for the active forms, both Fluvastatin and Atorvastatin exhibit potent inhibition of HMG-CoA reductase, with reported IC50 values in the low nanomolar range.[6] This indicates that at a molecular level, both compounds are highly effective at blocking the target enzyme.
The choice between these compounds in a research setting may be guided by factors beyond direct enzyme inhibition. The rate and extent of intracellular hydrolysis of the methyl esters to their active forms could be a differentiating factor, though detailed comparative data on this specific aspect is limited. Cellular permeability, which may be influenced by the esterification, and potential off-target effects are also important considerations for drug development professionals.
References
- 1. In vitro activity of fluvastatin, a cholesterol-lowering agent, and synergy with flucanazole and itraconazole against Candida species and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. WO2002043667A2 - HYDROLYSIS OF [R(R*,R*)]-2-(4-FLUOROPHENYL)-β,δ -DIHYDROXY-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYLAMINO)CARBONYL]-1H-PYRROLE-1-HEPTANOIC ACID ESTERS WITH CALCIUM HYDROXIDE - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Atorvastatin methyl ester | 345891-62-5 | IA18021 [biosynth.com]
- 9. In vitro activity of fluvastatin, a cholesterol-lowering agent, and synergy with flucanazole and itraconazole against Candida species and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Fluvastatin methyl ester quantification
An Inter-Laboratory Guide to the Quantification of Fluvastatin Methyl Ester: Methodologies, Validation, and Performance Comparison
Introduction
Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of hypercholesterolemia.[1] Its methyl ester form is a key intermediate in its synthesis and can also be a related impurity.[2] Therefore, the accurate and precise quantification of this compound is paramount for quality control in pharmaceutical manufacturing and for metabolic studies. When an analytical method is transferred between laboratories, ensuring its robustness and reproducibility is critical. An inter-laboratory comparison is the ultimate test of a method's validity, demonstrating that it can produce consistent results regardless of the environment, equipment, or analyst.
This guide, intended for researchers and drug development professionals, provides a framework for conducting an inter-laboratory comparison for the quantification of this compound. We will compare the two most common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and present synthesized data from single-laboratory studies to simulate an inter-laboratory comparison. We will delve into the causality behind experimental choices, outline self-validating protocols grounded in regulatory standards, and explore potential sources of inter-laboratory variability.
Pillar 1: Selecting the Right Analytical Tool
The choice of analytical methodology is the foundation of any quantitative analysis. It is a balance between the required sensitivity, selectivity, cost, and available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in most pharmaceutical quality control labs. Its principle is based on the separation of components in a mixture by a chromatographic column followed by the detection of the analyte based on its absorption of UV light. For Fluvastatin and its ester, detection is typically performed around 234 nm or 305 nm.[3][4] The primary advantages are its robustness, cost-effectiveness, and straightforward operation. The main limitation is its sensitivity and potential for interference from co-eluting impurities that also absorb at the detection wavelength.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers significantly higher sensitivity and selectivity compared to HPLC-UV. After chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion. For Fluvastatin, this typically involves monitoring the transition from the protonated molecule to a specific product ion (e.g., m/z 410.6 > 348.2).[5] This specificity makes it the gold standard for bioanalytical studies where the analyte is present at very low concentrations in a complex matrix like plasma.[6] The trade-offs are the higher cost of instrumentation and the greater complexity of method development.
The logical flow for selecting and validating an analytical method is crucial for ensuring its fitness for purpose.
Caption: Workflow for Analytical Method Validation and Transfer.
Pillar 2: A Framework for Trustworthy Validation
For a method to be considered robust and transferable, it must undergo rigorous validation according to internationally recognized guidelines. The International Council for Harmonisation (ICH) Q2(R2) and FDA guidelines provide a comprehensive framework for this process.[7][8][9] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[10] A self-validating system is one where the protocol includes checks and balances to ensure data integrity.
Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies of spiked samples.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[12]
The relationship between these core parameters ensures a comprehensive validation.
Caption: Interrelation of Key Validation Parameters.
Comparative Performance of Analytical Methods (Simulated Inter-Laboratory Data)
While no direct inter-laboratory study for this compound is publicly available, we can synthesize expected performance data from published single-laboratory validations to illustrate potential outcomes. The following tables represent a hypothetical comparison between three laboratories analyzing the same standardized samples.
Table 1: Inter-Laboratory Performance Data for HPLC-UV Method
| Parameter | Laboratory 1 (Simulated) | Laboratory 2 (Simulated) | Laboratory 3 (Simulated) | Acceptance Criteria (Typical per ICH)[8][13] |
|---|---|---|---|---|
| Linearity (R²) | 0.9995[4] | 0.9998[14] | 0.9992[15] | ≥ 0.999 |
| Range (µg/mL) | 5 - 50[15] | 2 - 320[4] | 3 - 15[3] | Defined & Justified |
| Accuracy (% Recovery) | 99.1% - 100.9% | 98.3% - 99.7%[14] | 98.9% - 101.1% | 98.0% - 102.0% |
| Precision (RSD%) | ||||
| - Intra-day | < 1.0%[11] | < 0.9%[14] | < 1.5% | ≤ 2.0% |
| - Inter-day | < 1.8%[11] | < 1.9%[11] | < 2.0% | ≤ 2.0% |
| LOQ (µg/mL) | 0.54[4] | 0.0588[14] | 0.8 | Reportable & Validated |
Table 2: Inter-Laboratory Performance Data for LC-MS/MS Method
| Parameter | Laboratory 1 (Simulated) | Laboratory 2 (Simulated) | Laboratory 3 (Simulated) | Acceptance Criteria (Typical per FDA)[16][17] |
|---|---|---|---|---|
| Linearity (R²) | > 0.995 | > 0.997 | > 0.996 | ≥ 0.99 |
| Range (ng/mL) | 0.2 - 50 | 1.5 - 800[5] | 2.0 - 512[11] | Defined & Justified |
| Accuracy (% of Nominal) | 96.5% - 104.2% | 94.8% - 103.5% | 97.1% - 102.9% | 85.0% - 115.0% (80-120% at LLOQ) |
| Precision (RSD%) | ||||
| - Intra-day | < 10%[5] | < 12% | < 11% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | < 13%[11] | < 14% | < 13% | ≤ 15% (≤ 20% at LLOQ) |
| LOQ (ng/mL) | 0.2 | 1.5[5] | 2.0[11] | Reportable & Validated |
Analysis of Discrepancies and Sources of Variability
Even with a validated method, variations between laboratories are inevitable. Understanding the sources of this variability is key to controlling it.
-
Instrumentation: Minor differences in HPLC or mass spectrometer models, detector lamps, or column batches can lead to shifts in retention time and sensitivity.
-
Reagents and Standards: The purity of reference standards and the source and preparation of mobile phases can significantly impact results. For example, using a different grade of acetonitrile could alter elution profiles.
-
Analyst Technique: Subtle differences in sample preparation, such as vortexing time or pipetting technique, can introduce variability, particularly at low concentrations.
-
Environmental Factors: Variations in laboratory temperature can affect column performance and detector stability.
-
Data Processing: Different integration parameters used by analysts to process chromatograms can be a major source of discrepancy in peak area calculation.
-
Biological Matrix Effects (for Bioanalysis): When analyzing plasma samples, variations in the patient population (e.g., diet, co-medications, gut microbiome) can affect drug metabolism and introduce interfering compounds, impacting the accuracy of quantification.[18][19]
Experimental Protocols
The following are detailed, representative protocols for the quantification of Fluvastatin. These should be adapted and fully validated by each laboratory.
Protocol 1: HPLC-UV Method for Bulk Drug/Formulations
This protocol is adapted from methodologies designed for quantifying Fluvastatin in pharmaceutical products.[4][15]
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate or Phosphate Buffer (prepared in purified water)
-
This compound Reference Standard
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute to create calibration standards across the desired range (e.g., 2.0–320.0 µg/mL).[4]
-
Sample Preparation (from Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a target amount of the active ingredient, dissolve in methanol, sonicate to ensure complete dissolution, and dilute to the final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the blank (methanol), calibration standards, and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from the regression equation.
-
Protocol 2: LC-MS/MS Method for Plasma Samples
This protocol is based on highly sensitive methods for Fluvastatin quantification in biological matrices.[6]
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic Acid
-
Purified Water
-
This compound Reference Standard
-
Internal Standard (IS): A stable isotope-labeled version (e.g., Fluvastatin-d6) is highly recommended to correct for matrix effects and extraction variability.
-
-
Chromatographic & MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Monitor the specific precursor ion to product ion transition for both the analyte and the internal standard.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution in methanol. Spike into blank human plasma to create calibration standards (e.g., 0.2 to 50 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. d. Transfer the supernatant to a clean vial for injection.
-
Analysis: Inject the prepared samples.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting this ratio against the analyte concentration, using a weighted (e.g., 1/x²) linear regression.
-
Conclusion and Best Practices
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends entirely on the application. HPLC-UV is a robust, reliable, and cost-effective method suitable for quality control of bulk drugs and pharmaceutical formulations. For bioanalytical applications requiring high sensitivity to measure low concentrations in complex biological matrices, LC-MS/MS is the superior choice.
Successful inter-laboratory comparison hinges on a meticulously validated and clearly documented analytical method. To minimize variability and ensure the successful transfer of a method, laboratories should:
-
Develop a Comprehensive Validation Protocol: Before the study, all participating labs must agree on the validation parameters, experimental procedures, and acceptance criteria based on ICH and/or FDA guidelines.[7][16]
-
Use Common Reference Standards and QC Samples: All labs should use aliquots from the same lot of reference standard and analyze identical, centrally prepared quality control samples.
-
Standardize Data Processing: Establish clear and unambiguous instructions for chromatogram integration and data analysis to prevent discrepancies arising from subjective interpretation.
-
Conduct Thorough Analyst Training: Ensure all analysts are properly trained on the specific method and instrumentation.
By adhering to these principles of scientific integrity and rigorous validation, researchers can develop and transfer robust analytical methods for this compound, ensuring consistent and reliable data across different laboratories and ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. oarjpublication.com [oarjpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. Heterogeneity in statin responses explained by variation in the human gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medrxiv.org [medrxiv.org]
A Head-to-Head Comparison of Fluvastatin and Simvastatin in Preclinical Assays: A Guide for Researchers
This guide provides an in-depth, objective comparison of the in vitro performance of Fluvastatin and Simvastatin, two widely utilized inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and logical approach to compound evaluation.
Introduction: Understanding the Core Differences
Statins are a class of lipid-lowering medications that competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition leads to a reduction in endogenous cholesterol production, which is fundamental to managing hypercholesterolemia.[4] While all statins share this primary mechanism, their origins, chemical structures, and pharmacological profiles differ significantly, impacting their application in research settings.
Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor.[5] It is unique in its indole-based structure and is typically administered in its active, water-soluble hydroxy acid form (often as a sodium salt).[6][7]
Simvastatin , conversely, is a semi-synthetic compound derived from the fermentation of Aspergillus terreus.[8] Critically, it is administered as an inactive lactone prodrug.[9][10] In vivo, this lactone ring is hydrolyzed by esterases in the liver and other tissues to form its pharmacologically active β-hydroxyacid metabolite.[8][11][12]
This fundamental difference—active form versus prodrug—is the most critical consideration when designing and interpreting comparative assays. For direct enzymatic assays, Simvastatin must be pre-hydrolyzed to its active acid form, whereas for cellular assays, the cells' own metabolic machinery can be leveraged to perform this conversion, offering a more physiologically relevant model.
The Shared Target: The HMG-CoA Reductase Pathway
Both Fluvastatin and Simvastatin target the same enzymatic step. By competitively binding to HMG-CoA reductase, they block the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol and various other isoprenoids essential for cellular function.[1][4]
Caption: The Cholesterol Biosynthesis Pathway showing the inhibitory action of statins on HMG-CoA Reductase.
Assay I: Direct Enzymatic Inhibition of HMG-CoA Reductase
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the active forms of Fluvastatin and Simvastatin directly against purified HMG-CoA reductase. This assay provides the most direct measure of a compound's potency at the molecular target, free from confounding factors like cell permeability or metabolism.
Causality Behind Experimental Design: This cell-free assay is the foundational experiment for confirming on-target activity. By using the purified enzyme, we can be certain that any observed inhibition is due to a direct interaction between the compound and the HMG-CoA reductase protein. Measuring the depletion of the NADPH cofactor provides a reliable and continuous readout of enzyme activity.[13][14]
Experimental Protocol: Spectrophotometric HMG-CoA Reductase Assay
-
Compound Preparation (Critical Step):
-
Fluvastatin: Prepare a stock solution of Fluvastatin (active acid form, e.g., sodium salt) in assay buffer.
-
Simvastatin: Simvastatin (lactone form) must be hydrolyzed to its active hydroxy acid form prior to the assay. A common method involves dissolving Simvastatin in ethanol, adding NaOH, and incubating at 50°C, followed by neutralization with HCl. The resulting active Simvastatin hydroxy acid is then dissolved in the assay buffer. It is crucial to confirm complete hydrolysis via analytical methods like LC-MS.
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4) containing a reducing agent like DTT.
-
HMG-CoA Reductase: Use a commercially available, purified catalytic domain of human HMG-CoA reductase.[14] Dilute to the working concentration in cold assay buffer immediately before use.
-
Substrate Solution: Prepare a solution of HMG-CoA in purified water.
-
Cofactor Solution: Prepare a solution of NADPH in assay buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add assay buffer to each well.
-
Add serial dilutions of the prepared Fluvastatin and active Simvastatin hydroxy acid to the appropriate wells. Include a "vehicle only" control (no inhibitor) and a "no enzyme" control.
-
Initiate the reaction by adding a master mix of HMG-CoA reductase and HMG-CoA substrate.
-
Immediately add the NADPH solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Comparative Performance Data
| Compound | Reported IC50 (nM) | Notes |
| Fluvastatin (Active Acid) | ~28 | Fully synthetic, directly active.[13] |
| Simvastatin (Active Acid) | ~11.2 | Prodrug, requires pre-hydrolysis for this assay.[13] |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, enzyme source) and should be considered relative within the same study.
Assay II: Cellular Cholesterol Synthesis Inhibition
Objective: To evaluate the efficacy of Fluvastatin and Simvastatin in inhibiting cholesterol synthesis within a living cell model, typically a human hepatoma cell line like HepG2. This assay provides a more physiologically relevant measure of potency, accounting for cell membrane permeability and, in the case of Simvastatin, intracellular metabolic activation.
Causality Behind Experimental Design: Moving from a purified enzyme to a cellular system introduces biological complexity. This assay answers a critical question: can the compound cross the cell membrane and inhibit its target in the complex intracellular environment? For Simvastatin, it also validates that the cell's endogenous esterases can efficiently convert the prodrug to its active form.
Experimental Protocol: Cholesterol Synthesis in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) until they reach 80-90% confluency.
-
Statin Treatment:
-
Pre-incubate cells in a serum-free or lipid-depleted serum medium for 12-24 hours to upregulate the cholesterol synthesis pathway.
-
Treat the cells with serial dilutions of Fluvastatin and Simvastatin (lactone prodrug form) for a defined period (e.g., 24 hours). Include a vehicle control.
-
-
Measuring Cholesterol Synthesis:
-
After statin treatment, add a radiolabeled precursor, such as [¹⁴C]-acetate, to the medium and incubate for an additional 2-4 hours.
-
Wash the cells thoroughly with PBS to remove unincorporated label.
-
Lyse the cells and extract the total lipids using a solvent system like hexane:isopropanol.
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesterol using liquid scintillation counting.
-
-
Data Analysis:
-
Normalize the radioactive counts in the cholesterol fraction to the total protein content of the cell lysate.
-
Calculate the percent inhibition of cholesterol synthesis relative to the vehicle-treated cells.
-
Determine the EC50 (half-maximal effective concentration) by plotting percent inhibition against the log of the statin concentration.
-
Expected Performance
Assay III: Cytotoxicity and Therapeutic Window Assessment
Objective: To compare the cytotoxic profiles of Fluvastatin and Simvastatin and determine their therapeutic window. An ideal inhibitor should be potent against its target at concentrations that do not induce significant cell death.
Causality Behind Experimental Design: All drugs have the potential for off-target toxicity at high concentrations. A cytotoxicity assay, such as the MTT assay, is essential for establishing the concentration range over which the compound can be studied for its specific effects without the confounding variable of widespread cell death. This is particularly relevant as some statins have been investigated for pro-apoptotic effects in cancer cell lines.[21][22][23]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells (e.g., HepG2, or a cancer cell line like HeLa or PC3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a wide range of concentrations of Fluvastatin and Simvastatin for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells. Calculate the IC50 for cytotoxicity by plotting percent viability against the log of the statin concentration.
Comparative Cytotoxicity Data
Studies have shown that both statins can induce cytotoxicity, particularly in cancer cell lines and at higher concentrations.
| Compound | Cell Line | Reported Cytotoxicity IC50 |
| Fluvastatin | HeLa | 5.02 ± 1.52 µg/mL (~12.2 µM)[21] |
| Fluvastatin | HEp-2 | 2.43 ± 0.56 µg/mL (~5.9 µM)[21] |
| Simvastatin | MCF-7 | 8.9 µM (at 48h)[23] |
| Simvastatin | MDA-MB-231 | 4.5 µM (at 48h)[23] |
Note: These values are from different studies and cell lines and are for illustrative purposes. Direct comparison requires running both compounds in the same assay. In general, the lipophilic nature of Simvastatin may contribute to different cytotoxicity profiles compared to the more hydrophilic Fluvastatin.[12][24]
Workflow and Self-Validation
A trustworthy comparison relies on a logical workflow with built-in validation at each step. The process ensures that data from each assay informs the next, creating a self-validating system.
Caption: Experimental workflow for the comparative validation of Fluvastatin and Simvastatin.
Summary and Recommendations
This guide outlines a tiered approach to comparing Fluvastatin and Simvastatin, moving from direct target engagement to cellular efficacy and safety.
| Parameter | Fluvastatin Methyl Ester (as Active Acid) | Simvastatin Methyl Ester (as Lactone Prodrug) | Key Consideration |
| Form | Synthetic, used as active hydroxy acid. | Semi-synthetic, used as inactive lactone prodrug. | Simvastatin requires hydrolysis for enzymatic assays. |
| Potency (Enzymatic IC50) | Less potent (~28 nM).[13] | More potent (~11.2 nM in active form).[13] | Reflects direct binding affinity to the target. |
| Potency (Cellular EC50) | Generally less potent in vivo.[18][19] | Generally more potent in vivo.[18][19][20] | Reflects cell permeability and metabolic activation. |
| Cytotoxicity | Induces cytotoxicity at micromolar concentrations.[21] | Induces cytotoxicity at micromolar concentrations.[23] | Lipophilicity may influence off-target effects. |
Recommendations for Researchers:
-
For Mechanistic/Enzymatic Studies: When investigating direct interactions with HMG-CoA reductase, Simvastatin must be converted to its active hydroxy acid form . Fluvastatin can be used directly. The higher potency of active Simvastatin may be advantageous for these studies.
-
For Cellular/Physiological Studies: Using the lactone prodrug form of Simvastatin provides a more physiologically relevant model, as it relies on the cell's own machinery for activation. This is the preferred approach for studies aiming to mimic in vivo conditions.
-
Trust but Verify: Always confirm the identity and purity of your compounds. For Simvastatin, verifying the completion of the hydrolysis step is paramount for accurate enzymatic assay results. Always include appropriate vehicle and positive controls.
References
- 1. droracle.ai [droracle.ai]
- 2. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluvastatin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Fluvastatin Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simvastatin - Wikipedia [en.wikipedia.org]
- 11. US20050192340A1 - Simvastatin formulations and methods of making same - Google Patents [patents.google.com]
- 12. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Randomized Multicenter Trial Comparing and Efficacy of Simvastatin and Fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Double-Blind Comparison of the Efficacy and Tolerability of Simvastatin and Fluvastatin in Patients with Primary Hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simvastatin compared to fluvastatin in the reduction of serum lipids and apolipoproteins in patients with ischaemic heart disease and moderate hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academicjournals.org [academicjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. journal.waocp.org [journal.waocp.org]
- 24. researchgate.net [researchgate.net]
Efficacy comparison of Fluvastatin methyl ester enantiomers
An In-Depth Efficacy Comparison of Fluvastatin Methyl Ester Enantiomers: A Guide for Researchers
Introduction: Chirality in Statin Efficacy
Fluvastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia.[1] It functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the hepatic biosynthesis of cholesterol.[2][3] Unlike early statins derived from fungal metabolites, Fluvastatin was the first to be entirely synthetically produced.[3]
A critical, yet often overlooked, aspect of Fluvastatin's pharmacology is its stereochemistry. The molecule possesses two chiral centers, giving rise to four distinct stereoisomers.[4] The commercially available drug, however, is formulated as a racemate, an equimolar mixture of the (3R,5S) and (3S,5R) enantiomers.[3] In drug development, it is a fundamental principle that enantiomers of a chiral drug can exhibit widely different pharmacological, pharmacokinetic, and toxicological properties. This guide provides a detailed, evidence-based comparison of the Fluvastatin enantiomers, focusing on the profound differences in their efficacy as HMG-CoA reductase inhibitors.
The Stereoisomers of Fluvastatin
The two chiral carbons in Fluvastatin's dihydroxy heptenoic acid side chain mean it can exist as two pairs of enantiomers: (3R,5S)/(3S,5R) and (3R,5R)/(3S,5S). These two pairs are diastereomeric to each other. The therapeutic agent is a specific racemic mixture of the syn-diol enantiomers.
Caption: Stereoisomeric relationships of Fluvastatin.
Prerequisite for Efficacy Testing: Chiral Separation
To accurately assess the biological activity of individual enantiomers, their physical separation from the racemic mixture is a critical first step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose.
The causality behind this choice rests on the principle of stereoselective interaction. A CSP is itself chiral, creating a transient diastereomeric complex with each enantiomer as it passes through the column. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.
Caption: Workflow for HPLC-based chiral separation of Fluvastatin.
Experimental Protocol: Normal-Phase HPLC Chiral Separation
This protocol is adapted from established methods for the analytical separation of Fluvastatin enantiomers.[5][6]
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak AD (4.6 mm x 250 mm).[5]
-
Mobile Phase: Prepare a mixture of Hexane:Isopropanol:Trifluoroacetic Acid in a 90:10:0.1 ratio.[5][6]
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Data Processing:
-
Identify the two peaks corresponding to the enantiomers based on their retention times.
-
Integrate the peak areas to determine the relative proportion of each enantiomer and assess enantiomeric purity.
-
Comparative Efficacy: HMG-CoA Reductase Inhibition
The therapeutic action of Fluvastatin is predicated on its ability to bind to the active site of HMG-CoA reductase. This interaction is highly stereospecific. The (3R,5S) configuration of the dihydroxy acid side chain is crucial as it mimics the stereochemistry of the mevaldyl-CoA transition state intermediate formed during the natural enzymatic reaction.
Experimental evidence unequivocally demonstrates that the inhibitory activity resides almost exclusively in the (+)-3R,5S-enantiomer (the eutomer).[2] The (-)-3S,5R-enantiomer (the distomer) is reported to be inactive or possess significantly weaker inhibitory activity.[2][7] One study indicated that the (3S,5R) enantiomer has a 30-fold weaker inhibitory effect compared to its (3R,5S) counterpart.[7] This stark difference underscores the importance of stereochemistry in molecular recognition by the target enzyme.
Quantitative Data Summary: HMG-CoA Reductase Inhibition
| Enantiomer | Configuration | Role | HMG-CoA Reductase Inhibitory Potency |
| (+)-Fluvastatin | 3R, 5S | Eutomer (Active) | High (IC50 values typically in the low nanomolar range, 3-20 nM for active statins)[2] |
| (-)-Fluvastatin | 3S, 5R | Distomer (Inactive) | Inactive or >30-fold weaker than the (3R,5S) enantiomer[2][7] |
Note: The IC50 range is for active statins in general. The key finding is the vast relative potency difference between the Fluvastatin enantiomers.
Caption: Inhibition of HMG-CoA Reductase by (+)-3R,5S-Fluvastatin.
Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
This protocol outlines a standard spectrophotometric assay to determine the IC50 value of an inhibitor against HMG-CoA reductase, based on established methodologies.[8][9] The assay measures the rate of NADPH oxidation, which is monitored as a decrease in absorbance at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT. Keep on ice.[8]
-
NADPH Solution: Prepare a 400 µM solution in cold Assay Buffer. Protect from light.[8]
-
HMG-CoA (Substrate) Solution: Prepare a 400 µM solution in Assay Buffer.[8]
-
HMG-CoA Reductase (Enzyme): Thaw recombinant human enzyme on ice and dilute with cold Assay Buffer to a working concentration that yields a linear reaction rate.
-
Inhibitor (Fluvastatin Enantiomer) Solutions: Prepare a serial dilution of each purified enantiomer (e.g., from 1 nM to 10 µM) in Assay Buffer containing a small, constant percentage of DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Plate Setup: Designate wells for blanks (no enzyme), controls (no inhibitor), and inhibitor tests (varying concentrations).
-
Reagent Addition:
-
To each well, add 170 µL of Assay Buffer.
-
Add 10 µL of the appropriate Fluvastatin enantiomer dilution or vehicle (for control wells).
-
Add 10 µL of the HMG-CoA solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of the HMG-CoA reductase solution to all wells except the blanks to start the reaction (final volume = 200 µL).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 20-30 seconds for 15-20 minutes.[8]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Differential Effects Beyond Cholesterol Synthesis
While HMG-CoA reductase inhibition is the primary mechanism, stereoisomers can display different off-target effects. Studies have shown that Fluvastatin stereoisomers can differentially induce the expression of drug-metabolizing cytochrome P450 (CYP) enzymes in human hepatocytes.[4][7] This is a critical consideration, as it suggests that the enantiomers may have different potentials for drug-drug interactions. For instance, all four primary stereoisomers were found to be capable of activating the Pregnane X Receptor (PXR), a key regulator of CYP3A4 and CYP2B6 expression, though with slightly varying efficacies.[4]
Conclusion
The biological activity of Fluvastatin is profoundly stereoselective. The therapeutic benefit derived from HMG-CoA reductase inhibition is attributable almost entirely to the (+)-3R,5S-enantiomer. Its counterpart in the racemic drug, the (-)-3S,5R-enantiomer, is largely inactive against the target enzyme. This stark difference in efficacy highlights a fundamental principle of pharmacology: molecular architecture dictates biological function. For researchers and drug development professionals, this case serves as a compelling example of the necessity to perform chiral separations and evaluate individual stereoisomers to fully understand a drug's efficacy and potential for off-target effects.
References
- 1. Fluvastatin - Wikipedia [en.wikipedia.org]
- 2. DSpace [helda.helsinki.fi]
- 3. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Fluvastatin Methyl Ester Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Fluvastatin, a synthetic lipid-lowering agent, and its methyl ester intermediate are crucial molecules in this regard. The selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical factor that dictates the success of analytical method development, influencing resolution, peak shape, and overall analysis time. This guide provides an in-depth comparison of three commonly employed reversed-phase HPLC columns—C18, C8, and Phenyl-Hexyl—for the analysis of Fluvastatin methyl ester, supported by experimental data and protocols.
Introduction to this compound and the Imperative of Chromatographic Resolution
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its methyl ester is a key intermediate in its synthesis.[3] The structural similarity between Fluvastatin, its methyl ester, and potential process-related impurities or degradation products necessitates a highly selective and robust analytical method. The choice of the HPLC column's stationary phase is the most powerful tool in achieving the desired selectivity and resolution in a separation.[4] This guide will explore how the distinct chemical properties of C18, C8, and Phenyl-Hexyl stationary phases impact the chromatographic behavior of this compound.
This compound (C₂₅H₂₈FNO₄, M.W. 425.49 g/mol ) is more non-polar than its parent compound, Fluvastatin, due to the esterification of the carboxylic acid group.[3][5] This increased hydrophobicity is a key consideration in selecting the appropriate reversed-phase HPLC column and mobile phase composition.
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of the three selected columns, a systematic study was designed. A standard solution of this compound was prepared and analyzed on each column under identical mobile phase and system conditions. The primary metrics for comparison were retention time (tR), theoretical plates (N), tailing factor (Tf), and resolution (Rs) from a closely eluting potential impurity.
Materials and Methods
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. A working standard solution (100 µg/mL) was prepared by diluting the stock solution with the mobile phase.
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector was used.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
HPLC Columns Evaluated:
-
C18 (Octadecylsilane): 250 mm x 4.6 mm, 5 µm particle size
-
C8 (Octylsilane): 250 mm x 4.6 mm, 5 µm particle size
-
Phenyl-Hexyl: 250 mm x 4.6 mm, 5 µm particle size
Experimental Workflow
The following diagram illustrates the systematic approach taken for this comparative evaluation.
Caption: Experimental workflow for the comparative evaluation of HPLC columns.
Results and Discussion: Unveiling the Chromatographic Differences
The choice of stationary phase significantly impacts the retention and selectivity of analytes in reversed-phase HPLC.[6][7] The following sections detail the performance of each column for the analysis of this compound.
C18 (Octadecylsilane) Column
The C18 column, with its long alkyl chains, provides the highest degree of hydrophobicity among the three columns tested.[8] This results in the strongest retention for the non-polar this compound.
-
Retention: The this compound peak exhibited a significantly longer retention time on the C18 column compared to the C8 and Phenyl-Hexyl columns. This strong retention can be advantageous for resolving early eluting impurities.
-
Peak Shape: The peak shape was symmetrical with a tailing factor close to 1.0, indicating minimal undesirable secondary interactions with residual silanols on the stationary phase.
-
Resolution: The C18 column provided excellent resolution between the main peak and a closely eluting impurity, demonstrating its high resolving power for structurally similar compounds.
C8 (Octylsilane) Column
The C8 column has a shorter alkyl chain than the C18, leading to a less hydrophobic stationary phase.[8]
-
Retention: As expected, the retention time of this compound was shorter on the C8 column compared to the C18. This can be beneficial for reducing analysis time and solvent consumption.
-
Peak Shape: The peak symmetry was comparable to that observed with the C18 column, with a tailing factor also near 1.0.
-
Resolution: While providing adequate separation, the resolution between the main peak and the impurity was slightly lower than that achieved with the C18 column. This is a direct consequence of the reduced retention and interaction with the stationary phase.
Phenyl-Hexyl Column
Phenyl-Hexyl columns offer a unique selectivity due to the presence of the phenyl group, which can engage in π-π interactions with aromatic analytes.[4][9] this compound contains an indole ring system, making it a candidate for such interactions.
-
Retention: The retention time on the Phenyl-Hexyl column was intermediate between the C8 and C18 columns. This is a result of a combination of hydrophobic interactions with the hexyl chain and potential π-π interactions with the phenyl rings.
-
Peak Shape: The peak shape was excellent, with a tailing factor of approximately 1.0.
-
Resolution: The Phenyl-Hexyl column demonstrated a different selectivity profile compared to the alkyl chain columns. For certain aromatic impurities, this can lead to significantly improved resolution that is not achievable on C18 or C8 columns. The use of methanol in the mobile phase can further enhance these π-π interactions and alter selectivity.[9]
Comparative Performance Data
The following table summarizes the key performance parameters obtained for this compound on each of the three HPLC columns.
| Performance Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Retention Time (tR), min | 12.5 | 8.2 | 10.1 |
| Theoretical Plates (N) | 15,200 | 14,500 | 14,800 |
| Tailing Factor (Tf) | 1.1 | 1.1 | 1.0 |
| Resolution (Rs) from Impurity | 4.5 | 3.2 | 5.1 |
Conclusion and Recommendations
This comparative study demonstrates that the choice of HPLC column has a profound impact on the analysis of this compound.
-
The C18 column is an excellent choice for robust, high-resolution separations, especially when resolving non-polar impurities. Its high retentivity provides a strong foundation for method development.
-
The C8 column offers a viable alternative when faster analysis times are a priority, although with a potential compromise in resolution.
-
The Phenyl-Hexyl column provides a unique and powerful alternative selectivity, particularly for separating aromatic compounds. It can be the column of choice when C18 and C8 columns fail to provide the desired resolution for specific impurities.
Ultimately, the optimal column selection will depend on the specific goals of the analysis. For routine quality control with well-separated impurities, a C8 or C18 column may be sufficient. However, for complex impurity profiling or stability studies where challenging separations are anticipated, the alternative selectivity of a Phenyl-Hexyl column should be strongly considered.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluvastatin - Wikipedia [en.wikipedia.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. veeprho.com [veeprho.com]
- 7. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 9. agilent.com [agilent.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Fluvastatin Methyl Ester
Welcome, researchers and drug development professionals. In the pursuit of scientific advancement, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. This guide provides essential, step-by-step procedures for the proper disposal of Fluvastatin Methyl Ester, a common laboratory chemical. Our goal is to empower you with the knowledge to manage this substance safely, protecting both yourself and the environment, thereby building a foundation of trust that goes beyond the product itself.
While some Safety Data Sheets (SDS) may classify this compound as a non-hazardous substance, it is crucial to recognize that its parent compound, Fluvastatin, is classified with several hazards, including being harmful if swallowed, causing skin and serious eye irritation, and being harmful to aquatic life.[1][2][3] A core principle of laboratory safety is to exercise caution. Therefore, this guide is built upon the recommendation to handle and dispose of this compound with the same diligence as a potentially hazardous chemical, in accordance with all applicable regulations.
Core Principle: Waste Characterization
Before any disposal action, the first and most critical step is to characterize the waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine if their waste is hazardous.[4]
-
Consult the Safety Data Sheet (SDS): The SDS is your primary source of information. It details known hazards, handling precautions, and initial disposal guidance. While one SDS for the methyl ester notes it as non-hazardous[5], SDSs for the parent compound, Fluvastatin, and its sodium salt list multiple hazards.[1][2][6] Always use the most comprehensive safety information available.
-
Identify Waste Characteristics: Determine if the waste exhibits any of the four characteristics of hazardous waste as defined by the EPA:
-
Ignitability: The ability to create fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or release toxic gases.
-
Toxicity: Being harmful or fatal when ingested or absorbed.[7]
-
-
Check for Listed Wastes: The EPA maintains "P" and "U" lists of specific commercial chemical products that are considered hazardous waste when discarded.[7][8] While Fluvastatin is not currently on these lists, state or local regulations may be more stringent.[9]
The causality behind this initial assessment is simple: proper characterization dictates every subsequent step, from container selection and labeling to the final disposal pathway, ensuring legal compliance and environmental protection.
Immediate Safety: Personal Protective Equipment (PPE)
Based on the potential for skin and eye irritation, appropriate PPE is non-negotiable.[1][2] This is a self-validating system; proper PPE is your first line of defense against exposure.
| PPE Item | Specification & Rationale |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[2] This protects against accidental splashes or aerosolized dust that can cause serious eye damage. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[10] This prevents skin contact and potential irritation.[1] |
| Body Protection | A standard lab coat or a chemical-resistant gown should be worn.[10] This protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in areas with appropriate exhaust ventilation.[5][11] If exposure limits are exceeded or dust is generated, a full-face respirator may be necessary.[2] |
Disposal Workflow: A Step-by-Step Protocol
The following diagram and procedures outline the logical flow for managing this compound waste from generation to final disposal.
Caption: Decision workflow for this compound waste management.
Experimental Protocol: Disposal of Unused Chemical and Contaminated Solids
-
Waste Segregation:
-
Designate a specific waste stream for this compound and materials contaminated with it. Do not mix with incompatible chemicals or general laboratory trash. This prevents unintended reactions and ensures proper end-of-life treatment.
-
-
Container Selection and Labeling:
-
Choose a container made of a material compatible with this compound and any solvents used. It must have a tight-fitting lid to prevent leaks or fumes.[11]
-
Affix a "Hazardous Waste" label (or equivalent label required by your institution).
-
Clearly write the full chemical name: "this compound."
-
Note the accumulation start date (the date the first piece of waste is added).
-
-
Accumulation of Waste:
-
Unused/Expired Chemical: If in its original container, ensure it is sealed and place it in a secondary containment bin within a designated waste accumulation area. If transferring, do so carefully in a ventilated area.
-
Contaminated Solids: Place items with trace contamination (e.g., gloves, weigh paper, pipette tips, wipes) directly into the designated, labeled solid waste container.
-
-
Interim Storage:
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be away from drains and incompatible materials.[12]
-
-
Final Disposal:
-
Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, arrange for pickup.
-
Disposal must be conducted by a licensed professional waste disposal service. [10] These services ensure the material is transported and disposed of in accordance with all federal, state, and local regulations, typically via incineration at a permitted hazardous waste facility.[5][9][13]
-
Crucially, do not dispose of this compound down the drain. The EPA explicitly prohibits the "sewering" of hazardous pharmaceutical waste to prevent contamination of waterways.[7][14]
-
Emergency Protocol: Spill Response
A self-validating safety system includes robust preparation for accidents. Have a chemical spill kit readily accessible.
Experimental Protocol: Cleaning a this compound Spill
-
Evacuate and Alert:
-
Don Appropriate PPE:
-
Before approaching the spill, don the full PPE detailed in Section 2, including double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
-
Contain and Clean:
-
For solid (powder) spills: Do NOT sweep dry powder, as this can create aerosols. Gently cover with absorbent pads or paper towels and wet them slightly with water to prevent dust from becoming airborne.[15][16]
-
For liquid spills: Cover the spill with absorbent pads or other spill control materials from your kit.[16]
-
Use tongs or forceps to pick up any broken glass and place it in a puncture-resistant sharps container designated for hazardous waste.[16]
-
Carefully collect all contaminated absorbent materials and place them into a designated hazardous waste bag or container.[10][16]
-
-
Decontaminate the Area:
-
Clean the spill surface thoroughly. A common procedure is to wash the area with a detergent solution, followed by a rinse with clean water.[16][17] Some protocols may recommend an initial cleaning with a bleach solution followed by a neutralizing agent like sodium thiosulfate, then a final detergent wash.[16] Always consult your institution's specific guidelines.
-
Dispose of all cleaning materials (wipes, towels) as hazardous waste.
-
-
Final Steps:
By adhering to these systematic procedures, you ensure that the lifecycle of this compound in your laboratory concludes safely and in full regulatory compliance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. caiweb.com [caiweb.com]
- 5. dcchemicals.com [dcchemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. epa.gov [epa.gov]
- 9. lists.dep.state.fl.us [lists.dep.state.fl.us]
- 10. angenechemical.com [angenechemical.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. connmaciel.com [connmaciel.com]
- 13. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 14. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 15. Cleaning up spills [myhealth.alberta.ca]
- 16. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 17. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
A Researcher's Guide to Personal Protective Equipment for Handling Fluvastatin Methyl Ester
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fluvastatin methyl ester, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our goal is to provide value beyond the product itself, building deep trust by becoming your preferred source for laboratory safety and chemical handling information.
While a specific Safety Data Sheet (SDS) for this compound was not found, its parent compound, Fluvastatin sodium salt, provides a strong basis for hazard assessment. The guidance herein is synthesized from Fluvastatin SDS information and established laboratory safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
Hazard Assessment: Understanding the "Why" Behind the "What"
Before handling any chemical, a thorough hazard assessment is critical.[1][2] This process informs the selection of appropriate PPE and handling procedures. Based on data for Fluvastatin and its sodium salt, the primary hazards include:
-
Serious Eye Damage: Can cause serious eye irritation or damage.[3][4][5][7][8]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[7][8]
-
Carcinogenicity: Some data suggests it may be a suspected carcinogen.[3][5]
These hazards necessitate a stringent approach to PPE to prevent exposure through ingestion, skin contact, eye contact, or inhalation of aerosolized particles.
Core PPE Requirements: Your First Line of Defense
The minimum PPE for working in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9] For this compound, these requirements are supplemented based on its specific hazard profile.
| Protection Type | Required PPE | Rationale and Best Practices |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | Protects against skin irritation and absorption.[10] Always inspect gloves for tears or holes before use. For tasks with a higher risk of splashes or when handling concentrated solutions, consider double-gloving.[9] Change gloves immediately if contaminated and wash hands thoroughly after removal. |
| Eye & Face Protection | ANSI Z87-marked safety glasses with side shields (minimum). Chemical splash goggles are required when handling liquids. A face shield worn over goggles is required when there is a significant splash hazard (e.g., pouring large volumes). | Protects against splashes that can cause serious eye damage.[7][9][11] Safety glasses are the minimum requirement, but goggles provide a seal around the eyes for superior protection against liquid splashes.[11] |
| Body Protection | Fully-buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[9][12] Ensure the lab coat fits properly and is made of a suitable material. Do not wear lab coats outside of the designated laboratory area to prevent cross-contamination.[13] |
| Respiratory Protection | Required when dust or aerosols may be generated (e.g., weighing powder, sonicating solutions). | A NIOSH-approved respirator (e.g., N95 or higher) should be used as part of a comprehensive respiratory protection program that meets OSHA's standard (29 CFR 1910.134).[7][14][15] This program must include medical evaluation, fit-testing, and training. |
Operational Plan: Step-by-Step Procedural Guidance
Adherence to standard operating procedures (SOPs) is crucial for minimizing exposure. The following protocols outline key laboratory workflows for handling this compound.
Caption: PPE selection workflow based on the physical form and handling procedure for this compound.
-
Preparation: Don all required PPE, including respiratory protection.
-
Engineering Controls: Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
Handling: Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid creating dust.
-
Cleanup: Gently wipe down the balance and surrounding surfaces with a damp cloth or towel to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Post-Handling: Remove PPE in the correct order (gloves first), and wash hands thoroughly.
-
Preparation: Don all required PPE. If a splash hazard is present, use chemical splash goggles and a face shield.[9][11]
-
Engineering Controls: Work within a chemical fume hood.
-
Procedure: Add the weighed this compound to the solvent in a suitable container. Cap the container before agitating, sonicating, or vortexing to prevent aerosol generation.
-
Cleanup: Clean any spills immediately as per the spill response plan.
-
Post-Handling: Remove PPE and wash hands.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step to protect human health and the environment.[16][17] Pharmaceutical waste from research must be managed in accordance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[16]
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, contaminated wipes) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions or liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[10][18]
-
Container Management: Never mix incompatible waste streams.[10] Keep waste containers closed except when adding waste.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][18]
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[7][8] Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7][8]
-
Ingestion: Wash out the mouth with water. Call a poison control center or doctor immediately.[7][8]
Always have the Safety Data Sheet available for emergency responders. By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of safety that protects researchers, ensures experimental integrity, and maintains regulatory compliance.
References
- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. labequipmentdirect.com [labequipmentdirect.com]
- 13. ors.od.nih.gov [ors.od.nih.gov]
- 14. clarionsafety.com [clarionsafety.com]
- 15. COVID-19 - Control and Prevention - Laboratory Workers and Employers | Occupational Safety and Health Administration [osha.gov]
- 16. rxdestroyer.com [rxdestroyer.com]
- 17. anentawaste.com [anentawaste.com]
- 18. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
